molecular formula C16H10ClNO3 B1351946 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 669739-31-5

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1351946
CAS No.: 669739-31-5
M. Wt: 299.71 g/mol
InChI Key: LPDRLEUXWCWYNY-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H10ClNO3 and its molecular weight is 299.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-6-2-5-11-12(16(20)21)8-14(18-15(11)13)9-3-1-4-10(19)7-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDRLEUXWCWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405473
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669739-31-5
Record name 8-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "structure dictates function" is a foundational principle. However, the journey from a promising chemical scaffold to a viable therapeutic agent is paved with a nuanced understanding of its fundamental physical and chemical characteristics. The molecule this compound, a member of the quinoline-4-carboxylic acid class, represents a scaffold of significant interest. Derivatives of this class have shown a broad spectrum of pharmacological activities, including potential as anticancer, antimalarial, and anti-inflammatory agents[1][2][3][4].

This guide provides a comprehensive technical overview of the essential . It is designed for researchers, medicinal chemists, and formulation scientists. Rather than merely presenting data, this document elucidates the causality behind the experimental methodologies for determining these properties. By understanding the "why" and "how" of characterization, scientists can more effectively predict a compound's behavior in biological systems, optimizing for absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, therapeutic efficacy.

While specific experimental values for this exact molecule are not widely published, this guide details the robust, universally accepted protocols for their determination. It serves as a blueprint for the comprehensive physicochemical profiling of this and similar novel chemical entities.

Molecular Structure and Core Attributes

A thorough understanding of a molecule's two-dimensional structure is the starting point for all physicochemical analysis.

Chemical Structure:

Caption: 2D structure of this compound.

Fundamental Molecular Properties

A summary of the core computed and known properties of this compound is presented below. These values are foundational for subsequent experimental design.

PropertyValueSource
Molecular Formula C₁₆H₁₀ClNO₃[5]
Molecular Weight 299.72 g/mol [5]
CAS Number 669739-31-5[5]
Computed XLogP3 3.7PubChem (for 2-hydroxyphenyl isomer)[6]
Topological Polar Surface Area 70.4 ŲPubChem (for 2-hydroxyphenyl isomer)[6]

Note: Some computed values are for the isomeric 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid and are used here as close approximations in the absence of specific data for the 3-hydroxyphenyl isomer.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. A compound must be in solution to be absorbed across biological membranes. The solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, as well as a phenolic hydroxyl group.

Experimental Protocol for Thermodynamic Solubility Determination

A robust method for determining thermodynamic solubility involves the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

G cluster_0 Solubility Determination Workflow A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B Agitation C Separate solid and liquid phases (centrifuge/settle) B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E Dilution F Report solubility (mg/mL or µM) E->F

Caption: Experimental workflow for thermodynamic solubility determination.

Ionization Constant (pKa): Predicting In Vivo Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule like this compound with multiple ionizable groups (carboxylic acid, quinoline nitrogen, and phenol), determining the pKa values is crucial for predicting its charge state, solubility, and interaction with biological targets at physiological pH.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination[7][8][9][10][11].

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements[7][9].

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be around 1-10 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration[7][9].

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups[7][9].

  • Titration Procedure:

    • Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve[7].

    • For multiprotic compounds, multiple inflection points and buffer regions will be observed, corresponding to the different pKa values. Specialized software can be used to calculate the pKa values from the titration data.

G cluster_1 pKa Determination Workflow A Calibrate pH meter B Prepare analyte solution with background electrolyte A->B C Titrate with standardized acid or base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine pKa from half-equivalence point(s) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol for LogD Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining LogP and LogD values[12][13][14][15].

Objective: To determine the LogD of this compound at a physiologically relevant pH (e.g., 7.4).

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate[12]. This ensures that the two phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO)[12].

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration of the compound should be low enough to avoid saturation in either phase.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached[16].

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogD is the base-10 logarithm of this ratio: LogD = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_2 LogD Shake-Flask Workflow A Prepare pre-saturated n-octanol and aqueous buffer B Add compound and shake to equilibrium A->B C Separate phases by centrifugation B->C D Quantify compound concentration in each phase C->D E Calculate LogD = log([octanol]/[aqueous]) D->E

Caption: Workflow for LogD determination by the shake-flask method.

Synthesis and Further Characterization

While a detailed synthesis protocol is beyond the scope of this guide, quinoline-4-carboxylic acids are often synthesized via the Doebner reaction or Pfitzinger reaction[3][4][17]. A plausible route would involve the condensation of an appropriately substituted aniline with a benzaldehyde and pyruvic acid.

Further characterization would involve determining the melting point using a melting point apparatus, which provides an indication of purity, and assessing chemical stability under various conditions (e.g., pH, light, temperature) using stability-indicating HPLC methods.

Conclusion: An Integrated Approach to Physicochemical Profiling

The —solubility, pKa, and lipophilicity—are interconnected and collectively govern its behavior in both in vitro and in vivo systems. A thorough and early characterization of these parameters is not merely a data collection exercise; it is a strategic necessity. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. This information is paramount for guiding lead optimization, enabling rational formulation design, and ultimately increasing the probability of success in the complex and challenging endeavor of drug development.

References

  • LogP / LogD shake-flask method - Protocols.io. (2024, September 23). [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13). [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

  • 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3 | CID 3851765 - PubChem. [Link]

  • This compound. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed Central. (2025, July 21). [Link]

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. Drawing upon the extensive body of research surrounding the quinoline-4-carboxylic acid scaffold and its derivatives, this document synthesizes current knowledge to propose and detail methodologies for investigating its biological activity. This whitepaper is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a foundational scaffold in the development of therapeutic agents.[1] Among its numerous derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their broad spectrum of biological activities.[1][2] These compounds have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1]

The subject of this guide, this compound, is a novel derivative whose specific biological activities and mechanism of action have yet to be fully elucidated. However, its structural features, particularly the quinoline-4-carboxylic acid core, the 2-aryl substitution, and the chloro- and hydroxyl- moieties, provide a strong basis for hypothesizing its potential biological targets and pathways of action. This guide will explore these putative mechanisms, grounded in the established pharmacology of analogous compounds.

Putative Mechanism of Action I: Antagonism of Ionotropic Glutamate Receptors

A significant body of evidence points towards quinoline-4-carboxylic acid derivatives as antagonists of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5][6] This activity is often attributed to their structural similarity to kynurenic acid, an endogenous tryptophan metabolite that acts as a broad-spectrum antagonist at these receptors.[7]

Rationale for Glutamate Receptor Antagonism

Kynurenic acid and its analogues are known to interact with the glycine co-agonist site on the NMDA receptor and can also competitively antagonize glutamate binding at AMPA receptors.[7][8][9] The 4-carboxylic acid group of the quinoline scaffold is a key pharmacophoric feature that mimics the carboxylate of glycine and glutamate. The 8-chloro and 2-(3-hydroxyphenyl) substituents on the target compound may further enhance binding affinity and selectivity for specific receptor subtypes. Given the role of glutamate-mediated excitotoxicity in a range of neurological disorders, antagonists of these receptors are of significant therapeutic interest.[10]

Signaling Pathways of Ionotropic Glutamate Receptors

NMDA and AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[10] Upon binding of glutamate (and glycine for NMDA receptors), these channels open, allowing the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization. Dysregulation of this signaling is implicated in conditions such as epilepsy, stroke, and neurodegenerative diseases.

Glutamate_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Putative Antagonist Action Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Ca_Channel Ca²⁺ Influx NMDA_R->Ca_Channel Activates Na_Channel Na⁺ Influx AMPA_R->Na_Channel Activates Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Depolarization Depolarization Na_Channel->Depolarization Depolarization->NMDA_R Removes Mg²⁺ block Compound 8-Chloro-2-(3-hydroxyphenyl) quinoline-4-carboxylic acid Compound->NMDA_R Blocks Glycine Site Compound->AMPA_R Competitive Antagonist

Caption: Putative antagonism of NMDA and AMPA receptor signaling by the test compound.

Experimental Protocols for Investigating Glutamate Receptor Antagonism
  • Objective: To determine the binding affinity of the test compound for NMDA and AMPA receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, [³H]glycine for the NMDA receptor glycine site, or [³H]AMPA for the AMPA receptor).

    • Add increasing concentrations of the test compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).

  • Objective: To assess the functional effect of the test compound on NMDA and AMPA receptor-mediated currents in neurons.

  • Methodology:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or use acute brain slices.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply glutamate or specific agonists (e.g., NMDA/glycine or AMPA) to elicit ion channel currents.

    • Perfuse the test compound at various concentrations and measure the change in the amplitude and kinetics of the agonist-evoked currents.

    • Construct concentration-response curves to determine the IC₅₀ for the inhibition of receptor function.

Putative Mechanism of Action II: Anti-inflammatory and Antiproliferative Effects

The quinoline scaffold is a common feature in compounds exhibiting anti-inflammatory and antiproliferative activities.[11] Studies have shown that certain quinoline-4-carboxylic acid derivatives can exert these effects through various mechanisms, including the inhibition of key enzymes involved in inflammation and cell cycle regulation.[2]

Rationale for Anti-inflammatory and Antiproliferative Activity

Derivatives of quinoline-4-carboxylic acid have been reported to inhibit enzymes such as sirtuins (SIRTs), specifically SIRT3, and dihydroorotate dehydrogenase (DHODH), which are implicated in cancer cell metabolism and proliferation.[2][12] Additionally, some quinolines exhibit anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs).[11] The structural features of this compound may allow it to interact with the active sites of such enzymes or modulate inflammatory signaling pathways.

Potential Molecular Targets and Pathways

The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating transcription factors such as NF-κB. Antiproliferative activity may result from the inhibition of cell cycle-related enzymes or induction of apoptosis.

Anti_Inflammatory_Workflow Start Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Start->Stimulation Treatment Treat with Test Compound Stimulation->Treatment Assay_Viability Assess Cell Viability (MTT Assay) Treatment->Assay_Viability Assay_Markers Measure Inflammatory Markers Treatment->Assay_Markers Analysis Data Analysis (IC₅₀, Dose-Response) Assay_Viability->Analysis ELISA ELISA for Cytokines (TNF-α, IL-6) Assay_Markers->ELISA Griess Griess Assay for Nitric Oxide Assay_Markers->Griess Western_Blot Western Blot for COX-2, iNOS Assay_Markers->Western_Blot ELISA->Analysis Griess->Analysis Western_Blot->Analysis End Conclusion on Anti-inflammatory Potential Analysis->End

Caption: Experimental workflow for assessing the anti-inflammatory potential of the compound.

Experimental Protocols for Investigating Anti-inflammatory and Antiproliferative Effects
  • Objective: To determine the cytotoxic and antiproliferative effects of the test compound on cancer cell lines and normal cells.

  • Methodology:

    • Seed cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

  • Objective: To quantify the effect of the test compound on the production of inflammatory mediators in stimulated immune cells.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Co-treat the cells with various concentrations of the test compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Determine the concentration of nitric oxide (a key inflammatory mediator) in the supernatant using the Griess assay.

Putative Mechanism of Action III: Antimicrobial and Antiparasitic Activity

The quinoline core is a well-established pharmacophore in antimicrobial and antiparasitic drug discovery, with chloroquine being a classic example.[3] Recent studies have explored novel quinoline-4-carboxylic acid derivatives for their activity against various pathogens, including Leishmania.[13][14]

Rationale for Antimicrobial/Antiparasitic Activity

The mechanism of action for quinoline-based antimicrobials can be diverse, ranging from inhibition of DNA gyrase in bacteria to interference with heme detoxification in malaria parasites. An in silico study identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives.[13] LmNMT is an essential enzyme for the survival of the parasite, making it an attractive drug target.

Experimental Protocols for Investigating Antimicrobial/Antiparasitic Activity
  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, or Leishmania promastigotes).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 26°C for Leishmania).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Objective: To assess the inhibitory activity of the test compound against a specific pathogenic enzyme.

  • Methodology:

    • Express and purify the recombinant target enzyme (e.g., LmNMT).

    • Perform the enzyme activity assay in the presence of its substrates and a range of concentrations of the test compound. The LmNMT assay can be monitored, for example, by measuring the incorporation of radiolabeled myristoyl-CoA into a peptide substrate.

    • Measure the enzyme activity at each compound concentration.

    • Calculate the IC₅₀ value for enzyme inhibition.

Summary of Putative Mechanisms and Data

Putative Mechanism of ActionKey Molecular TargetsRationale based on AnaloguesKey Experimental Assays
Glutamate Receptor Antagonism NMDA Receptor, AMPA ReceptorStructural similarity to kynurenic acid and its derivatives.[7]Radioligand Binding, Patch-Clamp Electrophysiology
Anti-inflammatory Effects COX, LOX, NF-κBDemonstrated anti-inflammatory activity of quinoline derivatives.[11]Cytokine ELISA, Griess Assay, Western Blot
Antiproliferative Effects SIRT3, DHODH, TubulinInhibition of cancer-related enzymes by quinoline-4-carboxylic acids.[2][12]MTT Assay, Colony Formation Assay, Cell Cycle Analysis
Antimicrobial/Antiparasitic Activity DNA Gyrase, LmNMTThe quinoline scaffold is a known anti-infective pharmacophore.[13][14]Minimum Inhibitory Concentration (MIC), Enzyme Inhibition Assays

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged chemical scaffold. Based on a thorough review of the literature on analogous structures, this guide has outlined three primary putative mechanisms of action: antagonism of ionotropic glutamate receptors, anti-inflammatory and antiproliferative effects, and antimicrobial/antiparasitic activity.

The proposed experimental workflows provide a clear and logical path for the comprehensive characterization of this compound's pharmacological profile. It is recommended that initial screening be conducted across a panel of assays relevant to each of these potential mechanisms to identify the primary mode of action. Subsequent studies should then focus on lead optimization to enhance potency and selectivity for the identified target(s), as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The multifaceted potential of the quinoline-4-carboxylic acid core suggests that this compound could be a valuable lead compound in the development of novel therapeutics.

References

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6529. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. In MDMA Receptors. [Link]

  • Baran, H., et al. (2025). Kynurenic acid and its analogues. ResearchGate. [Link]

  • Leeson, P. D., et al. (1991). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-154. [Link]

  • Garg, A., et al. (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences, 14(4), 17-23. [Link]

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  • Chen, C. H., et al. (2001). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 9(11), 3059-3066. [Link]

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  • Reddy, T. S., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Letters in Drug Design & Discovery, 15(11), 1167-1175. [Link]

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  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848737. [Link]

  • Chilin, A., et al. (2008). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(5), 2372-2384. [Link]

  • Valenti, O., et al. (2008). 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. Journal of Medicinal Chemistry, 51(20), 6483-6494. [Link]

  • Al-Tajir, H., & Tirelli, E. (1993). Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid. British Journal of Pharmacology, 109(2), 479-486. [Link]

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  • Gu, H., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 2(11), 833-838. [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline ring system, a fused heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2][3] Among these, quinoline-4-carboxylic acid and its analogues stand out for their remarkable versatility and potential in addressing a wide range of diseases. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

The Quinoline-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The fundamental structure of quinoline-4-carboxylic acid, featuring a carboxylic acid group at the 4-position of the quinoline ring, serves as a versatile template for chemical modification.[1] The synthetic accessibility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and pharmacological profiles.[1] This adaptability is a key reason for the extensive exploration of its derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[1][4]

The synthesis of the quinoline-4-carboxylic acid core can be achieved through several established methods. The Doebner reaction, a classic three-component reaction involving anilines, aldehydes, and pyruvic acid, is a widely used and efficient method for this purpose.[1][5] Another common approach is the Pfitzinger reaction, which utilizes isatin and a carbonyl compound to construct the quinoline ring system.[6][7][8]

Experimental Protocol: Synthesis of Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol outlines a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative using the Doebner reaction.[1]

Materials:

  • Substituted aniline (10 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Pyruvic acid (12 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask, combine the substituted aniline (10 mmol), substituted benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A significant mechanism of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][9][10] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[10] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms important interactions within the enzyme's binding pocket.[9][10]

Other anticancer mechanisms include the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs) , enzymes that play a critical role in the epigenetic regulation of gene expression.[1] For instance, the compound P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, has been identified as a potent and selective inhibitor of SIRT3, demonstrating inhibitory activity against MLLr leukemic cell lines.[1][11] Furthermore, some derivatives have been shown to disrupt tubulin polymerization , a critical process for cell division.[1]

anticancer_mechanisms cluster_drug Quinoline-4-Carboxylic Acid Derivative cluster_pathways Cellular Targets cluster_outcomes Anticancer Effects drug Derivative dhodh DHODH Inhibition drug->dhodh hdac_sirt HDAC/SIRT Inhibition drug->hdac_sirt tubulin Tubulin Polymerization Disruption drug->tubulin pyrimidine_depletion Pyrimidine Depletion dhodh->pyrimidine_depletion epigenetic_modification Altered Gene Expression hdac_sirt->epigenetic_modification mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis & Cell Cycle Arrest pyrimidine_depletion->apoptosis epigenetic_modification->apoptosis mitotic_arrest->apoptosis

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The anticancer potency of quinoline-4-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
P6MLLr leukemic cell lines7.2SIRT3 inhibition[1][11]
Compound 41-0.00971DHODH Inhibition[1][6]
Compound 43-0.0262DHODH Inhibition[1][6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)Alkaline phosphatase inhibition[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Quinoline-4-carboxylic acid derivatives (test compounds)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][13] Some derivatives also exhibit antifungal properties.[13][14]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial type II topoisomerases , namely DNA gyrase and topoisomerase IV .[10] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[10] The carboxylic acid group at the C-3 or C-4 position is a critical pharmacophore for this activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5a4S. aureus62.5[4]
Compound 5a4B. subtilis62.5[4]
Substituted quinolinesGram(+) and Gram(-) bacteria62.5 - 250[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.[1]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compounds

  • Positive control (bacteria without compound)

  • Negative control (broth without bacteria)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain and dilute it to a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon

Beyond their anticancer and antimicrobial properties, quinoline-4-carboxylic acid derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

The antiviral activity of certain quinoline-4-carboxylic acid derivatives is also linked to the inhibition of human dihydroorotate dehydrogenase (DHODH) .[16] By targeting this host cell enzyme, these compounds can inhibit the replication of a broad spectrum of viruses that rely on the host's pyrimidine biosynthesis pathway.[16][17] This host-targeting approach is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins.[16] For example, a potent derivative, C44, has demonstrated excellent inhibitory activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN).[16]

Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[18][19] Studies have shown that these compounds can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[18] The proposed mechanism for some derivatives involves the down-regulation of T-cell function, which distinguishes their anti-inflammatory action from that of cyclooxygenase (COX) inhibitors.[19]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on quinoline-4-carboxylic acid derivatives has led to the elucidation of key structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective compounds.

For DHODH inhibitors , three critical regions have been identified:

  • C(2) position: Requires bulky, hydrophobic substituents.[9]

  • C(4) position: A carboxylic acid or its salt is strictly required for activity.[9]

  • Benzo portion of the quinoline ring: Appropriate substitutions are necessary to optimize activity.[9]

In the context of antibacterial activity , the presence of an aryl ring at the C-2 position of the quinoline-4-carboxylic acid scaffold has been shown to be beneficial.[4][15] Furthermore, the introduction of basic groups into the quinoline ring can be advantageous for modulating the compound's properties.[4]

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold has proven to be an exceptionally fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core structure, ensure its continued relevance in medicinal chemistry. Future research should focus on leveraging the established SAR to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of these compounds in combination therapies also represent exciting avenues for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to the advancement of this important class of molecules.

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An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity (NCE) destined for development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the systematic evaluation of two of the most critical parameters: solubility and stability. Due to the novelty of this specific molecule, publicly available experimental data is scarce. Therefore, this document serves not as a data sheet, but as a first-principles guide, detailing the requisite experimental workflows, the scientific rationale underpinning each step, and the interpretation of results. We will proceed from foundational physicochemical characterization (pKa, LogP) to detailed protocols for kinetic and thermodynamic solubility assessment, and finally to a rigorous evaluation of the compound's stability in both solid and solution states, in accordance with established regulatory principles.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity from discovery to application is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage characterization program. The molecule at the center of this guide, this compound, possesses structural motifs—a quinoline core, a carboxylic acid, a phenolic hydroxyl, and a chloro-substituent—that suggest a complex physicochemical profile.

  • Solubility directly influences bioavailability for pharmaceutical applications and dictates formulation strategies. Poor solubility can lead to erratic absorption, underestimated toxicity in biological assays, and significant hurdles in developing a viable dosage form.[1][2][3]

  • Stability determines a compound's shelf-life, storage requirements, and degradation pathways. An unstable compound can lose potency or generate potentially toxic impurities, compromising safety and efficacy.[4][5][6]

This guide is structured to provide a logical, self-validating workflow for researchers to generate high-quality solubility and stability data for this and similar quinoline-4-carboxylic acid derivatives.

Foundational Physicochemical Properties: pKa and LogP

Before embarking on solubility or stability studies, it is essential to determine the compound's ionization constant (pKa) and lipophilicity (LogP). These intrinsic properties govern how the molecule will behave in different environments, particularly aqueous media of varying pH.[2][3][7]

Ionization Constant (pKa) Determination

The subject molecule has two primary ionizable groups: the carboxylic acid (acidic) and the phenolic hydroxyl (weakly acidic). The quinoline nitrogen is weakly basic but its basicity is significantly reduced by the electron-withdrawing carboxylic acid group.

Causality: The pKa dictates the extent of ionization at a given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, knowing the pKa is crucial for interpreting pH-dependent solubility profiles.[2][8]

Experimental Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water or Dioxane:Water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point.[9] Specialized software can be used for more precise determination, especially for molecules with multiple or overlapping pKa values.

Alternative methods include UV-Vis spectrophotometry and capillary electrophoresis, which monitor changes in absorbance or electrophoretic mobility as a function of pH.[10]

Lipophilicity (LogP/LogD) Determination

LogP (the partition coefficient) measures the distribution of the neutral form of the compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. LogD (the distribution coefficient) measures this distribution at a specific pH, accounting for all ionic species.

Causality: Lipophilicity is a key predictor of a drug's ability to cross biological membranes (absorption), its binding to plasma proteins, and its overall pharmacokinetic profile.[11][12] For solubility, it indicates the balance between the energy required to break the crystal lattice and the energy gained from solvation.

Experimental Protocol: Shake-Flask Method (Gold Standard) [13]

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning, then centrifuge to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7]

Comprehensive Solubility Assessment

Solubility should be assessed under both kinetic and thermodynamic conditions, as they provide different and complementary insights relevant to different stages of drug development.[1][14]

Kinetic Solubility

This measurement reflects the solubility of a compound upon rapid dissolution from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It is relevant for early-stage in vitro screening assays where compounds are introduced in this manner.

Causality: Kinetic solubility helps identify compounds that might precipitate in biological assays, leading to false-negative results or assay artifacts. It is a high-throughput method ideal for initial compound screening.[1][15][16]

Experimental Protocol: Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).

  • Incubation & Measurement: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[15] Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility

This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period. This value is critical for formulation development and predicting oral absorption.[17][18][19]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to construct a pH-solubility profile.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

  • Sample Processing: After incubation, filter the samples (e.g., using a 0.45 µm PTFE filter) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Reporting: The concentration of the saturated solution is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: pH-Solubility Profile

pH of BufferTemperature (°C)Thermodynamic Solubility (µg/mL)
2.025[Experimental Value]
4.525[Experimental Value]
6.825[Experimental Value]
7.425[Experimental Value]

Table 1: Example template for summarizing thermodynamic solubility data.

Logical Workflow for Solubility Assessment

G cluster_0 Physicochemical Foundation cluster_1 Early-Stage Screening cluster_2 Pre-formulation & Development cluster_3 Decision & Application pKa Determine pKa Thermo Thermodynamic Solubility (Shake-Flask @ multiple pHs) pKa->Thermo Guides pH selection Formulation Formulation Strategy pKa->Formulation Informs salt selection LogP Determine LogP/LogD LogP->Formulation Informs excipient choice Kinetic Kinetic Solubility Assay (Nephelometry) Bioassay Bioassay Concentration Limit Kinetic->Bioassay Sets max. test concentration Thermo->Formulation Defines formulation approach (e.g., salt formation, ASD) G cluster_stress Stress Conditions cluster_output Key Outputs Compound API Solution & Solid Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Ox Oxidation (H2O2) Compound->Ox Heat Thermal Stress Compound->Heat Light Photostability (ICH Q1B) Compound->Light Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Method Validate Stability-Indicating Method Analysis->Method Packaging Inform Packaging & Storage Analysis->Packaging

Caption: Workflow for forced degradation studies.

Formal Stability Studies (ICH Guidelines)

Once a stability-indicating method is in place, formal stability studies are conducted on representative batches of the solid Active Pharmaceutical Ingredient (API). These studies provide the data needed to establish a re-test period or shelf life. [20][21][22] Causality: These studies simulate real-world storage conditions over an extended period to provide definitive evidence of the compound's stability profile. [23] Experimental Protocol: ICH Stability Study

  • Batch Selection: Use at least one representative batch of the solid API.

  • Packaging: Store the API in containers that mimic the proposed long-term storage packaging.

  • Storage Conditions: Place samples in calibrated stability chambers set to the conditions specified by ICH Q1A(R2). [20][21]4. Testing Schedule: Pull samples at predefined time points and analyze them for appearance, assay (potency), degradation products, and any other critical quality attributes.

ICH Storage Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table 3: Standard ICH stability conditions for a new drug substance.[23][22][24]

Analytical Method Development: A Prerequisite for Success

Accurate quantification is the bedrock of both solubility and stability studies. A robust, validated, stability-indicating analytical method is therefore not just a supporting tool but a core requirement. For a UV-absorbing molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. [25][26] Method Development & Validation Strategy

  • Column & Mobile Phase Screening: Start with a C18 column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a pH-adjusting modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to achieve good peak shape and retention.

  • Gradient Optimization: Develop a gradient elution method to ensure that the parent peak is well-resolved from any potential impurities or degradants identified during forced degradation studies.

  • Wavelength Selection: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for accurate quantification.

  • Validation (per ICH Q2(R1)): The final method must be validated for:

    • Specificity: The ability to resolve the analyte from degradants (proven through forced degradation).

    • Linearity: A linear relationship between concentration and peak area over a defined range.

    • Accuracy: Closeness of test results to the true value.

    • Precision: Repeatability and intermediate precision of the results.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

    • Robustness: Resistance to small, deliberate variations in method parameters.

Conclusion

The characterization of solubility and stability is a foundational pillar in the development of any new chemical entity. For this compound, a systematic approach as outlined in this guide is essential. By first establishing its fundamental physicochemical properties (pKa, LogP), researchers can design and interpret more complex solubility and stability experiments with greater insight. The dual assessment of kinetic and thermodynamic solubility addresses needs from early-stage screening to late-stage formulation. A stability program initiated with forced degradation studies not only elucidates potential liabilities but is crucial for developing the validated, stability-indicating analytical methods required for formal ICH stability trials. Adherence to this rigorous, scientifically-grounded workflow will generate the high-quality, reliable data necessary to confidently advance this promising molecule through the development pipeline.

References

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Spectroscopic and Synthetic Elucidation of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure known for its diverse biological activities, and understanding the detailed structural features of its derivatives is paramount for the rational design of novel therapeutic agents. This document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, alongside a detailed discussion of its synthesis.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system dramatically influences the biological activity. The presence of a chloro group at the 8-position, a hydroxyphenyl moiety at the 2-position, and a carboxylic acid at the 4-position in the title compound suggests a molecule with potential for diverse chemical interactions and biological targets. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationship (SAR) and for quality control in synthetic endeavors.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids can be efficiently achieved through well-established named reactions such as the Pfitzinger and Doebner reactions. These methods provide a versatile and reliable means to construct the quinoline core.

Synthetic Workflow Overview

cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction p_start 5-Chloroisatin & 3-Hydroxyacetophenone p_base Base (e.g., KOH) p_start->p_base Condensation & Cyclization p_product This compound p_base->p_product d_start 3-Chloroaniline, 3-Hydroxybenzaldehyde & Pyruvic Acid d_acid Acid Catalyst d_start->d_acid Condensation & Cyclization d_product This compound d_acid->d_product

Caption: Synthetic routes to this compound.

Experimental Protocol: Pfitzinger Reaction[1][2]

The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1 equivalent) and 3-hydroxyacetophenone (1.1 equivalents) in ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide (3 equivalents) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dilute the residue with water and wash with diethyl ether to remove any unreacted ketone. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5, leading to the precipitation of the crude product.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Experimental Protocol: Doebner Reaction[3][4][5][6][7]

The Doebner reaction is a three-component reaction that offers a convergent approach to quinoline-4-carboxylic acids.[3][4][5][6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1 equivalent), 3-hydroxybenzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold solvent, and dry. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent to induce crystallization. Recrystallization can be performed for further purification.

Spectroscopic Characterization

Due to the absence of readily available experimental spectra for this compound, the following sections provide predicted data and a detailed interpretation based on the analysis of its constituent functional groups and comparison with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the protons and carbons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.8s1H-OH
~8.3s1HH-3
~8.1d1HH-5
~7.8d1HH-7
~7.6t1HH-6
~7.5t1HH-5'
~7.4d1HH-6'
~7.2s1HH-2'
~7.0d1HH-4'

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • The downfield broad singlet around 13.5 ppm is characteristic of the acidic proton of the carboxylic acid group.

  • The phenolic hydroxyl proton is expected to appear as a singlet around 9.8 ppm.

  • The singlet at approximately 8.3 ppm is assigned to the H-3 proton of the quinoline ring, which is a characteristic feature of 4-carboxyquinolines.

  • The protons on the chloro-substituted benzene ring of the quinoline moiety (H-5, H-6, and H-7) will exhibit a characteristic splitting pattern. The H-5 and H-7 protons are expected to be doublets, while the H-6 proton will be a triplet.

  • The protons of the 3-hydroxyphenyl ring will also show a distinct splitting pattern. The H-2' proton will likely be a singlet or a narrow triplet, while the other protons will show doublet and triplet multiplicities depending on their coupling partners.

Chemical Shift (ppm)Assignment
~168-COOH
~158C-3' (C-OH)
~150C-2
~148C-8a
~140C-4
~135C-8
~132C-1'
~130C-5'
~129C-7
~128C-5
~125C-6
~122C-4a
~120C-6'
~118C-3
~116C-4'
~114C-2'

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon of the carboxylic acid is expected at the most downfield region, around 168 ppm.

  • The carbon bearing the hydroxyl group (C-3') will also be significantly deshielded, appearing around 158 ppm.

  • The carbons of the quinoline ring system will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating effect of the nitrogen atom.

  • The carbons of the hydroxyphenyl ring will also appear in the aromatic region, with the C-OH carbon being the most downfield.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, C=C, and C-Cl bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-2400 (broad)O-H stretchCarboxylic acid
~3300 (broad)O-H stretchPhenol
~1700C=O stretchCarboxylic acid
~1620C=N stretchQuinoline
1600-1450C=C stretchAromatic rings
~1300C-O stretchPhenol
~800C-Cl stretchAryl chloride

Interpretation of the IR Spectrum:

  • A very broad absorption band in the region of 3400-2400 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid dimer.

  • A broad band around 3300 cm⁻¹ is expected for the O-H stretching of the phenolic hydroxyl group.

  • A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

  • The C=N stretching vibration of the quinoline ring is expected to appear around 1620 cm⁻¹.

  • Multiple sharp bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic quinoline and phenyl rings.

  • The C-O stretching of the phenol will likely be observed around 1300 cm⁻¹.

  • A band in the fingerprint region, around 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

  • Molecular Ion (M⁺): m/z = 299 (for ³⁵Cl) and 301 (for ³⁷Cl) with an approximate ratio of 3:1.

  • Major Fragments:

    • [M-H₂O]⁺: m/z = 281/283

    • [M-COOH]⁺: m/z = 254/256

    • [M-Cl]⁺: m/z = 264

M [M]⁺˙ m/z 299/301 M_H2O [M-H₂O]⁺˙ m/z 281/283 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z 254/256 M->M_COOH - •COOH M_Cl [M-Cl]⁺ m/z 264 M->M_Cl - •Cl

Sources

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to the Discovery and History of Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Fever Bark to Precision Chemotherapy

The history of quinoline-based antimalarials is a compelling narrative of scientific inquiry, serendipitous discovery, and relentless chemical innovation. It is a story that begins with the empirical use of a natural product and evolves into the rational design of life-saving synthetic drugs. This guide provides a technical exploration of this journey, delving into the core scientific principles, experimental methodologies, and pivotal discoveries that have shaped our fight against malaria. As we navigate the complexities of drug resistance and the demand for novel therapeutics, a deep understanding of this historical and mechanistic landscape is not merely academic—it is essential for the future of antimalarial drug development.

Part 1: The Age of Quinine - A Natural Revelation

The story of quinoline antimalarials begins not in a laboratory, but in the Andean forests of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[1] In the 17th century, Jesuit missionaries introduced this "fever tree" bark to Europe, where it became a valuable commodity in the fight against malaria, a disease that was rampant across the continent.[2][3]

The active ingredient, quinine, was not isolated until 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][3] This landmark achievement marked the dawn of modern chemotherapy, as it allowed for standardized dosing and a more scientific approach to treatment.[4] Quinine remained the primary antimalarial drug for over a century, playing a crucial role in global exploration and colonization.[2]

Part 2: The Dawn of Synthetic Quinoline Antimalarials

The reliance on a natural source for quinine, coupled with the logistical challenges of its supply, spurred the search for synthetic alternatives. This endeavor was particularly critical during times of conflict, such as World War II, when access to Cinchona plantations was limited.[3]

The 4-Aminoquinolines: A Breakthrough in Synthesis and Efficacy

German scientists in the 1930s synthesized Resochin, a 4-aminoquinoline, which was later found to be identical to chloroquine.[5] Chloroquine, first clinically employed in 1947, proved to be a highly effective, inexpensive, and relatively safe antimalarial.[6][7] Its introduction revolutionized malaria treatment and prophylaxis.

Synthesis of 4-Aminoquinolines: A General Approach

The synthesis of many 4-aminoquinolines, including chloroquine, typically involves the condensation of a substituted 4,7-dichloroquinoline with an appropriate amine side chain.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4,7-dichloroquinoline 4,7-dichloroquinoline Condensation Condensation 4,7-dichloroquinoline->Condensation Amine_side_chain Amine Side Chain (e.g., N,N-diethyl-1,4-pentanediamine) Amine_side_chain->Condensation 4-Aminoquinoline 4-Aminoquinoline Derivative (e.g., Chloroquine) Condensation->4-Aminoquinoline

General synthetic scheme for 4-aminoquinoline antimalarials.
The 8-Aminoquinolines: Targeting the Liver Stages

While 4-aminoquinolines are highly effective against the blood stages of the malaria parasite, they are not active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which can cause relapsing infections. This led to the development of the 8-aminoquinoline class of drugs, with primaquine being the first and most prominent example, synthesized in 1946.[7] Tafenoquine, a more recent addition, offers the advantage of a single-dose regimen.[8][9]

Synthesis of Tafenoquine: A Modern Approach

A recent, more sustainable synthesis of tafenoquine has been developed, highlighting the ongoing innovation in the field.[8][9]

G Start Commercially Available Starting Materials Step1 Multi-step Synthesis (11 steps, 8 pots) Start->Step1 Intermediate Biaryl Ether Intermediate Step1->Intermediate Reduction Nitro Group Reduction (Pd/C, H2) Intermediate->Reduction Tafenoquine Tafenoquine Reduction->Tafenoquine Salt_Formation Succinate Salt Formation Tafenoquine->Salt_Formation Final_Product Tafenoquine Succinate Salt_Formation->Final_Product

Streamlined synthetic route to Tafenoquine succinate.
Quinoline Methanols: A Different Branch of the Family

The quinoline methanol class includes quinine itself and the synthetic drug mefloquine, which was developed in the 1970s.[10] These compounds have a distinct structure-activity relationship compared to the aminoquinolines.

Synthesis of Mefloquine Analogs

The synthesis of mefloquine and its analogs often involves the construction of the quinoline core followed by the introduction of the piperidinemethanol side chain.

G Starting_Material Bis(trifluoromethyl)quinolin-4-ol Step1 Bromination (POBr3) Starting_Material->Step1 Intermediate1 4-bromo-2,8-bis(trifluoromethyl)quinoline Step1->Intermediate1 Step2 Formylation (n-BuLi, DMF) Intermediate1->Step2 Intermediate2 2,8-bis(trifluoromethyl)quinoline-4-carbaldehyde Step2->Intermediate2 Step3 Epoxidation Intermediate2->Step3 Intermediate3 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline Step3->Intermediate3 Step4 Nucleophilic opening of epoxide with piperidine derivatives Intermediate3->Step4 Mefloquine_Analog Mefloquine Analog Step4->Mefloquine_Analog

Synthetic pathway for mefloquine analogs.

Part 3: Mechanism of Action and the Challenge of Resistance

The Target: Hemoglobin Digestion and Heme Detoxification

Quinoline antimalarials primarily target the intraerythrocytic asexual stage of the parasite, which is responsible for the clinical symptoms of malaria. During this stage, the parasite resides in a digestive vacuole and digests host hemoglobin to obtain amino acids for its growth and development.[11] This process releases large quantities of toxic free heme.

To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin (also known as malaria pigment).[12] Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[11] Once inside, they are thought to interfere with heme detoxification by binding to heme and inhibiting its polymerization into hemozoin.[13] The resulting accumulation of toxic free heme leads to oxidative damage and parasite death.

G cluster_parasite Malaria Parasite cluster_vacuole_process Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Digestive_Vacuole Digestive Vacuole (Acidic) Polymerization Heme Polymerization Heme->Polymerization Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin Inhibition Inhibition Quinoline_Antimalarial Quinoline Antimalarial Quinoline_Antimalarial->Polymerization

Mechanism of action of quinoline antimalarials.
The Emergence of Resistance: A Molecular Arms Race

The widespread use of quinoline antimalarials, particularly chloroquine, has led to the emergence and spread of drug-resistant P. falciparum strains, posing a significant threat to malaria control efforts.[5]

The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's digestive vacuole.[2] These mutations are thought to enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action.[2]

Another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), has also been implicated in modulating parasite susceptibility to various quinoline antimalarials, including mefloquine and quinine.[2][14]

G cluster_sensitive Drug-Sensitive Parasite cluster_resistant Drug-Resistant Parasite CQ_in_S Chloroquine Vacuole_S Digestive Vacuole CQ_in_S->Vacuole_S Accumulates Heme_Polymerization_S Heme Polymerization Inhibited Vacuole_S->Heme_Polymerization_S PfCRT_WT PfCRT (Wild-Type) CQ_in_R Chloroquine Vacuole_R Digestive Vacuole CQ_in_R->Vacuole_R Enters Vacuole_R->CQ_in_R Efflux via Mutant PfCRT Heme_Polymerization_R Heme Polymerization Continues Vacuole_R->Heme_Polymerization_R PfCRT_Mutant PfCRT (Mutant)

Role of PfCRT in chloroquine resistance.

Part 4: Experimental Protocols in Antimalarial Drug Discovery

The discovery and development of new quinoline antimalarials rely on a robust pipeline of in vitro and in vivo assays to assess their efficacy and safety.

In Vitro Antiplasmodial Activity Assay using SYBR Green I

This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The assay measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes in complete culture medium.[15]

  • Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[1]

  • Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to the wells.

  • Incubation: Incubate the plate for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[1]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[15]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Efficacy Testing: The 4-Day Suppressive Test

This standard in vivo assay, also known as Peters' 4-day suppressive test, evaluates the ability of a compound to suppress parasitemia in a murine malaria model (e.g., Plasmodium berghei in mice).[6][16]

Step-by-Step Methodology:

  • Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.[16]

  • Treatment: Administer the test compound orally or via another route once daily for four consecutive days, starting a few hours after infection.[16]

  • Parasitemia Monitoring: Prepare thin blood smears from the tail of each mouse on day 4 post-infection and stain with Giemsa.

  • Data Analysis: Determine the percentage of parasitemia and calculate the percentage of suppression compared to an untreated control group.

Mechanistic Assay: Heme Polymerization Inhibition Assay

This in vitro assay assesses the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin).

Step-by-Step Methodology:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine a solution of hemin (the precursor to β-hematin), the test compound at various concentrations, and an acetate buffer to maintain an acidic pH.

  • Initiation of Polymerization: Initiate the polymerization by adding a small amount of pre-formed β-hematin or an initiator like Tween 20 and incubate at 37°C for 24 hours.[13][17]

  • Separation of Polymerized and Unpolymerized Heme: After incubation, centrifuge the samples. The polymerized β-hematin will form a pellet.

  • Quantification: Wash the pellet to remove unreacted hemin. The amount of β-hematin formed can be quantified by dissolving it in a basic solution and measuring the absorbance at around 405 nm.[17]

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC50 value.

Part 5: Data Presentation and Comparative Analysis

The following tables summarize the in vitro activity and cytotoxicity of selected quinoline antimalarials.

Table 1: In Vitro Antiplasmodial Activity (IC50) of Quinoline Antimalarials against P. falciparum Strains

CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (CS)22 - 26.7[18]
NF54 (CS)22.1[18]
Dd2 (CR)60 - 160[18]
K1 (CR)>100[18]
Quinine3D7 (CS)~10[11]
Dd2 (CR)~90[11]
Mefloquine3D7 (CS)20 - 40
Dd2 (CR)30 - 60
Amodiaquine3D7 (CS)10 - 20
Dd2 (CR)20 - 50
Primaquine3D7 (CS)>1000
Dd2 (CR)>1000

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant

Table 2: Cytotoxicity (CC50) of Quinoline Antimalarials against Mammalian Cell Lines

CompoundCell LineCC50 (µM)Reference
ChloroquineHeLa>100[18]
U251 (glioma)~30[6]
QuinineTHP-122[19]
MefloquineHeLa>20
U251 (glioma)10[6]
PrimaquineWI-26VA4>100[3]

Conclusion: The Quinoline Scaffold - A Foundation for Future Discoveries

The journey of quinoline-based antimalarials, from the bark of the Cinchona tree to the sophisticated synthetic molecules of today, is a testament to the power of chemical and biological sciences. While the challenge of drug resistance necessitates a continuous search for new therapeutic agents, the quinoline scaffold remains a "privileged structure" in antimalarial drug discovery.[20] By understanding the rich history, intricate mechanisms of action, and the molecular basis of resistance, researchers are better equipped to design and develop the next generation of quinoline antimalarials that can overcome current limitations and contribute to the ultimate goal of malaria eradication.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
  • Kaufman, T. S., & Rúveda, E. A. (2005). The quest for quinine: those who won the battles and those who won the war.
  • O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29-58.
  • Sanchez, C. P., Mayer, S., Nurhasanah, A., et al. (2010). Genetic linkage analyses redefine the roles of PfCRT and PfMDR1 in drug accumulation and susceptibility in Plasmodium falciparum. Antimicrobial agents and chemotherapy, 54(10), 4079-4085.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
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  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235.
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  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of tropical medicine and parasitology, 69(2), 155-171.
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The Structure-Activity Relationship of 2-Arylquinoline-4-Carboxylic Acids: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for molecular recognition by various biological targets. This has led to the development of numerous quinoline-based drugs with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Emergence of 2-Arylquinoline-4-Carboxylic Acids as Privileged Scaffolds

Among the diverse classes of quinoline derivatives, 2-arylquinoline-4-carboxylic acids have emerged as a particularly important pharmacophore.[1][5] The presence of an aryl group at the 2-position and a carboxylic acid at the 4-position are key structural features that impart a broad spectrum of biological activities.[1][5] These compounds have been investigated for their potential as immunosuppressive agents, neurokinin receptor antagonists, antiviral agents, and more.[1]

Overview of Biological Activities

2-Arylquinoline-4-carboxylic acids have demonstrated a remarkable range of biological activities, including:

  • Anticancer Activity: Inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs).[5][6][7]

  • Antimicrobial Activity: Efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][4][8]

  • Antiprotozoal Activity: Promising activity against parasites like Leishmania and Plasmodium falciparum.[9][10]

  • Anti-inflammatory Activity: Potential to modulate inflammatory responses.[11][12]

Scope of the Guide

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-arylquinoline-4-carboxylic acids. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the influence of structural modifications on biological activity, discuss key mechanisms of action, provide representative experimental protocols, and offer insights into future research directions.

Core Scaffold: Understanding the Fundamentals

The 2-Arylquinoline-4-Carboxylic Acid Pharmacophore

The fundamental pharmacophore of this class of compounds consists of a quinoline ring system substituted with an aryl group at the 2-position and a carboxylic acid group at the 4-position.

Core_Scaffold cluster_quinoline Quinoline Core core N1 C2 N1->C2 C3 C2->C3 Aryl Ar C2->Aryl 2-Aryl Group C4 C3->C4 C4a C4->C4a COOH COOH C4->COOH 4-Carboxylic Acid C8a C4a->C8a C5 C4a->C5 C8a->N1 C6 C5->C6 C7 C6->C7 C8 C7->C8 C8->C8a

Caption: Core pharmacophore of 2-arylquinoline-4-carboxylic acids.

Key Physicochemical Properties and Their Influence

The lipophilicity and electronic properties of the 2-aryl group, as well as the acidity of the 4-carboxylic acid, play crucial roles in the overall activity of these compounds. For instance, increased lipophilicity of the 2-aryl substituent has been correlated with enhanced cytotoxic effects in cancer cell lines.[5][13]

General Synthetic Strategies

The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions.

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde (typically a benzaldehyde derivative), and pyruvic acid.[5][8]

  • Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound containing an α-methylene group.[2]

Structure-Activity Relationship (SAR) Analysis

The Crucial Role of the 4-Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a critical determinant of biological activity for many targets.

  • Requirement for Activity: For the inhibition of dihydroorotate dehydrogenase (DHODH), the 4-carboxylic acid is essential, likely forming a salt bridge with key residues in the enzyme's active site.[5][6]

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic groups or neutral substituents generally leads to a significant loss of activity, highlighting its importance for target engagement.

The Impact of the 2-Aryl Substituent

The nature and substitution pattern of the 2-aryl group have a profound impact on the potency and selectivity of these compounds.

  • Influence of Aryl Ring Positioning: Bulky and hydrophobic substituents at the C-2 position are often necessary for potent inhibition of enzymes like DHODH.[5][6]

  • SAR of Substituents on the Aryl Ring:

    • Electron-withdrawing and electron-donating groups: The electronic nature of substituents on the aryl ring can modulate the activity. For example, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.

    • Steric effects: The size and position of substituents can influence the conformation of the aryl ring relative to the quinoline core, which can be critical for binding to the target protein.

  • Case Study: Brequinar and its Analogs (DHODH inhibitors): Brequinar, a potent DHODH inhibitor, features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent. This large, hydrophobic group occupies a specific pocket in the enzyme's active site, and variations to this group have been extensively studied to understand the SAR for DHODH inhibition.[6]

Modifications of the Quinoline Core

Substitutions on the benzo portion of the quinoline ring can also influence the biological activity.

  • Substitutions on the Benzo Ring: The introduction of substituents such as halogens, alkyl groups, or methoxy groups at positions C5, C6, C7, and C8 can affect the electronic properties and lipophilicity of the molecule, thereby influencing its activity and pharmacokinetic profile. For instance, a fluorine atom at the C6 position is a feature of the potent DHODH inhibitor Brequinar.[6]

SAR for Specific Biological Activities

The anticancer activity of 2-arylquinoline-4-carboxylic acids is often linked to the inhibition of specific enzymes.

  • DHODH Inhibition: As discussed, a bulky, hydrophobic 2-aryl group and the 4-carboxylic acid are crucial for potent DHODH inhibition.[5][6]

  • HDAC Inhibition: When incorporated as the "cap" group in histone deacetylase (HDAC) inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety contributes to isoform-selective inhibition. The linker and zinc-binding group are also critical for activity.[5]

  • SIRT3 Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[14]

The presence of an aryl ring at the second position of quinoline-4-carboxylic acid is associated with good antibacterial activity.[4] Further modifications, such as the introduction of amino substituents, can enhance this activity by providing new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzymes.[8]

Computational studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives.[9] In silico modeling suggests that these compounds can bind stably to the active site of LmNMT, making this scaffold a promising starting point for the development of new antileishmanial drugs.[9]

Key Experimental Protocols

Synthesis Protocol: A Representative Doebner Reaction for a 2-Arylquinoline-4-Carboxylic Acid

This protocol is a general representation based on synthetic methods described in the literature.[5][8]

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.), the desired benzaldehyde derivative (1.0 eq.), and pyruvic acid (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as trifluoroacetic acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-arylquinoline-4-carboxylic acid.

Biological Assay Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing antibacterial activity.[8]

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial cultures to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Visualization

Table of Representative 2-Arylquinoline-4-Carboxylic Acids and their Biological Activities
Compound ID2-Aryl SubstituentTarget/ActivityIC50/MIC (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-ylDHODH0.250[5]
P64-AcrylamidophenylSIRT37.2[7][14]
5a42-(substituted)phenylS. aureus64 µg/mL[8]
5a72-(substituted)phenylE. coli128 µg/mL[8]
Graphviz Diagrams Illustrating Key SAR Findings

SAR_Summary cluster_core 2-Arylquinoline-4-Carboxylic Acid cluster_c4 Position 4 cluster_c2 Position 2 cluster_aryl_sub Aryl Substituents Core Quinoline Core COOH Carboxylic Acid Core->COOH Essential for DHODH activity Aryl Aryl Group Core->Aryl Modulates potency and selectivity Bulky Bulky/Hydrophobic Aryl->Bulky Increases DHODH inhibition EWG Electron-withdrawing Aryl->EWG Can enhance anticancer activity

Caption: Summary of key structure-activity relationships for 2-arylquinoline-4-carboxylic acids.

Future Perspectives and Conclusion

Emerging Targets and Therapeutic Areas

The broad biological activity of 2-arylquinoline-4-carboxylic acids suggests that they may have therapeutic potential in a variety of diseases. Future research could focus on identifying new molecular targets for this scaffold and exploring its application in areas such as neurodegenerative diseases and metabolic disorders.

Challenges in the Development of 2-Arylquinoline-4-Carboxylic Acid-Based Drugs

Despite their promise, the development of drugs based on this scaffold is not without its challenges. Issues such as optimizing ADME (absorption, distribution, metabolism, and excretion) properties, managing potential off-target effects, and ensuring a favorable safety profile will need to be addressed.

Concluding Remarks

The 2-arylquinoline-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the rational design of new compounds with improved potency, selectivity, and drug-like properties. The synthetic accessibility and potential for diverse functionalization of this scaffold will undoubtedly continue to fuel its exploration in drug discovery for years to come.

References

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An In-Depth Technical Guide to the In Silico Modeling of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth protocol for the in silico analysis of a novel quinoline derivative, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. We will navigate the complete computational workflow, from initial ligand and target preparation to sophisticated molecular dynamics simulations and binding free energy calculations. This document is structured to provide not only a step-by-step methodology but also the scientific rationale behind key decisions, ensuring a robust and reproducible computational experiment. As a case study, we will model the interaction of our compound with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology and a relevant protein for quinoline-based inhibitors.[3][4]

Introduction: The Rationale for In Silico Analysis

In modern drug discovery, computational modeling, or in silico analysis, is an indispensable tool. It precedes and complements experimental assays, offering a cost-effective and rapid method to predict molecular interactions, prioritize lead compounds, and elucidate mechanisms of action.[5] For a novel compound like this compound, where experimental data may be sparse, in silico techniques provide the first glimpse into its therapeutic potential.

Quinoline derivatives have a well-documented history as kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer.[6][7] Given this precedent, we hypothesize that our compound of interest may also exhibit affinity for a kinase target. The EGFR kinase domain presents an excellent case study for this analysis due to its clinical relevance and the availability of high-quality structural data.[8][9]

This guide will detail a three-stage computational approach:

  • Molecular Docking: To predict the preferred binding pose and initial affinity of the ligand within the EGFR active site.[5]

  • Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[10]

  • Binding Free Energy Calculation: To provide a more accurate estimation of binding affinity by considering solvation effects and conformational changes.[11][12]

Foundational Stage: Ligand and Receptor Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical and involves cleaning, parameterizing, and ensuring the chemical correctness of both the protein receptor and the small molecule ligand.[13][14]

Ligand Preparation Protocol

The ligand, this compound, must be converted from a 2D representation to a 3D, energy-minimized structure with correct atom types and charges.[15][16]

Step-by-Step Ligand Preparation:

  • 2D Structure Generation: Draw the molecule using a chemical sketcher such as MarvinSketch or BIOVIA Draw.

  • 3D Coordinate Generation: Convert the 2D structure to 3D coordinates using a tool like Avogadro or the generation features within Schrödinger Maestro or Discovery Studio.

  • Energy Minimization: Perform an initial energy minimization using a force field like MMFF94 or a semi-empirical quantum mechanical method (e.g., PM3) to obtain a low-energy conformation.[16]

  • Charge and Atom Type Assignment: Utilize a program like antechamber (part of the AmberTools suite) to assign appropriate atom types (e.g., GAFF - General Amber Force Field) and calculate partial charges (e.g., AM1-BCC). This step is crucial for accurate electrostatic interaction calculations in subsequent steps.

  • Final File Format: Save the prepared ligand in a .mol2 or .pdbqt format, which contains the 3D coordinates, charge information, and atom types required for docking and simulation software.[17]

Receptor Preparation Protocol

We will use the crystal structure of the human EGFR kinase domain. A suitable entry from the Protein Data Bank (PDB) is 1M17 , which is co-crystallized with the inhibitor erlotinib.[4][8][18] Using a structure with a bound ligand helps ensure the active site is in a relevant conformation.

Step-by-Step Receptor Preparation:

  • PDB File Acquisition: Download the PDB file (e.g., 1M17.pdb) from the RCSB PDB database.[8]

  • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand (erlotinib).[13][19] For this specific case, we will retain only Chain A of the protein.

  • Repair and Optimization: Check for and repair any missing atoms or incomplete side chains using tools like the "Dock Prep" utility in Chimera or the "Protein Preparation Wizard" in Schrödinger Maestro.[20]

  • Protonation: Add hydrogen atoms to the protein structure, ensuring they are consistent with a physiological pH of 7.4. This step is critical for defining the correct hydrogen bonding network.[19]

  • Charge and Atom Type Assignment: Assign partial charges and atom types using a standard protein force field (e.g., AMBER ff14SB, CHARMM36). This is often handled automatically by protein preparation tools.

  • Final File Format: Save the cleaned, protonated receptor structure in a .pdb or .pdbqt format for use in docking software.[20][21]

Stage One: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][22] We will use AutoDock Vina, a widely-used and efficient docking program, for this purpose.[23][24]

Docking Workflow Diagram

G cluster_prep Preparation cluster_docking Docking PDB Receptor PDB (1M17) Prep_Receptor Prepare Receptor (Remove water, add H+) PDB->Prep_Receptor Ligand_SMILES Ligand Structure Prep_Ligand Prepare Ligand (3D conversion, add charges) Ligand_SMILES->Prep_Ligand Receptor_PDBQT receptor.pdbqt Prep_Receptor->Receptor_PDBQT Ligand_PDBQT ligand.pdbqt Prep_Ligand->Ligand_PDBQT Grid_Box Define Grid Box (Active Site Coordinates) Receptor_PDBQT->Grid_Box Vina Run AutoDock Vina Ligand_PDBQT->Vina Config Configuration File (conf.txt) Grid_Box->Config Config->Vina Results Docking Results (Poses & Scores) Vina->Results G Start Docked Complex (Protein + Ligand) Topology Generate Topology (Force Field, Ligand Params) Start->Topology Solvation Solvation & Ionization (Water Box, Neutralize) Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: General workflow for a GROMACS MD Simulation.

Detailed MD Simulation Protocol
  • System Setup:

    • Topology Generation: Combine the protein and ligand structures. Use the GROMACS pdb2gmx tool for the protein with an appropriate force field (e.g., AMBER99SB-ILDN). The ligand topology (generated in step 2.1) must be converted to GROMACS format and merged with the protein topology. [25][26] * Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model). Ensure a minimum distance (e.g., 1.0 nm) between the complex and the box edges. [27] * Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge. [27]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup. [25]

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system to the target temperature (e.g., 300 K) for a short period (e.g., 100 ps) while restraining the protein and ligand heavy atoms. [25] * NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system to the target pressure (e.g., 1 bar) for a longer period (e.g., 1 ns), again with position restraints. This ensures the correct solvent density. [25] * Rationale: A phased equilibration with position restraints allows the solvent to relax around the solute before the complex itself is allowed to move freely, preventing simulation instability.

  • Production MD: Run the simulation without position restraints for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability.

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation.

Stage Three: Binding Free Energy Calculation with MM/PBSA

To refine the binding affinity estimate from docking, we can use an end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). [11][28]This method calculates the binding free energy by analyzing snapshots from the MD trajectory. [12]

MM/PBSA Calculation Protocol
  • Snapshot Extraction: Extract a set of evenly spaced snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory. [12]2. Energy Calculation: For each snapshot, calculate the following energy components for the complex, receptor, and ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).

    • ΔG_solv: The solvation free energy, which is a sum of the polar (calculated via Poisson-Boltzmann) and non-polar (calculated from the solvent-accessible surface area, SASA) contributions. [28]3. Binding Free Energy (ΔG_bind): The final binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Note: The entropy term (TΔS) is computationally expensive to calculate and is often omitted when comparing the relative affinities of similar ligands, as the change in conformational entropy is assumed to be comparable. [12][29]

      Energy Component Contribution Favorable/Unfavorable for Binding
      ΔE_vdw Van der Waals Interactions Favorable
      ΔE_elec Electrostatic Interactions Favorable
      ΔG_polar Polar Solvation Energy Unfavorable (desolvation penalty)

      | ΔG_nonpolar | Non-polar Solvation Energy | Favorable (hydrophobic effect) |

Conclusion and Future Directions

This guide has outlined a rigorous and comprehensive in silico workflow for characterizing the interactions of this compound with a putative biological target, the EGFR kinase domain. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can build a robust, multi-faceted model of a ligand's binding behavior. The results from such a study—including the predicted binding pose, interaction fingerprint, complex stability, and estimated binding affinity—provide a strong foundation for guiding subsequent experimental validation, such as enzymatic assays and structural biology studies, and for directing the next cycle of rational drug design.

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  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
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  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • Journal of American Science. (2016). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • International Journal of Pharmaceutical Research and Applications. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives.
  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • University of Massachusetts Amherst. (n.d.). Session 4: Introduction to in silico docking.
  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib.
  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex....
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina.
  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in....
  • RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} -. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEGNUYMFnTKlMD_5jbVeJFZb9W2F0AWF0agYd7Y-bVSFL_RkIDPPNm6AC0f4_dXiOyto_sBr4mPuxefilvqQVMdh13fn6KuuBNG3KKVNfEnVd6j6cCe3OrP894GYeC
  • ResearchGate. (2019). Molecular docking proteins preparation.
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  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
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Methodological & Application

Application Notes and Protocols for 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential applications and detailed protocols for the use of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in a cell culture setting. As a member of the quinoline-4-carboxylic acid class of compounds, this molecule holds promise for a variety of research applications, particularly in the fields of oncology, immunology, and infectious diseases. This document offers insights into its potential mechanisms of action, practical guidance for its use in in vitro assays, and essential safety information.

Introduction to Quinoline-4-Carboxylic Acid Derivatives

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds characterized by a quinoline core structure with a carboxylic acid group at the fourth position. This scaffold is a common motif in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets.[1] Derivatives of this class have been investigated for their potential as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2]

Potential Mechanisms of Action

While the specific mechanism of action for this compound has not been definitively elucidated in the available literature, the broader class of quinoline-4-carboxylic acid derivatives has been shown to exert its biological effects through several key pathways. Researchers investigating this specific compound are encouraged to explore the following potential targets:

  • Sirtuin Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[3] Specifically, some analogues have demonstrated selective inhibition of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism and cell survival.[3] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[3]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Several quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of DHODH, demonstrating a potential mechanism for their antiproliferative effects.[4][5]

  • Histone Deacetylase (HDAC) Inhibition: Some quinoline-based compounds act as HDAC inhibitors.[6] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Anti-inflammatory Activity: Quinoline-4-carboxylic acids have also been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways in macrophages.[7]

The following diagram illustrates the potential signaling pathways that may be modulated by quinoline-4-carboxylic acid derivatives:

Quinoline_MoA cluster_0 Potential Cellular Targets cluster_1 Cellular Outcomes SIRT3 SIRT3 Cell Cycle Arrest Cell Cycle Arrest SIRT3->Cell Cycle Arrest DHODH DHODH Reduced Proliferation Reduced Proliferation DHODH->Reduced Proliferation HDACs HDACs Apoptosis Apoptosis HDACs->Apoptosis Inflammatory Pathways Inflammatory Pathways Decreased Inflammation Decreased Inflammation Inflammatory Pathways->Decreased Inflammation Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid derivative Quinoline-4-carboxylic acid derivative->SIRT3 Inhibition Quinoline-4-carboxylic acid derivative->DHODH Inhibition Quinoline-4-carboxylic acid derivative->HDACs Inhibition Quinoline-4-carboxylic acid derivative->Inflammatory Pathways Modulation

Caption: Potential mechanisms of action for quinoline-4-carboxylic acid derivatives.

Protocols for Cell Culture Applications

The following protocols provide a general framework for the use of this compound in cell culture. It is imperative for researchers to optimize these protocols for their specific cell lines and experimental conditions.

Preparation of Stock Solutions

The solubility of quinoline-4-carboxylic acid derivatives can be influenced by factors such as pH and their crystalline structure.[8] Due to the hydrophobic nature of the quinoline core, these compounds often exhibit poor aqueous solubility. Therefore, a water-miscible organic solvent is typically required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Determine the Desired Stock Concentration: A typical starting stock concentration is 10 mM.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary to aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and handled under aseptic conditions. Filtration is generally not recommended as it may lead to loss of the compound.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in amber tubes to protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial step to determine the cytotoxic potential of a compound.[1]

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

The following diagram outlines the experimental workflow for a typical cytotoxicity assay:

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Quantitative Data Summary

The following table provides a general reference for concentrations and conditions for in vitro assays with quinoline-4-carboxylic acid derivatives. It is crucial to note that the optimal conditions for this compound must be determined experimentally.

ParameterRecommended RangeNotes
Stock Solution Concentration 10 - 50 mM in DMSOPrepare fresh dilutions in culture medium for each experiment.
Final DMSO Concentration < 0.5% (v/v)Higher concentrations may cause solvent-induced toxicity.
Working Concentration Range 0.1 µM - 100 µMA broad range should be tested initially to determine the IC50.
Incubation Time 24 - 72 hoursDependent on the cell line and the specific assay being performed.
Positive Controls Doxorubicin, StaurosporineDependent on the assay (e.g., cytotoxicity, apoptosis).

Safety and Handling

Quinoline and its derivatives should be handled with caution as they can be harmful.[9][10][11][12][13]

  • Health Hazards: Harmful if swallowed or in contact with skin.[9][11] Causes skin and serious eye irritation.[9][11] Suspected of causing genetic defects and may cause cancer.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound belongs to a class of compounds with significant potential for biological investigation. While its specific cellular targets and mechanism of action require experimental validation, the information and protocols provided in this guide offer a solid foundation for researchers to begin exploring its effects in a cell culture setting. Careful experimental design, including appropriate controls and optimization of assay conditions, will be crucial for obtaining reliable and reproducible data.

References

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937-1955. Retrieved from [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Retrieved from [Link]

  • Ladds, M. J., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(15), 6543-6556. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Zierer, A. F., et al. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. JKU & KUK Research Portal. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869353. Retrieved from [Link]

  • Li, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389-12399. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2949. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Li, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(23), 5183. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold renowned for its diverse and potent biological activities.[1][2][3] Derivatives of this structural family have demonstrated clinical and preclinical efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][4] The specific substitutions on the quinoline core of the topic compound suggest the potential for interaction with key enzymatic targets. Notably, the quinoline-4-carboxamide moiety has been identified in inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a validated target in oncology.[5][6]

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][7] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[5] Cancer cells, with their high metabolic demands to support rapid proliferation, often exhibit an increased reliance on the NAMPT-mediated NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[5][8] Inhibition of NAMPT leads to depletion of intracellular NAD+, triggering a metabolic crisis and subsequent cell death in these vulnerable cancer cells.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols are designed to first assess the compound's direct enzymatic inhibition of NAMPT and then to evaluate its functional consequences in a cellular context.

Experimental Strategy: A Two-Tiered Approach to Characterization

The in vitro evaluation of this compound will follow a logical progression from direct target engagement to cellular effects. This strategy ensures that any observed cellular activity can be mechanistically linked to the inhibition of the intended target.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Tier 1: Target Engagement NAMPT Enzymatic Inhibition Assay B Tier 2: Cellular Activity Cellular NAMPT Activity Assay A->B Confirms cell permeability and target engagement in a biological system C Tier 2: Cellular Phenotype Cell Viability/Cytotoxicity Assay B->C Links target inhibition to a functional cellular outcome

Figure 1: A tiered approach for the in vitro characterization of this compound.

Tier 1: Biochemical Assays for Direct Target Inhibition

The primary objective of this tier is to determine if this compound directly inhibits the enzymatic activity of NAMPT. A fluorometric assay is described below, which offers high sensitivity and is suitable for high-throughput screening.

Protocol 1: Fluorometric NAMPT Enzymatic Inhibition Assay

This assay measures the activity of NAMPT by quantifying the production of its product, nicotinamide mononucleotide (NMN), through a series of coupled enzymatic reactions that ultimately generate a fluorescent signal.[8][9]

Principle of the Assay:

G cluster_0 NAMPT Reaction cluster_1 Coupled Reactions NAM Nicotinamide NMN NMN NAM->NMN + PRPP PRPP PRPP NAMPT NAMPT (Target Enzyme) NAMPT->NAM NAD NAD+ NMN->NAD + ATP NMNAT NMNAT NMNAT->NMN NADH NADH (Fluorescent) NAD->NADH + Ethanol ADH ADH ADH->NAD Ethanol Ethanol

Figure 2: The reaction cascade of the coupled fluorometric NAMPT inhibition assay.

Materials:

  • Recombinant Human NAMPT Enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine Triphosphate (ATP)

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (Test Compound)

  • FK866 (Positive Control Inhibitor)[6]

  • DMSO (Vehicle Control)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a similar dilution series for the positive control, FK866.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (for vehicle and no-inhibitor controls) to the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the NAMPT enzyme in assay buffer at a final concentration that yields a robust signal within the linear range of the assay. This concentration should be determined empirically during assay development.

    • Add 10 µL of the enzyme solution to the wells containing the compounds and controls.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix containing NAM and PRPP in assay buffer.

    • Add 10 µL of the substrate master mix to all wells to initiate the NAMPT reaction.

    • Incubate the plate at 30°C for 60-120 minutes.

  • Detection:

    • Prepare a detection master mix containing NMNAT, ADH, ATP, and ethanol in assay buffer.

    • Add 20 µL of the detection master mix to all wells.

    • Incubate the plate at 30°C for 30-60 minutes to allow for the conversion of NMN to the fluorescent product, NADH.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all other measurements.

  • Normalize the data by setting the average fluorescence of the no-inhibitor control (DMSO) as 100% activity and the average fluorescence of a high concentration of the positive control (FK866) as 0% activity.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of the inhibitor that reduces the enzyme activity by 50%.

Tier 2: Cell-Based Assays for Cellular Activity and Phenotype

These assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit a functional response.

Protocol 2: Cellular NAMPT Activity Assay

This assay measures the intracellular activity of NAMPT by quantifying the levels of its downstream product, NAD+. A colorimetric assay is described here for its accessibility and robustness.

Principle of the Assay:

This assay measures the total intracellular NAD/NADH content. Following cell lysis, NAD+ is converted to NADH by ADH. The NADH then reduces a probe to a colored product, with the absorbance being proportional to the amount of NAD+ in the sample.

G cluster_0 Cellular Treatment cluster_1 Sample Preparation cluster_2 Colorimetric Detection A Treat Cells with 8-Chloro-2-(3-hydroxyphenyl) quinoline-4-carboxylic acid B Cell Lysis A->B C Extract NAD/NADH B->C D Enzymatic Cycling Reaction C->D E Measure Absorbance at 450 nm D->E

Figure 3: Workflow for the cellular NAMPT activity assay.

Materials:

  • Cancer cell line with known dependence on the NAD+ salvage pathway (e.g., A2780 ovarian cancer cells).[6]

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

  • This compound.

  • FK866 (Positive Control).

  • DMSO (Vehicle Control).

  • NAD/NADH Assay Kit (Colorimetric).

  • 96-well clear, flat-bottom plates for cell culture.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and FK866 in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate for a period sufficient to observe a decrease in NAD+ levels (e.g., 24-72 hours).

  • Sample Preparation and NAD/NADH Measurement:

    • Follow the manufacturer's protocol for the NAD/NADH assay kit. This typically involves:

      • Lysing the cells.

      • Extracting the NAD/NADH.

      • Performing the enzymatic cycling reaction to generate the colored product.

      • Measuring the absorbance at 450 nm.

Data Analysis:

  • Calculate the NAD/NADH concentration for each sample based on a standard curve.

  • Normalize the data to the vehicle control (DMSO).

  • Plot the percent of NAD/NADH levels relative to the control against the logarithm of the test compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that reduces intracellular NAD/NADH levels by 50%.

ParameterDescription
EC50 The concentration of the compound that produces 50% of the maximal effect on intracellular NAD/NADH levels.
Protocol 3: Cell Viability and Cytotoxicity Assay

This is a fundamental assay to determine the effect of the compound on cell proliferation and health. A commercially available ATP-based assay is recommended for its high sensitivity and direct correlation with cell viability.

Principle of the Assay:

The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. This assay uses a luciferase-based reaction to quantify ATP levels, where the resulting luminescence is a measure of cell viability.

Materials:

  • Cancer cell line(s) of interest.

  • Cell culture medium and supplements.

  • This compound.

  • A known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • DMSO (Vehicle Control).

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

  • 96-well white, flat-bottom plates for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well white plate at an appropriate density for the desired assay duration.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound.

    • Include vehicle control (DMSO) and positive control wells.

    • Incubate for the desired time period (e.g., 72 hours).

  • Luminescence Measurement:

    • Follow the manufacturer's protocol for the ATP-based assay kit. This typically involves:

      • Equilibrating the plate to room temperature.

      • Adding the lytic/luciferase reagent to each well.

      • Incubating for a short period to stabilize the luminescent signal.

      • Measuring the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence data to the vehicle control (100% viability).

  • Plot the percent viability against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the GI50 value (the concentration that causes 50% growth inhibition).

ParameterDescription
GI50 The concentration of the compound that causes a 50% reduction in cell growth.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls.

  • Positive Controls: The inclusion of known inhibitors (e.g., FK866 for NAMPT) ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Vehicle Controls: DMSO controls are essential for normalizing the data and accounting for any effects of the solvent on the assay system.

  • Negative Controls: "No enzyme" or "no cell" controls are used to determine the background signal of the assay.

References

  • Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. (2020). PubMed. [Link]

  • Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. (2020). bioRxiv. [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. (2011). PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). National Center for Biotechnology Information. [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). PubMed. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2011). National Center for Biotechnology Information. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025). Indian Journal of Chemistry (IJC). [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. (2013). PLOS One. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers. [Link]

  • Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. (2024). PubMed. [Link]

  • A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. (2019). National Center for Biotechnology Information. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). National Center for Biotechnology Information. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. (2019). ResearchGate. [Link]

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Application Notes and Protocols for Preclinical Efficacy Testing of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Quinoline-4-Carboxylic Acid Derivative with Potential Anti-Inflammatory and Neuroprotective Efficacy

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, hereafter referred to as "the compound," belongs to this versatile class of molecules. While the specific mechanism of action for this particular derivative is yet to be fully elucidated, its structural motifs suggest a potential to modulate inflammatory pathways. The presence of the quinoline core, substituted with a chloro group and a hydroxyphenyl moiety, may confer properties that interfere with key inflammatory mediators or cellular processes.

This document provides a comprehensive guide for the preclinical evaluation of the compound's efficacy in relevant animal models. We will focus on its potential as an anti-inflammatory and neuroprotective agent, exploring its effects in models of acute inflammation, neuroinflammation, and neuropathic pain. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for assessing the therapeutic potential of this novel chemical entity.

Hypothesized Mechanism of Action

Based on the known activities of related quinoline derivatives, we hypothesize that the compound may exert its therapeutic effects through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Many quinoline-based compounds have been shown to suppress the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Modulation of Inflammatory Signaling Pathways: The compound may interfere with intracellular signaling cascades crucial for the inflammatory response, such as the NF-κB or MAPK pathways.

  • Neuroprotection: In the context of the central nervous system, the compound might exhibit neuroprotective properties by mitigating excitotoxicity, oxidative stress, or glial cell activation.[4]

The following experimental workflows are designed to test these hypotheses and provide a comprehensive assessment of the compound's in vivo efficacy.

Experimental Workflows: A Phased Approach to Efficacy Testing

A tiered approach to in vivo testing is recommended, starting with broad screening in an acute inflammation model, followed by more complex and targeted models of neuroinflammation and neuropathic pain.

G cluster_0 Phase 1: Acute Inflammation Screening cluster_1 Phase 2: Neuroinflammation Assessment cluster_2 Phase 3: Neuropathic Pain Evaluation A Carrageenan-Induced Paw Edema B LPS-Induced Neuroinflammation A->B Demonstrated Anti-inflammatory Activity C Chronic Constriction Injury (CCI) of the Sciatic Nerve B->C Evidence of CNS Penetration and Neuroprotective Effects

Figure 1: Phased approach for in vivo efficacy testing of the compound.

Phase 1: Acute Inflammation Screening

Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening potential anti-inflammatory drugs.[5][6][7] It is an acute, non-immune inflammatory model where the edema is biphasic. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is associated with prostaglandin and cyclooxygenase (COX) activity.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, p.o.).

    • Group 2: Positive control (e.g., Indomethacin 10 mg/kg, p.o.).

    • Groups 3-5: The compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or the compound orally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point.

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Edema Inhibition
Vehicle Control-0%
Positive Control10
The Compound10
The Compound30
The Compound100

Phase 2: Neuroinflammation Assessment

Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8][9] Systemic or direct central administration of LPS leads to the activation of microglia and astrocytes, resulting in the production of pro-inflammatory cytokines and reactive oxygen species in the brain, mimicking aspects of neuroinflammatory conditions.[4][10]

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Saline (i.p.) + Vehicle (p.o.).

    • Group 2: LPS (i.p.) + Vehicle (p.o.).

    • Group 3: LPS (i.p.) + The compound (selected effective dose from Phase 1, p.o.).

    • Group 4: LPS (i.p.) + Positive control (e.g., Dexamethasone 1 mg/kg, i.p.).

  • Procedure:

    • Administer the vehicle, the compound, or the positive control.

    • One hour later, administer LPS (0.5 mg/kg, i.p.) or saline.

    • At 24 hours post-LPS injection, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Endpoint Analysis:

    • Biochemical Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

    • Immunohistochemistry: Perform immunostaining for microglial (Iba-1) and astrocyte (GFAP) activation markers.

    • Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Compound The Compound Compound->NFkB Inhibition?

Figure 2: Hypothesized signaling pathway targeted by the compound in the LPS model.

Phase 3: Neuropathic Pain Evaluation

Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used and validated model of neuropathic pain that mimics symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[11][12][13] It involves loose ligation of the sciatic nerve, leading to chronic inflammation and nerve damage.[14][15]

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least 7 days and handle them daily to accustom them to the behavioral testing procedures.

  • Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Place four loose ligatures (4-0 chromic gut) around the sciatic nerve at 1 mm intervals.

    • Suture the muscle and skin layers.

    • A sham-operated group will undergo the same surgical procedure without nerve ligation.

  • Grouping (post-surgery and baseline testing):

    • Group 1: Sham-operated + Vehicle (p.o.).

    • Group 2: CCI + Vehicle (p.o.).

    • Group 3: CCI + The compound (selected effective dose, p.o.).

    • Group 4: CCI + Positive control (e.g., Gabapentin 100 mg/kg, p.o.).

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments at baseline (before surgery) and on days 3, 7, 14, and 21 post-surgery.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test) at the same time points.

  • Dosing: Begin daily dosing with the compound or controls on day 3 post-surgery and continue until day 21.

  • Endpoint Analysis:

    • Analyze behavioral data using two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni's test) to compare the different groups over time.

Data Presentation:

Treatment GroupPaw Withdrawal Threshold (g) - Day 14 (± SEM)Paw Withdrawal Latency (s) - Day 14 (± SEM)
Sham + Vehicle
CCI + Vehicle
CCI + The Compound
CCI + Positive Control

Considerations for Drug Administration and Pharmacokinetics

  • Formulation: The compound should be formulated in a suitable vehicle that ensures its solubility and stability. Preliminary formulation studies are recommended.

  • Route of Administration: Oral administration is suggested for initial screening due to its clinical relevance. However, other routes (e.g., intraperitoneal, intravenous) may be considered based on the compound's physicochemical properties.

  • Pharmacokinetic (PK) Studies: It is highly recommended to conduct preliminary PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for designing an appropriate dosing regimen and interpreting the efficacy data.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. Every effort should be made to minimize animal suffering, including the use of appropriate anesthesia and analgesia.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for inflammatory and neuropathic conditions. A systematic, phased approach will enable a thorough assessment of its efficacy and provide the necessary data to support further development.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Scholz, J., & Woolf, C. J. (2007). The neuropathic pain triad: neurons, immune cells and glia.
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  • Krstic, D., & Knuesel, I. (2013). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 10, 75. [Link]

  • Nakatomi, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]

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  • Pevida, M., et al. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. [Link]

  • Frontiers. (n.d.). Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Retrieved from [Link]

  • Takeda, K., & Akira, S. (2015). Toll-like receptors in innate immunity.
  • Kumar, A., & Loane, D. J. (2012). Neuroinflammation after traumatic brain injury: opportunities for therapeutic intervention. Brain, Behavior, and Immunity, 26(8), 1191-1201. [Link]

  • Dantzer, R., O'Connor, J. C., Freund, G. G., Johnson, R. W., & Kelley, K. W. (2008). From inflammation to sickness and depression: when the immune system subjugates the brain.
  • Booker, S. J., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7651-7669.
  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Olegário, W. P., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13. [Link]

  • Kos, J., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(12), 2269. [Link]

  • ResearchGate. (2025). Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. Retrieved from [Link]

  • Ibrahim, M. A. A., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1269077. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Povar, I., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7552. [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1).
  • Abdelwahid, I. A., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Bioinorganic Chemistry and Applications, 2019, 8530462. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolines represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Their proven efficacy as anticancer, antimalarial, anti-inflammatory, and antibacterial agents has established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modification, generating vast compound libraries with diverse physicochemical properties and therapeutic potential. High-throughput screening (HTS) is an indispensable methodology for rapidly and efficiently interrogating these libraries to identify novel bioactive "hits" that can be advanced into lead optimization programs.[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of quinoline compound libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. The protocols herein are structured as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The High-Throughput Screening Workflow: A Strategic Overview

A typical HTS campaign for a quinoline library is a systematic, multi-step process designed to efficiently identify and validate compounds with the desired biological activity.[1] The workflow is designed to triage large numbers of compounds, progressively narrowing the focus to a select few with the most promising characteristics.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay_Dev Assay Development & Miniaturization Primary_HTS Primary HTS of Quinoline Library (Single Concentration) Assay_Dev->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Identified 'Hits' Counterscreens Counterscreens & Orthogonal Assays Dose_Response->Counterscreens SAR_Analysis Preliminary SAR Analysis Counterscreens->SAR_Analysis Lead_Opt Lead Optimization Studies SAR_Analysis->Lead_Opt Confirmed 'Hits'

Caption: A generalized high-throughput screening (HTS) workflow.

Part 1: Cell-Based Assays for Evaluating Quinoline Cytotoxicity

Cell-based assays are fundamental in early-stage drug discovery, providing critical information on a compound's biological effects within a cellular context.[7][8] For quinoline libraries, a primary screen to assess cytotoxicity is often the first step, particularly for oncology-focused projects. This allows for the rapid identification of compounds that inhibit cell proliferation or induce cell death.

The MTT Assay: A Colorimetric Readout of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9] The principle of the assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: High-Throughput MTT Assay for Quinoline Compounds

Objective: To determine the cytotoxic effects of a quinoline compound library on a cancer cell line.

Materials:

  • Quinoline compound library (dissolved in 100% DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well or 384-well flat-bottom culture plates

  • Multichannel pipettes and an automated liquid handling system

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated dispenser, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a working dilution plate of the quinoline library in complete culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the cell plate and add 100 µL of the medium containing the quinoline compounds at the desired final concentration (typically 1-10 µM for a primary screen).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank Control: Wells containing medium but no cells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle control:

  • % Viability = [(Abscompound - Absblank) / (Absvehicle - Absblank)] x 100

A compound is typically considered a "hit" if it reduces cell viability below a predefined threshold (e.g., 50% inhibition). Hits from the primary screen should be re-tested in a dose-response format to determine their IC50 value (the concentration at which 50% of cell viability is inhibited).[11]

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/well (96-well)Ensures cells are in the logarithmic growth phase during compound treatment.
Final DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced toxicity, which can confound results.
Incubation Time 48 - 72 hoursAllows sufficient time for the compounds to exert their cytotoxic effects.
MTT Incubation 2 - 4 hoursProvides adequate time for formazan crystal formation in viable cells.
Hit Threshold < 50% ViabilityA common starting point for identifying potent cytotoxic compounds.

Part 2: Biochemical Assays for Target-Based Screening

Biochemical assays are essential for identifying compounds that directly interact with a specific molecular target, such as an enzyme or receptor.[6] These assays are performed in a cell-free system, which allows for the direct measurement of a compound's effect on the target without the complexities of cellular uptake, metabolism, or off-target effects.[6]

Fluorescence Polarization (FP) Assay for Kinase Inhibitors

Many quinoline derivatives have been investigated as kinase inhibitors.[11] Fluorescence Polarization (FP) is a powerful and homogeneous assay format well-suited for HTS of enzyme inhibitors.[12][13][14] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12] In a competitive binding assay for a kinase inhibitor, a fluorescently labeled tracer (a ligand that binds to the kinase) is displaced by a quinoline compound that binds to the same site. This displacement results in a decrease in the FP signal, as the smaller, unbound tracer tumbles more rapidly in solution.[12][13]

FP_Assay cluster_0 High Polarization State (No Inhibitor) cluster_1 Low Polarization State (Inhibitor Present) Kinase_A Kinase Complex_A Kinase-Tracer Complex (Slow Tumbling) Kinase_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A Tracer_B Free Fluorescent Tracer (Fast Tumbling) Kinase_B Kinase Complex_B Kinase-Inhibitor Complex Kinase_B->Complex_B Inhibitor_B Quinoline Inhibitor Inhibitor_B->Complex_B

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: FP-Based HTS for Quinoline Kinase Inhibitors

Objective: To identify quinoline compounds that inhibit the binding of a fluorescent tracer to a target kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled tracer (specific for the target kinase)

  • Quinoline compound library (dissolved in 100% DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well or 1536-well plates

  • Microplate reader with FP capabilities (with appropriate excitation and emission filters)

Procedure:

  • Reagent Preparation and Dispensing:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • Using an automated liquid handler, dispense 5 µL of the 2X kinase solution into the wells of the microplate.

    • Dispense 2.5 µL of the quinoline compounds (or DMSO for controls) into the appropriate wells.

  • Incubation:

    • Allow the kinase and compounds to incubate for 15-30 minutes at room temperature. This pre-incubation step allows for the binding of inhibitors to the kinase before the addition of the tracer.

  • Tracer Addition and Final Incubation:

    • Dispense 2.5 µL of the 2X fluorescent tracer solution to all wells.

    • The final reaction volume will be 10 µL.

    • Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Controls:

    • Low Polarization Control (0% Inhibition): Kinase + Tracer + DMSO.

    • High Polarization Control (100% Inhibition): Tracer + DMSO (no kinase).

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.

Data Analysis and Interpretation:

The percent inhibition is calculated based on the change in the mP value:

  • % Inhibition = [1 - (mPsample - mPhigh) / (mPlow - mPhigh)] x 100

Hits are identified as compounds that cause a significant decrease in the FP signal. These hits should be further characterized by determining their IC50 values through dose-response experiments.

ParameterRecommended ValueRationale
Kinase Concentration Kd of tracer bindingUsing a concentration near the dissociation constant (Kd) provides a good assay window.
Tracer Concentration 1-5 nMA low concentration of tracer minimizes competition and improves sensitivity.
Final DMSO Concentration < 1% (v/v)Higher concentrations of DMSO can interfere with protein structure and binding.
Plate Type Black, low-volumeMinimizes background fluorescence and reduces reagent consumption.
Z'-factor > 0.5A Z'-factor above 0.5 indicates a robust and reliable assay suitable for HTS.

Challenges and Considerations in Screening Quinoline Libraries

Researchers should be aware of several potential challenges when screening quinoline compound libraries:

  • Solubility: Quinolines can have poor aqueous solubility, which can lead to compound precipitation in assay buffers.[15] It is crucial to assess the solubility of the library and consider the use of co-solvents or other solubilizing agents.[15]

  • Compound Interference: Quinolines can interfere with certain assay technologies. For example, some quinolines are fluorescent and can interfere with fluorescence-based readouts. It is essential to perform counterscreens to identify and eliminate false positives.[16][17]

  • Toxicity: As demonstrated by the MTT assay, many quinolines exhibit cytotoxicity.[10] While this is a desired outcome in cancer drug discovery, it can be a liability for other therapeutic areas.

Conclusion

High-throughput screening is a powerful approach for unlocking the therapeutic potential of quinoline compound libraries. By employing a strategic workflow that combines robust cell-based and biochemical assays, researchers can efficiently identify and validate novel hit compounds. The detailed protocols and insights provided in this guide serve as a foundation for designing and executing successful HTS campaigns, ultimately accelerating the discovery of new quinoline-based therapeutics.

References

  • - Benchchem. (URL: )
  • High-Throughput Screening of Quinazoline-Based Libraries: Application Notes and Protocols - Benchchem. (URL: )
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Deriv
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - NIH. (URL: )
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (URL: )
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (URL: )
  • Avoid False Hits During Compound Screening for Drug Discovery - Promega Connections. (URL: )
  • Development and Application of Fluorescence Polariz
  • Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosph
  • Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide - Benchchem. (URL: )
  • (PDF)
  • Luciferase Assays | Multispan, Inc. (URL: )
  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (URL: )
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (URL: )
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (URL: )
  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - National Human Genome Research Institute (NHGRI). (URL: )
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (URL: )

Sources

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (Compound X) in human plasma and urine. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. We present two validated sample preparation workflows: Solid Phase Extraction (SPE) for plasma and Liquid-Liquid Extraction (LLE) for urine, both demonstrating excellent recovery and minimal matrix effects. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring accuracy, precision, selectivity, and stability.

Introduction and Scientific Rationale

This compound (Compound X) is a novel investigational compound with a quinoline core, a structure common to various pharmacologically active agents. Accurate quantification of Compound X in biological matrices is paramount for determining its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). The acidic nature of the carboxylic acid moiety and the overall polarity of the molecule present specific challenges for extraction and chromatographic retention.

This application note addresses these challenges by employing a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer. This approach provides the necessary selectivity and sensitivity to achieve low limits of quantification required for clinical research. The rationale for our methodological choices is grounded in minimizing matrix interference and ensuring the stability of the analyte throughout the analytical process.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (Compound X), purity >99%

    • Stable Isotope Labeled (SIL) Internal Standard (IS): 8-Chloro-2-(3-hydroxyphenyl-d4)quinoline-4-carboxylic acid, purity >99%

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, 18 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (reagent grade)

    • Methyl tert-butyl ether (MTBE, HPLC grade)

    • Phosphoric acid (reagent grade)

  • Biological Matrices:

    • Human plasma (K2-EDTA as anticoagulant)

    • Human urine

  • Sample Preparation Consumables:

    • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa or equivalent)

    • Glass test tubes and a multi-tube vortexer

    • Centrifuge capable of 4000 x g

    • Nitrogen evaporator

Experimental Workflows

A schematic overview of the analytical process is presented below. The workflow is designed to ensure sample integrity from collection to final data analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SampleCollection Biological Sample (Plasma or Urine) SpikeIS Spike with Internal Standard (IS) SampleCollection->SpikeIS Extraction Extraction (SPE for Plasma, LLE for Urine) SpikeIS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Preparation of Standards and Quality Controls (QCs)

Stock solutions of Compound X and the SIL-IS are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution in 50:50 acetonitrile:water. Calibration standards and QC samples are prepared by spiking the working solutions into blank plasma or urine.

LevelConcentration (ng/mL)Purpose
LLOQ0.5Lower Limit of Quantification
CAL 2-71 - 500Calibration Curve Points
ULOQ1000Upper Limit of Quantification
LQC1.5Low Quality Control
MQC75Medium Quality Control
HQC750High Quality Control

Table 1: Concentrations for Calibration Standards and Quality Control Samples.

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma

Rationale: SPE is chosen for plasma due to its ability to provide cleaner extracts compared to simple protein precipitation, which is crucial for minimizing matrix effects. A polymeric reversed-phase sorbent is selected for its enhanced retention of polar compounds like Compound X, especially after pH adjustment.

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma, add 10 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 2% phosphoric acid in water to acidify the sample. This step neutralizes the carboxylic acid group, promoting its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute Compound X and the IS with 1 mL of methanol into a clean collection tube. The use of an organic solvent disrupts the nonpolar interactions, releasing the analytes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

G start 100 µL Plasma + IS acidify Acidify with 2% H3PO4 start->acidify load Load Sample acidify->load condition Condition SPE (MeOH -> H2O) condition->load wash Wash with 5% MeOH load->wash elute Elute with 100% MeOH wash->elute evap Evaporate elute->evap recon Reconstitute evap->recon

Application Notes & Protocols: A Researcher's Guide to Investigating Quinolone Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Quinolone Resistance

Quinolone and fluoroquinolone antimicrobials are critical synthetic drugs used extensively in clinical medicine to treat a wide range of bacterial infections.[1][2] In parallel, quinoline-based compounds like chloroquine and mefloquine have been cornerstones of antimalarial chemotherapy for decades.[3][4] These drugs function by targeting essential parasite or bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV in bacteria, or by interfering with vital metabolic processes like heme detoxification in malaria parasites.[1][3][5] However, their widespread use has driven the emergence and spread of drug-resistant pathogens, posing a significant threat to global public health.

Resistance typically arises from genetic mutations that alter the drug's target enzyme, reduce drug accumulation via efflux pumps or decreased uptake, or, in some cases, through the acquisition of resistance-conferring genes on plasmids.[1][6][7] For researchers, scientists, and drug development professionals, understanding the genetic and phenotypic basis of this resistance is paramount. Devising robust experimental workflows to generate, characterize, and validate resistance is the key to developing next-generation therapeutics and strategies to overcome it.

This guide provides a comprehensive, in-depth overview of the experimental designs and detailed protocols required to systematically study quinoline drug resistance. It is structured to follow a logical investigative workflow, from the initial generation of resistant strains to the definitive validation of resistance-conferring mutations.

Section 1: Generating Quinolone-Resistant Strains via In Vitro Experimental Evolution

The foundational step in studying resistance is to create a reliable biological model. In vitro experimental evolution is a powerful and widely used method to generate drug-resistant microbial or cell lines by exposing a parental, drug-sensitive population to sustained drug pressure.[8][9] This process mimics the selective pressures that drive resistance in clinical or field settings.

Causality Behind the Method: The primary principle is Darwinian selection. By continuously exposing a population to a drug, individuals with pre-existing or newly arising mutations that confer a survival advantage will proliferate, while susceptible individuals are eliminated. Over time, this leads to the fixation of resistance traits in the population. The choice between a gradual dose escalation and a high-dose shock method can influence the evolutionary trajectories and the types of resistance mechanisms that emerge.[10][11] Stepwise escalation is often preferred as it allows for the accumulation of multiple mutations that collectively contribute to high-level resistance, often reflecting clinical scenarios.[8][12]

Workflow for Generating Resistant Lines

G cluster_setup Phase 1: Setup & Baseline cluster_selection Phase 2: Selection Pressure cluster_characterization Phase 3: Characterization & Banking start Parental Sensitive Strain (e.g., bacteria, parasite, cancer cell line) ic50 Determine Baseline IC50/MIC (Protocol 2.1) start->ic50 Initial Characterization expose Continuous Exposure to Drug (Start at 0.5x IC50) ic50->expose culture Culture & Monitor Growth expose->culture check Growth Restored? culture->check check->culture No increase Increase Drug Concentration (e.g., 1.5x - 2x) check->increase Yes increase->expose Repeat Cycle stabilize Culture at Stable Resistant Concentration increase->stabilize phenotype Confirm Resistance Phenotype (Fold-change in IC50/MIC) stabilize->phenotype bank Cryopreserve Resistant Line & Parental Control phenotype->bank

Caption: Workflow for in vitro generation of drug-resistant lines.

Protocol 1.1: Stepwise Dose-Escalation for Resistance Induction

This protocol is designed for microbial cultures (e.g., E. coli, P. falciparum) but can be adapted for cancer cell lines.

  • Preparation and Baseline:

    • Propagate the parental (wild-type, WT) strain in standard culture medium without any drug.

    • Perform a baseline drug susceptibility assay (see Protocol 2.1) to determine the initial Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50).[13]

    • Cryopreserve a large batch of the parental strain to serve as a consistent control for all future experiments. This is a critical step for trustworthiness.

  • Initiation of Drug Pressure:

    • Inoculate a new culture of the parental strain into a medium containing the quinoline compound at a sub-lethal concentration, typically 0.5x the determined MIC/IC50.[9]

    • Simultaneously, maintain a parallel culture of the parental strain in a drug-free medium as a control for culture adaptation and contamination.

  • Monitoring and Dose Escalation:

    • Monitor the drug-exposed culture for growth (e.g., optical density for bacteria, parasitemia for malaria, confluency for cell lines). Initially, growth may be significantly delayed compared to the drug-free control.

    • Once the culture adapts and growth resumes to a rate comparable to the control, passage the cells into a fresh medium with an increased drug concentration (e.g., a 1.5x to 2x increase).[8]

    • Repeat this cycle of adaptation and dose escalation. The process can take several weeks to months.[10] Patience is key; premature dose increases can lead to culture collapse.

  • Stabilization and Banking:

    • Continue the escalation until the culture can reliably proliferate at a concentration that is significantly higher (e.g., >10-fold) than the initial parental MIC/IC50.

    • Once a target resistance level is achieved, maintain the resistant line at that constant drug concentration for several passages to ensure the phenotype is stable.

    • Confirm the new, stable MIC/IC50 of the resistant line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

    • Cryopreserve multiple vials of the validated resistant line and the corresponding parental line that has been passaged in parallel.

Section 2: Phenotypic Characterization of Resistance

Quantifying the level of resistance is a critical validation step. The standard method is to determine the MIC for bacteria or the IC50 for eukaryotic cells (like malaria parasites or cancer cells).[14]

Causality Behind the Method: These assays measure the drug concentration required to inhibit microbial growth or cell viability. By comparing the dose-response curves of the parental and resistant strains, one can precisely quantify the magnitude of resistance. This quantitative data is essential for correlating with genotypic changes.[12]

Protocol 2.1: Determining MIC/IC50 via Broth Microdilution

This is a widely adopted method for determining drug susceptibility.[15][16][17]

  • Preparation:

    • Prepare a stock solution of the quinoline drug in a suitable solvent (e.g., DMSO, water) and sterilize by filtration.

    • In a 96-well microplate, prepare a two-fold serial dilution of the drug in the appropriate culture medium.[18] Leave the last column of wells as a drug-free control (growth control) and include wells with medium only (sterility control).

  • Inoculation:

    • Prepare a standardized inoculum of the microbial/cell culture (parental and resistant strains in separate experiments) according to established guidelines (e.g., CLSI for bacteria). The final cell density must be consistent across all wells.

    • Add the inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, specific gas/temperature for parasites) for a defined period (e.g., 18-24 hours for bacteria, 48-72 hours for parasites).[18]

  • Data Acquisition and Analysis:

    • Determine growth inhibition. For bacteria, this is often the lowest drug concentration that prevents visible growth (turbidity), which is the MIC.[14][17] This can be read by eye or with a microplate reader measuring absorbance (e.g., at 600 nm).

    • For eukaryotic cells, a viability reagent (e.g., SYBR Green for malaria, MTT or CellTiter-Glo for cancer cells) is often added to quantify the number of viable cells.

    • Plot the viability data against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Data Presentation: Comparing Susceptibility

Summarize the quantitative data in a clear, structured table.

Strain IDCompoundParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
P. falciparum Dd2Chloroquine120.51550.012.9
E. coli MG1655Ciprofloxacin15.6250.016.0
S. aureus ATCC29213Levofloxacin125.02000.016.0

Section 3: Genotypic Analysis to Identify Resistance Mechanisms

Once resistance is phenotypically confirmed, the next step is to identify the underlying genetic changes. Whole Genome Sequencing (WGS) is the gold standard for this, as it provides an unbiased, comprehensive view of all mutations—single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs)—that have arisen in the resistant line.[19][20]

Causality Behind the Method: The core logic is comparative genomics. By sequencing the genomes of both the evolved resistant strain and the original parental strain (which was cryopreserved at the start), one can computationally subtract the parental genome from the resistant genome.[21] The remaining genetic differences are the candidate mutations responsible for the resistance phenotype. Known resistance genes are prioritized for analysis. For fluoroquinolones in bacteria, these include the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE.[2][7] For antimalarials like chloroquine, genes like pfcrt and pfmdr1 are primary suspects.[22]

WGS Bioinformatics Workflow

G cluster_wetlab 1. Sequencing cluster_analysis 2. Bioinformatic Analysis cluster_validation 3. Functional Validation dna_p Genomic DNA (Parental Strain) seq Whole Genome Sequencing (WGS) dna_p->seq dna_r Genomic DNA (Resistant Strain) dna_r->seq qc Raw Read QC (e.g., FastQC) seq->qc align Align Reads to Reference Genome qc->align variant Variant Calling (SNPs, Indels) align->variant compare Compare: Resistant vs. Parental Variants variant->compare annotate Annotate Candidate Mutations compare->annotate Identify Unique Variants validate Proceed to Functional Validation (Protocol 4.1) annotate->validate

Caption: High-level bioinformatics pipeline for WGS data.

Protocol 3.1: Identifying Candidate Mutations using WGS
  • DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from both the parental strain and the selected resistant line. Use cultures derived directly from the cryopreserved stocks to avoid additional laboratory adaptation.

    • Prepare sequencing libraries and perform deep sequencing on a platform like Illumina to generate high-coverage data (>30x coverage is recommended).[20]

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads from both the parental and resistant samples to a high-quality reference genome for the organism.

    • Variant Calling: Use a validated variant caller (e.g., GATK, FreeBayes) to identify SNPs and indels in both samples relative to the reference.

    • Comparative Analysis: Directly compare the variant call files (VCFs) of the resistant and parental strains. Identify mutations that are present (ideally at 100% frequency) in the resistant line but absent in the parental line. These are the evolution-derived candidates.[23]

    • Annotation: Annotate the candidate mutations to determine their location (e.g., intergenic, intronic, exonic) and predicted effect on protein sequence (e.g., synonymous, non-synonymous, frameshift).

Section 4: Functional Validation of Resistance-Conferring Mutations

Identifying a mutation via WGS establishes a correlation, not causation. The definitive step is to prove that a specific mutation is directly responsible for the resistance phenotype. CRISPR-Cas9 genome editing has become the premier tool for this functional validation.[24][25]

Causality Behind the Method: By using CRISPR-Cas9, one can precisely engineer the candidate mutation into the genome of the original, drug-sensitive parental strain.[26] If introducing this single mutation is sufficient to increase the MIC/IC50, it provides direct evidence of its role in resistance. Conversely, one can revert the mutation in the resistant strain back to the wild-type sequence and test for the restoration of sensitivity. This "two-way" validation provides irrefutable proof.[27]

Protocol 4.1: CRISPR-Cas9 Mediated Allelic Exchange

This protocol provides a general framework. Specifics will vary greatly depending on the target organism.

  • Design and Preparation:

    • gRNA Design: Design a single guide RNA (sgRNA) that targets a genomic region near the mutation site. Ensure high on-target and low off-target scoring using design tools.

    • Donor Template: Synthesize a single-stranded or double-stranded DNA repair template. This template should contain the desired mutation (the one found in the resistant line) flanked by homology arms (~80-200 bp) that match the genomic sequence on either side of the cut site.

    • Cas9 Delivery: Prepare the Cas9 nuclease and sgRNA for delivery. This can be via a plasmid expressing both components or as a pre-complexed ribonucleoprotein (RNP).

  • Transfection and Editing:

    • Introduce the Cas9/sgRNA complex and the donor repair template into the drug-sensitive parental cells using an appropriate method (e.g., electroporation, chemical transfection).

    • The Cas9 nuclease will create a double-strand break at the target site, which is then repaired by the cell's machinery using the provided donor template, thereby incorporating the mutation into the genome (Homology Directed Repair).

  • Selection and Verification:

    • Isolate single clones from the transfected population.

    • Screen the clones by PCR and Sanger sequencing of the target locus to identify those that have successfully incorporated the desired mutation.

    • It is critical to sequence the edited region to confirm precise editing and rule out unintended indels from non-homologous end joining.

  • Phenotypic Confirmation:

    • Take the successfully edited clone (parental background + candidate mutation) and the original parental strain.

    • Perform the MIC/IC50 assay (Protocol 2.1) on both strains in parallel.

    • A significant increase in the MIC/IC50 of the edited clone compared to the parental control validates that the specific mutation confers quinoline resistance.

References

  • Chen, F.J., & Lo, H.J. (2003). Molecular mechanisms of fluoroquinolone resistance. Journal of Microbiology, Immunology and Infection. [Link]

  • Hooper, D.C. (2002). Mechanisms of drug resistance: quinolone resistance. Infectious Disease Clinics of North America. [Link]

  • Ross, L.S., & Fidock, D.A. (2019). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]

  • Castillo-Ramírez, S., & Llagostera, M. (2021). Whole Genome Sequencing for the Analysis of Drug Resistant Strains of Mycobacterium tuberculosis: A Systematic Review for Bedaquiline and Delamanid. MDPI. [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [Link]

  • Hooper, D.C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]

  • Marcusson, L.L., et al. (2009). Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals. Antimicrobial Agents and Chemotherapy, PMC. [Link]

  • Slater, A.F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R.E.W. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews, PMC. [Link]

  • Tilley, L., & Foley, M. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • Lee, J.H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, PMC. [Link]

  • Omar, S.V., et al. (2018). Whole genome sequencing for drug resistance determination in Mycobacterium tuberculosis. African Journal of Laboratory Medicine. [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]

  • Anticancer Research. (2017). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Merker, M., et al. (2020). Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, PMC. [Link]

  • Lee, J.H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • UK Health Security Agency. (2019). How does Whole Genome Sequencing predict drug susceptibility?. YouTube. [Link]

  • Armando Hasudungan. (2015). Pharmacology and life cycle - Malaria. YouTube. [Link]

  • Springer Nature Experiments. (n.d.). Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach. Springer Nature. [Link]

  • Perron, G.G., et al. (2006). Experimental evolution of resistance to an antimicrobial peptide. Proceedings of the Royal Society B: Biological Sciences, PMC. [Link]

  • Knopp, M., & Andersson, D.I. (2018). Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes. Frontiers in Microbiology, NIH. [Link]

  • Fogle, M.A., et al. (2022). Shared and Unique Evolutionary Trajectories to Ciprofloxacin Resistance in Gram-Negative Bacterial Pathogens. mBio, NIH. [Link]

  • Mollanoori, H., et al. (2021). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Journal of Biomedical Science. [Link]

  • Zsögön, A., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. Plants, NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. Inconsistent experimental results with this compound, while frustrating, are often traceable to specific steps in its synthesis, purification, or handling. This guide is structured to move from cause to solution, explaining the underlying chemical principles to empower you to not only solve current issues but also prevent future ones.

Part 1: Troubleshooting the Pfitzinger Synthesis

The Pfitzinger reaction is a robust and common method for synthesizing quinoline-4-carboxylic acids.[1] However, its success with substituted precursors like 5-chloro-isatin and 3-hydroxyacetophenone depends on carefully controlled conditions.

Q1: My Pfitzinger reaction yield is unexpectedly low or I'm recovering only starting materials. What's the likely cause?

Causality & Rationale: A low yield in a Pfitzinger reaction typically points to a failure in one of its two key mechanistic stages: the initial base-catalyzed opening of the isatin ring or the subsequent condensation and cyclization with the ketone.

  • Inefficient Isatin Ring-Opening: The reaction begins with the hydrolysis of the amide bond in 5-chloro-isatin by a strong base (like potassium hydroxide) to form the potassium salt of an intermediate keto-acid.[2] If the base is not strong enough, is present in insufficient quantity, or if the reaction time is too short, this equilibrium-dependent step will not proceed to completion, leaving unreacted isatin.

  • Failed Condensation/Cyclization: The newly formed keto-acid intermediate must then condense with 3-hydroxyacetophenone to form an imine, which tautomerizes to an enamine before cyclizing and dehydrating to yield the final quinoline ring structure.[2] The reactivity of both the aniline moiety of the intermediate and the ketone's α-methylene group is critical here. Impurities in the ketone or suboptimal temperatures can stall the reaction at this stage.

Recommended Solutions:

  • Verify Base Stoichiometry and Quality: Use at least 2-3 equivalents of a strong base like KOH or NaOH relative to the isatin. Ensure the base is fresh and has not absorbed significant atmospheric CO₂, which would neutralize it.

  • Optimize Reaction Temperature and Time: While high temperatures can cause side reactions, the initial isatin ring-opening often requires heating (e.g., reflux in ethanol) to proceed efficiently.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, ensuring the disappearance of the starting isatin spot.

  • Ensure Reagent Purity: Use high-purity 5-chloro-isatin and 3-hydroxyacetophenone. Impurities in the ketone can interfere with enamine formation.

Q2: The reaction produces a dark, tarry substance that complicates purification and lowers yield. How can I prevent this?

Causality & Rationale: Tar formation is a frequent issue in syntheses that involve harsh conditions, such as strong bases and high heat.[3] For a molecule with a phenolic hydroxyl group, the risk is elevated.

  • Base-Promoted Oxidation: Phenols are susceptible to oxidation, especially under basic conditions at elevated temperatures. This can lead to the formation of colored, polymeric byproducts.

  • Self-Condensation/Polymerization: Harsh conditions can promote unwanted side reactions of the starting materials or intermediates, leading to complex, high-molecular-weight "tar."

Recommended Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This simple step minimizes the presence of oxygen, significantly reducing the potential for oxidation of the 3-hydroxyphenyl moiety.

  • Controlled Heating: Avoid aggressive, localized heating. Use an oil bath with vigorous stirring to ensure even heat distribution. Do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Modified Pfitzinger Conditions: Recent advancements in quinoline synthesis often focus on greener or milder conditions, such as using efficient catalysts or microwave irradiation, which can reduce reaction times and temperatures, thereby minimizing byproduct formation.

Synthesis Workflow Diagram

Pfitzinger_Workflow reagents 5-Chloro-isatin + 3-Hydroxyacetophenone + KOH/Ethanol reflux Heat Under Reflux (Inert Atmosphere) reagents->reflux 1. Mix Reagents workup Reaction Cooled & Acidified with HCl reflux->workup 2. Monitor by TLC crude_product Crude Product (Precipitate) workup->crude_product 3. Precipitate filtration Filtration & Washing (H₂O, Cold Ethanol) crude_product->filtration final_product Dry Crude Solid for Purification filtration->final_product 4. Isolate

Caption: Pfitzinger synthesis workflow for the target compound.

Part 2: Purification and Solubility FAQs

The physicochemical properties of this compound—specifically the acidic carboxylic group and the phenolic hydroxyl group—make purification challenging.

Q1: My crude product has extremely poor solubility in common organic solvents, making recrystallization impossible. What should I do?

Causality & Rationale: This molecule possesses both an acidic group (carboxylic acid) and a weakly acidic group (phenol), along with a large, rigid heterocyclic core. This combination leads to strong intermolecular forces (hydrogen bonding, π-stacking) in the solid state, resulting in a high lattice energy and consequently low solubility in many solvents.[4] The solubility is highly pH-dependent.[4]

Recommended Solutions:

  • Acid-Base Extraction/Precipitation: This is the most effective method for this type of molecule. By manipulating the pH, you can selectively bring your compound into and out of the aqueous phase, leaving many organic impurities behind.

  • Use of Aprotic Polar Solvents: For direct recrystallization, high-boiling polar aprotic solvents are the best candidates.

Data Table: Suggested Solvents for Purification

SolventBoiling Point (°C)Rationale & Use Case
N,N-Dimethylformamide (DMF)153Excellent dissolving power for polar compounds. Use for recrystallization.
Dimethyl Sulfoxide (DMSO)189Similar to DMF, but higher boiling point. Good for difficult-to-dissolve compounds.
n-Butanol118A polar protic solvent that may offer a good solubility differential upon cooling.
Acetic Acid118Can protonate the quinoline nitrogen, aiding solubility for some derivatives.
Step-by-Step Protocol: Acid-Base Purification
  • Dissolution: Suspend the crude solid in a minimal amount of a suitable organic solvent where impurities are soluble (e.g., ethyl acetate or dichloromethane).

  • Basification: Add a 1M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid is acidic enough to be deprotonated by bicarbonate, forming the water-soluble sodium carboxylate salt, while the less acidic phenol remains largely protonated. This selectively transfers your product to the aqueous layer.

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer. Wash the organic layer again with the basic solution to ensure complete extraction.

  • Filtration (Optional): Filter the combined aqueous layers to remove any insoluble particulate matter.

  • Re-precipitation: Slowly acidify the clear aqueous solution with 1M HCl while stirring vigorously in an ice bath. The protonated, water-insoluble product will precipitate out.

  • Isolation: Collect the purified solid by filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of a cold non-polar solvent (like hexane) to displace water.

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove all residual solvents.

Purification Troubleshooting Diagram

Purification_Tree start Crude Product (Purity < 95%?) acid_base Perform Acid-Base Purification Protocol start->acid_base Yes recrystallize Attempt Recrystallization (DMF, DMSO, etc.) start->recrystallize No check_purity Check Purity (HPLC/NMR) acid_base->check_purity recrystallize->check_purity column Consider Column Chromatography (High Polarity System) check_purity->column Purity Not OK end Pure Product (Purity > 98%) check_purity->end Purity OK column->end

Caption: Decision tree for selecting a purification strategy.

Part 3: Analytical Characterization FAQs

Q1: In my ¹H NMR spectrum (in DMSO-d₆), the peaks for the carboxylic acid and phenolic protons are very broad or not visible. Is this normal?

Answer: Yes, this is very common. Protons on heteroatoms (O, N) are "exchangeable." They can rapidly exchange with trace amounts of water in the NMR solvent or with each other. This rapid exchange process leads to significant line broadening, sometimes to the point where the peak merges with the baseline. DMSO is also hygroscopic and readily absorbs atmospheric moisture.

Validation Tip: To confirm these are the -OH peaks, perform a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable -OH protons will be replaced by deuterium (which is not observed in ¹H NMR), and the broad peaks should disappear.

Q2: My HPLC analysis shows a persistent impurity peak even after purification. How can I identify it?

Answer: A persistent impurity suggests a byproduct with very similar physicochemical properties to your target compound.

  • Potential Identity: A common impurity in Pfitzinger-type reactions is a decarboxylated version of the product, especially if the reaction was overheated. Another possibility is an isomer if there were any isomeric impurities in your starting materials.

  • Identification Strategy: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass of the impurity peak. By comparing this mass to the masses of your starting materials and logical side products (e.g., your product minus CO₂), you can often deduce its identity and adjust your synthesis or purification strategy accordingly. For example, if decarboxylation is confirmed, reducing the maximum reaction temperature is a logical next step.

References

  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from BenchChem Technical Support.[4]

  • BenchChem. (2025, December). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.[3]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from ResearchGate.[1]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.[5]

  • BenchChem. (n.d.). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. Retrieved from BenchChem Technical Support.[6]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]2]

  • Buu-Hoï, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of Organic Chemistry.[7]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.[8]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from ]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Retrieved from ResearchGate.[9]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[10]

  • ResearchGate. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.[11]

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Technical Support Center: Optimizing Dosage and Administration of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. As a novel investigational compound, establishing optimal dosage and administration protocols is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro and in vivo studies. The recommendations provided herein are based on the chemical properties of the compound, established principles for quinoline-4-carboxylic acid derivatives, and general best practices in experimental pharmacology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of the compound is the first step in designing robust experiments. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C16H10ClNO3[1]
Molecular Weight 299.72 g/mol [1]
Appearance Solid (predicted)
pKa (Predicted) Acidic (carboxylic acid), Weakly Basic (quinoline nitrogen)
LogP (Predicted) >3, indicating poor aqueous solubility

Q2: What is the known or predicted mechanism of action for this compound?

A2: While the specific molecular target of this compound is not yet elucidated, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Derivatives have been shown to act as:

  • Anticancer agents: Through mechanisms such as inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).[2][4][5][6]

  • Antibacterial agents: Often by targeting DNA gyrase.[7][8]

  • Antimalarial and antiviral agents. [2][3][9]

Given this, it is crucial to determine the specific mechanism in your experimental system. The diagram below illustrates a generalized workflow for target identification.

A Initial Phenotypic Screening (e.g., cell viability, proliferation) B Broad Kinase/Enzyme Panel Screening A->B If active C Affinity Chromatography/Mass Spectrometry A->C If active D Computational Target Prediction (Inverse Virtual Screening) A->D If active E Hypothesis Generation B->E C->E D->E F Target Validation (e.g., siRNA/CRISPR, recombinant protein assays) E->F G Mechanism of Action Elucidation F->G

Caption: Workflow for Target Identification.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its predicted lipophilicity, this compound is expected to have poor solubility in aqueous solutions.

Recommended Solvents:

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Alternative: Ethanol may also be a suitable solvent, but solubility should be confirmed empirically.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Accurately weigh the required amount of this compound (MW: 299.72 g/mol ). For 1 mL of a 10 mM stock, weigh 0.2997 mg. For larger volumes, scale accordingly.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex and/or sonicate gently at room temperature until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.[10]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What are the general safety precautions for handling this compound?

A4: While a specific safety data sheet (SDS) for this exact compound is not widely available, related quinoline derivatives and 8-hydroxyquinolines have known hazards.[11] It is prudent to handle this compound with care.

General Safety Guidelines:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[12]

  • In case of contact, wash the affected area thoroughly with water.

  • Refer to the SDS for similar compounds for more detailed safety information.[11][12]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments, presented in a question-and-answer format.

In Vitro Assay Troubleshooting

Q5: My compound is precipitating in the cell culture medium. What should I do?

A5: Precipitation in aqueous media is a common issue for poorly soluble compounds.[13][14] This can lead to inaccurate and irreproducible results.

Step-by-Step Troubleshooting:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate out of solution.

  • Solubility Testing: Perform a kinetic solubility assay in your specific cell culture medium. Prepare serial dilutions of your compound in the medium and visually inspect for precipitation over time using a microscope.

  • Use of Serum: If using serum-free media, consider whether your experimental design allows for the addition of a low percentage of fetal bovine serum (FBS). Serum proteins can help to keep hydrophobic compounds in solution.

  • Formulation Strategies: For more persistent solubility issues, consider advanced formulation strategies.[13][14][15]

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[14]

    • Co-solvents: The use of other biocompatible solvents in addition to DMSO may be explored, but their effects on the cells must be carefully controlled.[14]

Q6: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?

A6: High variability can obscure real biological effects and make data interpretation difficult.[16]

Troubleshooting High Variability:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent volume dispensing. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.[16]
Compound Precipitation As discussed in Q5, ensure the compound is fully solubilized at the final concentration in the assay medium.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Inconsistent Incubation Times Standardize all incubation times precisely across all plates and experiments.[16]
Reagent Variability Use the same batch of reagents (e.g., media, serum, assay kits) for a set of comparative experiments.[17]

The following diagram outlines a decision-making process for troubleshooting in vitro assay variability.

A High Variability Observed B Check for Compound Precipitation A->B C Review Cell Seeding Protocol B->C No Precipitation G Re-run Experiment B->G Precipitation Present (Address Solubility) D Verify Pipetting Accuracy C->D Seeding Consistent C->G Inconsistent Seeding (Revise Protocol) E Standardize Reagents and Incubation D->E Pipetting Accurate D->G Pipetting Inaccurate (Calibrate/Retrain) E->G F Data Acceptable G->F Low Variability

Caption: Troubleshooting In Vitro Assay Variability.

Q7: My results are not reproducible between experiments. What should I consider?

A7: Lack of reproducibility is a significant challenge in preclinical research.[18]

Key Areas for Improving Reproducibility:

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[19]

  • Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[16]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the experiment, from cell culture maintenance to data analysis.[17]

  • Control Compounds: Always include appropriate positive and negative controls in your assays to benchmark the response.

  • Batch-to-Batch Compound Consistency: If you obtain new batches of the compound, verify its purity and identity.

In Vivo Dosing and Administration Troubleshooting

Q8: What is a good starting point for dosing this compound in an animal model (e.g., mice)?

A8: Determining an appropriate in vivo dose requires a stepwise approach, starting with in vitro data and progressing to tolerability studies.

Workflow for Initial In Vivo Dose Selection:

  • In Vitro Potency: Determine the IC50 or EC50 of your compound in a relevant cell-based assay. This provides an initial estimate of the required concentration to elicit a biological effect.

  • Maximum Tolerated Dose (MTD) Study: Begin with a dose-ranging study in a small number of animals to determine the MTD.

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.

    • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Pharmacokinetic (PK) Studies: Once a tolerated dose range is established, perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[7][20] This will help you determine the dosing frequency required to maintain the target concentration in vivo. For some quinoline derivatives, oral bioavailability has been demonstrated.[6][21]

Q9: What formulation should I use for in vivo administration?

A9: As with in vitro studies, the poor aqueous solubility of this compound presents a challenge for in vivo formulation.

Commonly Used Formulation Strategies for Preclinical Studies: [13][15]

Formulation VehicleCompositionAdvantagesDisadvantages
Aqueous Suspension Compound suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80).Simple to prepare.May have poor bioavailability due to slow dissolution. Particle size can be critical.
Solution in Co-solvents Compound dissolved in a mixture of solvents (e.g., PEG400, ethanol, saline).Can achieve higher drug concentrations.Potential for toxicity from the co-solvents. Compound may precipitate upon injection.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil).[14][15]Can significantly enhance oral bioavailability for lipophilic compounds.More complex to prepare and characterize.
Cyclodextrin Complexation Compound complexed with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[13][14]Improves aqueous solubility.Potential for renal toxicity at high cyclodextrin concentrations.[13]

It is essential to perform a vehicle tolerability study in your animal model before proceeding with the main experiment.

Part 3: Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control wells.[2]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
  • BenchChem. Technical Support Center: [Compound] In Vitro Assays.
  • Kalepu S, Nekkanti V. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals (Basel). 2015;8(3):527-555.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Jiang S, Li Y, Li Y, et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front Chem. 2022;10:927351.
  • Cuthbertson CR, Miyata Y, Tamura S, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2018;61(11):4859-4877.
  • Sigma-Aldrich. Safety Data Sheet. 2024.
  • Baragaña B, Hallyburton I, Lee MC, et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J Med Chem. 2016;59(21):9672-9685.
  • Neu HC. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Rev Infect Dis. 1988;10 Suppl 1:S13-S19.
  • Li Y, Zhang Y, Wang Y, et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022;10:848889.
  • PubChem. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.
  • Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. 2025.
  • Sigma-Aldrich. Safety Data Sheet. 2024.
  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. 2023.
  • Cuthbertson CR, Miyata Y, Tamura S, et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2018;61(11):4859-4877.
  • NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • R&D Systems. Protocols & Troubleshooting Guides.
  • Echemi. 8-CHLORO-2-(2-HYDROXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID Safety Data Sheets.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Strigácová J, Hudecová D, Varecka L, Lásiková A, Végh D. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiol (Praha). 2000;45(4):305-309.
  • Strigácová J, Hudecová D, Varecka L, Lásiková A, Végh D. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiol (Praha). 2000;45(4):305-309.
  • BenchChem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Mitscher LA, Sharma PN, Chu DT, Shen LL, Pernet AG. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. J Med Chem. 1986;29(10):2044-2047.
  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • PubChem. This compound.
  • O'Connor S, O'Brien J, O'Neill M, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J Org Chem. 2013;78(12):6149-6157.
  • ResearchGate. Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Abdelwahid A, El-hady S, El-sabbagh O, et al. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Front Pharmacol. 2025;16:1372554.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • AiFChem. 30333-56-3 | 8-Chloro-2-hydroxyquinoline-4-carboxylic acid.
  • MedchemExpress.com. Quinoline-8-carboxylic acid | Herbicide.
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  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

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Technical Support Center: Synthesis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted quinoline-4-carboxylic acids. This guide is designed to provide expert-driven troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges in your synthetic endeavors. Quinoline-4-carboxylic acids are a vital class of compounds, forming the structural core of many therapeutic agents.[1][2] However, their synthesis can present numerous obstacles. This resource aims to provide practical, evidence-based solutions to streamline your research and development.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.

Issue 1: Low Yields in Doebner Reaction with Electron-Deficient Anilines

Question: I am attempting a Doebner reaction to synthesize a quinoline-4-carboxylic acid using an aniline with a strong electron-withdrawing group (e.g., nitro or trifluoromethyl). My yields are consistently low, with significant recovery of starting material. What is causing this, and how can I improve the reaction efficiency?

Answer:

This is a well-documented challenge in quinoline synthesis.[3][4] The nucleophilicity of the aniline is crucial for the initial condensation with the aldehyde to form the Schiff base, a key intermediate in the Doebner reaction.[3] Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, thus slowing down this initial step and leading to poor overall conversion.

Causality and Recommended Solutions:

  • Mechanism Insight: The reaction rate is highly dependent on the electronic nature of the aniline.[5] Electron-donating groups enhance reactivity, while electron-withdrawing groups impede it.

  • Optimization of Catalysis: Traditional acid catalysts may not be sufficient. The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride-Tetrahydrofuran complex (BF₃·THF), can significantly enhance the reaction rate.[1][5] These catalysts activate the aldehyde, making it more susceptible to nucleophilic attack by the deactivated aniline.

  • Solvent Selection: The choice of solvent can play a critical role. While ethanol is common, aprotic polar solvents like acetonitrile (MeCN) have been shown to be superior for this transformation, potentially by better-solubilizing intermediates and minimizing side reactions.[5]

  • Modified Doebner Conditions (Hydrogen-Transfer Reaction): A modified Doebner "hydrogen-transfer" protocol has been developed specifically for electron-deficient anilines.[1][4] This approach often utilizes a different catalyst system and optimized reaction conditions to drive the reaction to completion.

Experimental Protocol: BF₃·THF Catalyzed Doebner Reaction for Electron-Deficient Anilines [1][5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient aniline (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous acetonitrile.

  • Catalyst Addition: Add BF₃·THF (0.5-1.0 equiv) dropwise to the stirred solution at room temperature.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (1.0-1.2 equiv) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 65-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Issue 2: Tar Formation and Vigorous Exotherm in Skraup-type Syntheses

Question: My Skraup synthesis of a quinoline derivative is highly exothermic and produces a significant amount of black, tarry byproduct, making purification extremely difficult. How can I control the reaction and minimize tar formation?

Answer:

The Skraup synthesis is notoriously exothermic and operates under harsh acidic and oxidizing conditions, which can lead to polymerization and charring of the reactants and intermediates.[6][7]

Causality and Recommended Solutions:

  • Moderating Agents: The addition of a moderator is crucial to control the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly used agent that helps to ensure a smoother reaction profile.[6][7] Boric acid can also be employed for this purpose.

  • Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling is essential to manage the exotherm.

  • Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hotspots, which are major contributors to tar formation.

  • Optimized Temperature Control: The reaction should be initiated with gentle heating, and once the exothermic phase begins, external heating should be removed. If the reaction becomes too vigorous, external cooling (e.g., an ice bath) should be applied.

Issue 3: Difficult Purification of Quinoline-4-Carboxylic Acids

Question: I have successfully synthesized my target quinoline-4-carboxylic acid, but I am struggling with its purification. It seems to be poorly soluble in common organic solvents and co-elutes with impurities during column chromatography. What purification strategies can I employ?

Answer:

The purification of quinoline-4-carboxylic acids can be challenging due to their often-polar nature and zwitterionic character, leading to poor solubility in many organic solvents.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the purified quinoline-4-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Common solvents to screen include ethanol, methanol, acetic acid, or solvent mixtures like ethanol/water or DMF/water.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For challenging purifications or for obtaining highly pure material for biological testing, preparative RP-HPLC is a powerful technique.[8] The use of a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to quinoline-4-carboxylic acids?

A1: The most common methods include the Doebner reaction, which is a three-component reaction of an aniline, an aldehyde, and pyruvic acid, and the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound under basic conditions.[9] Other notable methods include the Conrad-Limpach and Gould-Jacobs reactions, which yield 4-hydroxyquinolines that can be precursors to the desired carboxylic acids.[10][11]

Q2: How does the choice of aniline substituent affect the outcome of the Conrad-Limpach and Gould-Jacobs reactions?

A2: In the Gould-Jacobs reaction, anilines with electron-donating groups at the meta-position are particularly effective.[11][12] For the Conrad-Limpach synthesis, the reaction conditions can influence the regioselectivity, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation).[13][14]

Q3: Are there "green" or more environmentally friendly methods for synthesizing quinoline-4-carboxylic acids?

A3: Yes, significant research has focused on developing greener synthetic protocols.[15] These include the use of water and ethylene glycol as a dual green solvent system, employing recyclable catalysts, and utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[15][16][17] One-pot, multicomponent reactions like the Doebner synthesis are also considered advantageous from a green chemistry perspective as they reduce the number of synthetic steps and waste generation.[2]

Q4: My Gould-Jacobs reaction stalls at the anilidomethylenemalonate intermediate. How can I promote the cyclization step?

A4: The cyclization step in the Gould-Jacobs reaction is a thermal process that often requires high temperatures, typically around 250 °C.[12][18] If the reaction is not proceeding, consider the following:

  • Higher Boiling Point Solvent: Use a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature for cyclization.[10]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclization step and often leads to improved yields in shorter reaction times.[12][19]

Data and Protocols

Table 1: Comparison of Catalysts for the Doebner Reaction with Electron-Deficient Anilines

CatalystSolventTemperature (°C)Typical Yield (%)Reference
NoneEthanolRefluxLow (<20%)[1][5]
H₂NSO₃HWaterRefluxLow (<10%)[1][5]
BF₃·THFMeCN65-80Good (60-85%)[1][5]
p-TSAWater/Ethylene Glycol100Excellent (up to 85%)[16]

Visualizing the Challenges and Solutions

Diagram 1: Troubleshooting Workflow for Low-Yielding Doebner Reactions

Doebner_Troubleshooting Start Low Yield in Doebner Reaction Check_Aniline Is the aniline electron-deficient? Start->Check_Aniline Solution_Lewis_Acid Implement Lewis Acid Catalyst (e.g., BF3·THF) Check_Aniline->Solution_Lewis_Acid Yes Other_Issues Consider other issues: - Reagent purity - Stoichiometry Check_Aniline->Other_Issues No Solution_Solvent Optimize Solvent (e.g., Acetonitrile) Solution_Lewis_Acid->Solution_Solvent Solution_Temp Optimize Temperature (Gentle Reflux) Solution_Solvent->Solution_Temp Success Improved Yield Solution_Temp->Success

Caption: Decision workflow for addressing low yields in Doebner reactions.

Diagram 2: Key Steps in the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Pfitzinger_Synthesis Isatin Isatin Isatoic_Acid Isatoic Acid Intermediate Isatin->Isatoic_Acid + Base Base Base (e.g., KOH) Base->Isatoic_Acid Condensation Condensation Isatoic_Acid->Condensation Carbonyl Carbonyl Compound (Ketone or Aldehyde) Carbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Caption: Simplified workflow of the Pfitzinger reaction.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Nishikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816-12820. [Link]

  • Wilson, Z. E., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 389-407. [Link]

  • Kaur, M., & Kumar, V. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4153. [Link]

  • Patel, H. R., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Polycyclic Aromatic Compounds, 43(6), 5519-5531. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(45), 23477-23495. [Link]

  • Nishikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
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  • Ghasemi, M., et al. (2020). A new efficient approach for synthesizing quinoline-4-carboxylic acid derivatives based on the one-pot method. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

  • Wodnicka, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. [Link]

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  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

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  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
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  • BenchChem. (n.d.). Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and other novel quinoline-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical, step-by-step protocols to help you anticipate, identify, and mitigate potential off-target effects in your experiments. As you embark on characterizing the biological activity of this and related compounds, ensuring on-target specificity is paramount for generating robust and translatable data.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore found in a variety of clinically important drugs with activities ranging from anticancer to antimicrobial.[1][2][3][4] However, like many small molecule inhibitors, the potential for off-target interactions is a critical consideration that must be addressed throughout the drug discovery and development process.[5][6] This guide will equip you with the knowledge and experimental frameworks to confidently navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding and Anticipating Off-Target Effects

This section addresses common questions researchers have when working with novel quinoline-4-carboxylic acid derivatives.

Q1: What are the likely off-target liabilities for a compound like this compound?

A1: While specific off-target interactions for this exact molecule are not yet extensively documented, we can infer potential liabilities based on the quinoline core structure and common off-target families for heterocyclic small molecules. Key areas of concern include:

  • Kinase Inhibition: The quinoline scaffold is a known hinge-binding motif in many kinase inhibitors.[7] Unintended interactions with various kinases can lead to a wide range of cellular effects.

  • Cytochrome P450 (CYP) Enzyme Inhibition: Many drugs interact with CYP enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[8][9][10][11][12]

  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias. Certain structural motifs can confer hERG liability.

  • Nuclear Receptors and Other Transcription Factors: Depending on the specific substitutions, quinoline derivatives may interact with various nuclear receptors or other transcription factors, leading to unintended changes in gene expression.

Q2: At what stage of my research should I start thinking about off-target effects?

A2: It is crucial to consider off-target effects from the very early stages of your research. A proactive approach will save you significant time and resources in the long run.

  • In Silico Profiling (Pre-synthesis/Procurement): Before you even have the compound in hand, computational methods can predict potential off-target interactions based on its chemical structure.[5][13][14][15]

  • Initial In Vitro Screening: During your primary screening cascade, it is advisable to include a small panel of key off-target assays to get an early read on the compound's selectivity.

  • Hit-to-Lead and Lead Optimization: As you progress promising compounds, the breadth and depth of off-target testing should increase to build a comprehensive selectivity profile.

Q3: What is the difference between a biochemical assay and a cell-based assay for assessing off-target effects?

A3: Both assay formats are essential and provide complementary information.

  • Biochemical Assays: These are cell-free systems that measure the direct interaction between your compound and a purified protein target (e.g., an enzyme or receptor).[16][17][18][19] They are excellent for determining direct binding affinity (Kd) or inhibitory potency (IC50) and are often used in high-throughput screening.[20]

  • Cell-Based Assays: These assays measure the effect of your compound in a living cellular context.[21] They provide a more physiologically relevant assessment of a compound's activity, taking into account factors like cell permeability, metabolism, and engagement with intracellular signaling pathways.

It is important to validate findings from biochemical assays in relevant cell-based models to confirm that the observed in vitro activity translates to a cellular effect.

Part 2: Troubleshooting Guide - Identifying and Mitigating Off-Target Effects

This section provides a structured approach to troubleshooting unexpected experimental results that may be due to off-target effects.

Issue 1: Inconsistent or Unexpected Phenotypic Responses in Cell-Based Assays

You observe a cellular phenotype (e.g., cytotoxicity, changes in morphology, altered signaling) that is not consistent with the known function of your intended target.

Causality: This is a classic hallmark of an off-target effect. Your compound may be interacting with one or more unintended proteins, leading to the observed cellular response.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Your compound is highly potent in a biochemical assay (e.g., low nanomolar IC50), but shows significantly weaker activity in cell-based assays (e.g., micromolar EC50).

Causality: This common issue can arise from several factors, including:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

  • Rapid Metabolism: The compound may be quickly metabolized into an inactive form within the cell.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.

Troubleshooting Workflow:

G A Start: Biochemical Potency >> Cellular Efficacy B Assess Physicochemical Properties (LogP, Solubility, PSA) A->B C Permeability Assay (e.g., PAMPA, Caco-2) B->C D Efflux Ratio Determination (e.g., Caco-2 with inhibitors) B->D E Metabolic Stability Assay (Microsomes, Hepatocytes) B->E F Plasma Protein Binding Assay B->F G Poor Permeability C->G H Efflux Substrate D->H I Metabolically Unstable E->I J High Protein Binding F->J K Medicinal Chemistry Optimization: - Reduce LogP - Modify H-bond donors/acceptors - Block metabolic soft spots G->K H->K I->K J->K

Caption: Workflow for addressing potency discrepancies.

Part 3: Experimental Protocols for Off-Target Assessment

This section provides detailed, step-by-step methodologies for key experiments to profile the selectivity of your quinoline-4-carboxylic acid derivative.

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target interactions of your compound before extensive wet lab experiments.

Principle: Ligand-based and structure-based computational methods compare your compound's chemical features and shape to databases of known ligands and protein structures to identify potential binding partners.[5][13][14][22]

Methodology:

  • Prepare a 2D or 3D structure file of this compound (e.g., in SDF or MOL2 format).

  • Utilize publicly available or commercial software platforms for off-target prediction. Examples include:

    • Similarity Ensemble Approach (SEA): A ligand-based method that predicts targets based on chemical similarity.

    • SwissTargetPrediction: A web-based tool that predicts targets based on a combination of 2D and 3D similarity.

    • SuperPred: Another web-based tool for target prediction.

  • Submit the compound structure to the chosen platform(s).

  • Analyze the results, paying close attention to targets with high prediction scores or confidence levels.

  • Prioritize predicted off-targets for experimental validation based on their biological relevance to your research area and the strength of the prediction.

Protocol 2: Kinome Profiling

Objective: To screen your compound against a large panel of kinases to assess its selectivity.

Principle: Kinome profiling services utilize various assay formats (e.g., radiometric, fluorescence, or luminescence-based) to measure the inhibitory activity of your compound against hundreds of purified kinases.[23][24][25][26][27]

Methodology:

  • Select a kinome profiling service provider. Several reputable companies offer this service with varying panel sizes and assay technologies.

  • Choose the screening format:

    • Single-dose screening (e.g., at 1 µM or 10 µM): Provides a broad overview of kinase interactions and is useful for initial hit assessment.

    • Dose-response screening (IC50 determination): Offers quantitative potency data for a more focused set of kinases and is essential for lead optimization.

  • Prepare and submit your compound according to the provider's specifications (typically a stock solution in DMSO).

  • Receive and analyze the data report. The report will typically show the percent inhibition at a single concentration or IC50 values for each kinase in the panel.

  • Visualize the data using a kinome map or selectivity score to easily identify off-target kinases.

Data Interpretation Table:

Selectivity Metric Definition Interpretation
Selectivity Score (S-score) A quantitative measure of selectivity based on the number of off-targets at a given concentration.A lower S-score indicates higher selectivity.
Gini Coefficient A measure of the inequality of inhibitor binding among the kinome.A higher Gini coefficient suggests greater selectivity.
IC50 Fold-Selectivity The ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase.A higher fold-selectivity (e.g., >100-fold) is desirable.
Protocol 3: CYP450 Inhibition Assay

Objective: To determine if your compound inhibits the activity of major cytochrome P450 isoforms.

Principle: This in vitro assay uses human liver microsomes or recombinant CYP enzymes and isoform-specific substrates to measure the inhibitory potential of your compound.[8][9][10][11][12] The formation of a specific metabolite is monitored, typically by LC-MS/MS or fluorescence.[11]

Methodology:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubate the compound at various concentrations with human liver microsomes or recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a NADPH regenerating system.

  • Initiate the reaction by adding an isoform-specific probe substrate.

  • Quench the reaction after a defined incubation period.

  • Analyze the formation of the specific metabolite using LC-MS/MS.

  • Calculate the IC50 value by plotting the percent inhibition of metabolite formation against the concentration of your compound.

Regulatory Guidance on CYP Inhibition:

CYP Isoform FDA/EMA Recommended for Testing Common Probe Substrate
CYP1A2YesPhenacetin
CYP2B6YesBupropion
CYP2C8YesAmodiaquine
CYP2C9YesDiclofenac
CYP2C19YesS-Mephenytoin
CYP2D6YesDextromethorphan
CYP3A4/5YesMidazolam

Part 4: Concluding Remarks

The journey of developing a novel therapeutic agent is fraught with challenges, and minimizing off-target effects is a critical hurdle to overcome. By adopting a proactive and systematic approach to identifying and mitigating these unintended interactions, you can significantly enhance the quality and reliability of your research. This guide provides a foundational framework for your investigations into this compound and its analogs. Remember that a thorough understanding of your compound's selectivity profile is not just a regulatory requirement but a cornerstone of good science.

References

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • LDRD Annual Report. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Al-Sheddi, E. S., et al. (2020). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Basith, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • seqWell. Selecting the Right Gene Editing Off-Target Assay. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]

  • Liu, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Are there experimental tests for off target effects in CRISPR? [Link]

  • Fritz, A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • MolecularCloud. How to reduce off-target effects and increase CRISPR editing efficiency? [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • PubChem. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Olegário, W. P. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Kumar, A., et al. (2024). Discovery of 8-hydroxy-2-quinoline carbaldehyde derivatives as inhibitors for M1 aminopeptidase of Leishmania donovani. International Journal of Biological Macromolecules. [Link]

  • PubChem. 2-(4-chlorophenyl)-3-hydroxy-8-(thien-3-yl)quinoline-4-carboxylicacid. [Link]

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Technical Support Center: Purification of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QC4A-PUR-001

Last Updated: January 18, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. The purity of this compound is critical for reliable downstream applications, from biological screening to structural analysis. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during its purification. The methodologies described herein are grounded in established principles of organic chemistry and have been curated to ensure both efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this molecule that dictate the purification strategy?

A1: The purification strategy is governed by three key functional groups:

  • Carboxylic Acid (-COOH): This is an acidic group. It will be deprotonated and become a water-soluble carboxylate salt under basic conditions (pH > ~5). This is the primary handle for purification via acid-base extraction.[1][2][3][4]

  • Quinoline Nitrogen: This is a weakly basic site. It can be protonated under strongly acidic conditions to form a water-soluble salt.

  • Phenolic Hydroxyl (-OH): This is a weakly acidic group. It is less acidic than the carboxylic acid and will only be deprotonated under stronger basic conditions (pH > ~10). This difference in acidity between the carboxylic acid and the phenol allows for selective extraction.[3]

  • Aromatic Core: The large, rigid, and chlorinated aromatic system makes the neutral molecule poorly soluble in water but soluble in many organic solvents.

Q2: What are the most likely impurities from a standard Doebner or Pfitzinger synthesis?

A2: Common impurities include unreacted starting materials (e.g., anilines, aldehydes, pyruvic acid), polymeric tars, and regioisomers.[5][6][7] The Doebner-von Miller reaction, in particular, is known to produce tarry byproducts if the reaction temperature is not well-controlled.[5][7]

Q3: What is the best first-pass technique to assess the purity of my crude product?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most effective initial technique. It provides a quantitative measure of purity and can resolve the target compound from most impurities. A simple reversed-phase method (e.g., C18 column with a methanol/water or acetonitrile/water mobile phase) is a good starting point.[8][9] Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for monitoring reaction progress and guiding purification.[10]

Purification Strategy Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification protocol based on the state of your crude material.

Purification_Decision_Tree start Crude Product This compound check_purity Assess Purity (TLC/HPLC) Is it >85% pure? start->check_purity check_physical What is the physical state? check_purity->check_physical No (<85% pure) recrystallize Protocol 2: Recrystallization check_purity->recrystallize Yes acid_base Protocol 1: Acid-Base Extraction check_physical->acid_base Solid chromatography Protocol 3: Column Chromatography check_physical->chromatography Oil / Tarry Solid final_purity Final Purity Check (HPLC, NMR, MS) recrystallize->final_purity acid_base->recrystallize Precipitated solid still impure acid_base->final_purity Precipitated solid is pure chromatography->final_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is the most powerful method for this specific molecule, leveraging the acidic carboxylic acid group to separate it from neutral or less acidic impurities.[1][4][11]

Q: My crude solid is a brown powder with a purity of about 70%. How can I use acid-base extraction?

A: This is the ideal scenario for this technique. The process will selectively pull your desired product into an aqueous basic layer, leaving behind many organic-soluble impurities.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with a weak base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[2][3]

    • Expertise & Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the highly acidic carboxylic acid (forming the water-soluble sodium carboxylate salt) but not strong enough to deprotonate the less acidic phenolic hydroxyl group.[3] This provides excellent selectivity. Using a strong base like sodium hydroxide (NaOH) would deprotonate both, potentially pulling unwanted phenolic impurities into the aqueous layer with your product.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl or 3 M HCl until the pH is approximately 2-3.[2][11] Your pure product should precipitate out as a solid.

    • Trustworthiness & Validation: Monitor the pH with pH paper or a meter. Complete precipitation is crucial for yield. If no solid forms, it may be more soluble than expected; in this case, extract the acidified aqueous solution back into an organic solvent like ethyl acetate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter with cold deionized water to remove inorganic salts, followed by a small amount of cold organic solvent (like hexanes or diethyl ether) to help with drying. Dry the purified solid under vacuum.

Acid_Base_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase crude Crude Product (Target + Neutral Impurities) bicarb + 1M NaHCO₃ (Separatory Funnel) crude->bicarb neutral Neutral Impurities carboxylate Sodium Carboxylate Salt (Target) hcl + Conc. HCl (pH 2-3) (Ice Bath) carboxylate->hcl precipitate Pure Product (Solid) filtration Vacuum Filtration & Drying precipitate->filtration bicarb->neutral Impurities remain in organic layer bicarb->carboxylate Target moves to aqueous layer hcl->precipitate

Caption: Workflow for the acid-base extraction protocol.

Protocol 2: Purification by Recrystallization

This is the preferred method for purifying solids that are already relatively pure (>85%) to achieve high-purity, crystalline material.[12]

Q: My product is a light-yellow solid, but HPLC shows a small impurity peak. How do I choose a recrystallization solvent?

A: The goal is to find a solvent (or solvent system) that dissolves your compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[12] A solvent screening is essential.

Solvent Screening & Protocol:
  • Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then at boiling.

  • Dissolution: Once a suitable solvent is found, dissolve the bulk of your crude material in the minimum amount of the boiling solvent.[12]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[13]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Solvent/SystemPolarityBoiling Point (°C)Comments & Rationale
Ethanol/Water Polar Protic78-100A common choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then a drop of ethanol to clarify before cooling.
Toluene Non-polar111Good for aromatic compounds; its high boiling point can effectively dissolve the material.
Ethyl Acetate Polar Aprotic77A versatile solvent, often used with a non-polar co-solvent like hexanes.
DMF/Methanol Polar Aprotic153/65For poorly soluble compounds. Dissolve in a minimal amount of hot DMF, then add methanol as the anti-solvent.[14] Use with caution due to high boiling point of DMF.

Q: My compound "oils out" instead of forming crystals. What's wrong?

A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid.[15]

  • Solution 1: Re-heat the solution to re-dissolve the oil, add more of the "good" solvent to make the solution more dilute, and cool very slowly.[13]

  • Solution 2: The solvent is likely too non-polar. Try a more polar solvent system.

  • Solution 3: Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

Protocol 3: Purification by Column Chromatography

This method is reserved for when other methods fail, particularly for oily products or when impurities have very similar properties to the target compound.

Q: My crude product is a dark, tarry oil that won't solidify or respond to acid-base extraction. What should I do?

A: This is the primary use case for column chromatography. The goal is to separate compounds based on their differential adsorption to a stationary phase (like silica gel).

General Protocol Guidelines:
  • Stationary Phase: Silica gel is the standard choice for a molecule of this polarity.

  • Mobile Phase (Eluent): A solvent system of Hexanes/Ethyl Acetate is a good starting point. The polarity should be adjusted based on TLC analysis. A small amount of acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent "streaking" on the column.

  • Loading: Dissolve the crude oil in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading"). This leads to better separation.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Final Purity Assessment

Q: How do I confirm the purity of my final product?

A: A combination of techniques is required for full validation.

TechniquePurposeExpected Result
HPLC Quantitative PurityA single major peak, ideally >98% purity by area integration.[9]
¹H and ¹³C NMR Structural ConfirmationCorrect chemical shifts, integration, and coupling patterns consistent with the structure. Absence of impurity peaks.
LC-MS Molecular WeightA peak in the mass spectrum corresponding to the calculated molecular weight of the compound ([M+H]⁺ or [M-H]⁻).
Melting Point Physical ConstantA sharp, defined melting point range. Impurities typically broaden and depress the melting point.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Grześkowiak, E., & Rajmund, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Grześkowiak, E., & Rajmund, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Advion Inc. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]

  • Zhao, L., et al. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Lucena-Artacho, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Library of Medicine. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • University of the Western Cape. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

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Technical Support Center: Strategies to Enhance the Bioavailability of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, evidence-based strategies and troubleshooting advice to address the common challenge of enhancing the bioavailability of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, their therapeutic potential is often limited by poor aqueous solubility and consequently, low oral bioavailability.[4]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, providing you with a robust framework for problem-solving and optimizing your research.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative exhibits poor aqueous solubility. What are the primary factors contributing to this?

A1: The low aqueous solubility of many quinoline derivatives stems from their fundamental physicochemical properties. The quinoline scaffold itself is a hydrophobic, aromatic heterocyclic organic compound.[5] Key contributing factors include:

  • High Lipophilicity: The fused aromatic ring system imparts a significant nonpolar character, leading to a preference for lipid environments over aqueous media.

  • Crystalline Structure: A stable crystalline lattice, governed by strong intermolecular forces, requires substantial energy to break apart and dissolve in a solvent.[6] This crystal packing energy can be a major barrier to dissolution.

  • pH-Dependent Solubility: As weak bases, the solubility of quinoline derivatives can be highly dependent on the pH of the surrounding medium.[7][8] In acidic environments, the nitrogen atom can become protonated, forming a more soluble salt.[7]

  • Substituents: The nature and position of chemical groups attached to the quinoline ring can significantly alter properties like lipophilicity, hydrogen bonding capacity, and molecular symmetry, all of which impact solubility.[6][9]

Q2: What are the main strategic approaches to improve the oral bioavailability of a poorly soluble quinoline derivative?

A2: Enhancing the oral bioavailability of quinoline derivatives typically involves a multi-pronged approach targeting their dissolution rate and/or membrane permeability. The main strategies can be categorized as:

  • Formulation-Based Strategies: These approaches focus on modifying the drug's physical state or its immediate microenvironment to improve dissolution. Key examples include solid dispersions and nanotechnology-based delivery systems.[10][11]

  • Chemical Modification Strategies: This involves altering the molecular structure of the quinoline derivative itself to create a new chemical entity with more favorable physicochemical properties. The prodrug approach is a prime example.[12]

  • Addressing Biological Barriers: These strategies aim to overcome physiological hurdles such as efflux transporters and metabolic enzymes that can limit drug absorption and increase clearance.[13][14][15]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides for common experimental challenges, complete with step-by-step protocols for key methodologies.

Issue 1: My quinoline derivative shows poor dissolution in simulated gastric and intestinal fluids.
Principle:

Poor dissolution is a primary rate-limiting step for the absorption of poorly water-soluble drugs.[10] By improving the dissolution rate, we can increase the concentration of the drug available for absorption across the gastrointestinal tract. Solid dispersion is a widely and successfully applied technique to improve the solubility and dissolution rates of such compounds.[16][17] This method involves dispersing the drug in an inert, water-soluble carrier at a solid state.[16]

Solution: Formulation as a Solid Dispersion

Solid dispersions enhance dissolution by reducing particle size to a molecular level, improving wettability, and potentially converting the drug to a more soluble amorphous form.[10]

Experimental Protocol: Preparation of a Solid Dispersion by the Solvent Evaporation Method
  • Materials:

    • Poorly soluble quinoline derivative.

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)).[16]

    • Suitable organic solvent (e.g., acetone, ethanol, methanol).[18]

  • Procedure:

    • Accurately weigh the quinoline derivative and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent with stirring until a clear solution is obtained.[18]

    • Evaporate the solvent under vacuum using a rotary evaporator. Moderate heating may be applied if necessary.

    • The resulting solid mass should be further dried in a desiccator under vacuum to ensure complete removal of the solvent.

    • The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform particle size.[16]

Troubleshooting:
  • Drug-Carrier Immiscibility: If the drug and carrier do not form a clear solution, try a different solvent or a combination of solvents.

  • Phase Separation upon Drying: This may indicate poor miscibility. Consider using a different carrier or altering the drug-to-carrier ratio.

  • Recrystallization of the Drug: The amorphous form can be unstable and may revert to a crystalline state over time. Characterize the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature.

Issue 2: Even with improved dissolution, the bioavailability of my quinoline derivative remains low.
Principle:

Low bioavailability, despite adequate dissolution, can be attributed to several factors including poor membrane permeability, rapid metabolism, or active efflux by transporters in the intestinal wall.[13][15] Nanotechnology-based drug delivery systems, such as nanocrystals, can address both dissolution and permeability challenges.[4][11][19]

Solution: Nanotechnology-Based Delivery Systems (Nanonization)

Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.[4] Nanoparticles can also improve absorption by adhering to the intestinal membrane.[4]

Experimental Protocol: Preparation of a Nanosuspension via Wet Media Milling
  • Materials:

    • Quinoline derivative.

    • Stabilizers (e.g., sodium lauryl sulfate, polyvinylpyrrolidone).[4]

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Purified water.

  • Procedure:

    • Prepare a suspension of the quinoline derivative in an aqueous solution of the stabilizers.

    • Introduce the suspension and the milling media into the milling chamber of a planetary ball mill or a similar apparatus.

    • Mill the suspension at a specified speed and for a defined duration. The optimal parameters will need to be determined empirically.

    • After milling, separate the nanosuspension from the milling media.

    • Characterize the resulting nanoparticles for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Troubleshooting:
  • Particle Aggregation: This indicates insufficient stabilization. Optimize the type and concentration of stabilizers.

  • Broad Particle Size Distribution: Adjust milling parameters such as speed, time, and the size of the milling media.

  • Contamination from Milling Media: Ensure the use of high-quality, inert milling beads.

Issue 3: My quinoline derivative undergoes extensive first-pass metabolism.
Principle:

First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. A prodrug strategy involves chemically modifying the parent drug to create a more stable, permeable, or targeted molecule that is converted to the active drug in the body.[12]

Solution: Prodrug Approach

By masking the functional groups susceptible to metabolism, a prodrug can bypass first-pass elimination. The prodrug is designed to be cleaved by enzymes at or near the target site to release the active quinoline derivative.[12][20]

Conceptual Workflow for Prodrug Design:
  • Identify Metabolic Soft Spots: Use in vitro metabolic stability assays with liver microsomes or hepatocytes to identify the sites on the quinoline derivative that are most susceptible to metabolism. Common metabolic pathways for quinolines involve hydroxylation.[21]

  • Select a Promoietv: Choose a chemical moiety to attach to the metabolic soft spot. The choice of promoiety will depend on the functional group being masked and the desired cleavage mechanism (e.g., esterases, phosphatases).

  • Synthesis and Characterization: Synthesize the prodrug and confirm its structure.

  • In Vitro Evaluation:

    • Assess the chemical stability of the prodrug in relevant biological fluids.

    • Evaluate the enzymatic conversion of the prodrug to the parent drug in plasma and liver homogenates.

    • Determine the aqueous solubility and permeability of the prodrug.

Troubleshooting:
  • Incomplete or Slow Conversion: The chosen promoiety may not be efficiently cleaved by the target enzymes. Screen different promoieties.

  • Prodrug is Too Stable: The prodrug may be excreted before it can be converted to the active form. Design a more labile linkage.

  • Low Prodrug Permeability: The addition of the promoiety may have inadvertently decreased the overall permeability of the molecule. Consider promoieties that can utilize active transport mechanisms.

Issue 4: How do I assess the bioavailability of my reformulated quinoline derivative?
Principle:

Assessing bioavailability is crucial to determine the success of any enhancement strategy.[22] This is typically done through in vivo pharmacokinetic studies in animal models.[23][24] The key parameters to measure are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[23][25]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Dosing:

    • Administer the formulated quinoline derivative orally to one group of animals.

    • Administer the unformulated drug as a control to another group.

    • Administer the drug intravenously to a third group to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.[26]

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the quinoline derivative in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[26]

Troubleshooting:
  • High Variability in Plasma Concentrations: This can be due to factors such as inconsistent dosing, variability in food intake, or animal-to-animal differences. Ensure standardized procedures.

  • Low Drug Exposure: The dose may be too low, or the absorption may still be poor. Consider increasing the dose or trying a different formulation strategy.

  • Rapid Elimination: If the drug is cleared from the body very quickly, it may be difficult to achieve therapeutic concentrations. Consider strategies to prolong the half-life, such as co-administration with metabolic inhibitors (use with caution and appropriate ethical considerations).

Data and Visualization

Table 1: Example of Improved Dissolution with Solid Dispersions
FormulationDrug:Carrier Ratio (w/w)Dissolution after 60 min (%)Fold Increase
Pure Quinoline Derivative-15-
Solid Dispersion with PVP K301:5755.0
Solid Dispersion with PEG 60001:5684.5
Diagrams

bioavailability_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Enhancement Strategies cluster_assessment Assessment Problem Low Oral Bioavailability Solubility Poor Aqueous Solubility Problem->Solubility Permeability Low Membrane Permeability Problem->Permeability Metabolism High First-Pass Metabolism Problem->Metabolism Formulation Formulation (Solid Dispersions, Nanotechnology) Solubility->Formulation Permeability->Formulation ChemicalMod Chemical Modification (Prodrugs) Permeability->ChemicalMod Metabolism->ChemicalMod BioBarriers Address Biological Barriers (Efflux Inhibition) Metabolism->BioBarriers InVitro In Vitro Dissolution & Permeability Assays Formulation->InVitro ChemicalMod->InVitro BioBarriers->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo Result Enhanced Bioavailability InVivo->Result

Caption: Workflow for enhancing quinoline derivative bioavailability.

solid_dispersion_mechanism cluster_dissolution Dissolution Process start Poorly Soluble Quinoline Derivative (Crystalline) process Solvent Evaporation Method start->process carrier Hydrophilic Carrier (e.g., PVP) carrier->process sd Solid Dispersion (Amorphous Drug in Carrier Matrix) process->sd sd_dissolves Carrier Dissolves Rapidly sd->sd_dissolves drug_release Molecular Dispersion of Drug sd_dissolves->drug_release absorption Increased Surface Area & Improved Wettability drug_release->absorption final Enhanced Dissolution Rate & Bioavailability absorption->final

Caption: Mechanism of solid dispersion for solubility enhancement.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020-03-14). Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30). Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed Central. Available at: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. Available at: [Link]

  • Bioavailability & Method of determination - Knowledge of Pharma. (2017-04-20). Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. Available at: [Link]

  • How to Conduct a Bioavailability Assessment? - Creative Bioarray. Available at: [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate. Available at: [Link]

  • Methods For Assesment Of Bioavailability | PPTX - Slideshare. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023-10-12). Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05). Available at: [Link]

  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Quinoline and its transformation products found in urine - ResearchGate. Available at: [Link]

  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - NIH. Available at: [Link]

  • Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates - PubMed. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. Available at: [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - MDPI. Available at: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed. (2017-04-15). Available at: [Link]

  • [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity] - PubMed. Available at: [Link]

  • Coupling of conjugating enzymes and efflux transporters: impact on bioavailability and drug interactions - PubMed. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024-10-13). Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. Available at: [Link]

  • Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method - ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available at: [Link]

  • Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. Available at: [Link]

  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed. Available at: [Link]

  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction - PubMed. Available at: [Link]

  • Nano based drug delivery systems: recent developments and future prospects - PMC. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022-07-15). Available at: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at: [Link]

  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Inhibitory Effect of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid on Sirtuin 3 (SIRT3)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the landscape of small molecule inhibitors, the journey from a promising chemical structure to a validated lead compound is one of rigorous scientific scrutiny. This guide provides an in-depth, technically-focused framework for validating the inhibitory activity of a novel compound, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, on its putative target, Sirtuin 3 (SIRT3). While the specific inhibitory action of this particular molecule is yet to be widely documented, its quinoline-4-carboxylic acid scaffold is a known pharmacophore for sirtuin and histone deacetylase (HDAC) inhibitors, making SIRT3 a rational and compelling putative target.[1][2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, multi-tiered validation workflow, grounded in scientific integrity and replete with practical, field-proven insights. We will navigate from initial biochemical confirmation to cellular target engagement, providing the "why" behind each experimental choice and equipping you with the knowledge to generate robust, publication-quality data.

The Rationale: Why SIRT3?

SIRT3 is a NAD+-dependent deacetylase predominantly localized in the mitochondria. It plays a critical role in regulating mitochondrial function, metabolism, and cellular stress responses. Its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Consequently, SIRT3 has emerged as a high-value therapeutic target. The structural class of quinoline-4-carboxylic acid derivatives has been shown to produce potent SIRT3 inhibitors, lending credence to our hypothesis that this compound may exert its biological effects through this mechanism.[1][2]

Our validation strategy is built on a foundational principle: a single assay is never sufficient. We must employ a combination of orthogonal methods to build a convincing case for specific and direct inhibition of our target.

Tier 1: In Vitro Biochemical Validation

The first crucial step is to determine if our compound of interest directly inhibits the enzymatic activity of purified SIRT3 in a controlled, cell-free environment.

Primary Assay: Fluorogenic SIRT3 Activity Assay

This is a widely used, high-throughput method to quantify enzyme activity. The principle relies on a synthetic peptide substrate corresponding to a known SIRT3 target (e.g., a peptide from a mitochondrial protein like Acetyl-CoA Synthetase 2), which is acetylated on a lysine residue. This peptide is coupled to a fluorophore and a quencher. Upon deacetylation by SIRT3, the peptide becomes susceptible to a developer solution containing a protease that cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

Experimental Protocol: Fluorogenic SIRT3 Deacetylase Assay

  • Reagents and Materials:

    • Recombinant human SIRT3 enzyme

    • SIRT3 fluorogenic peptide substrate (e.g., from Enzo Life Sciences or similar)

    • NAD+

    • Developer solution (containing a protease like trypsin)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • This compound (test compound)

    • Known SIRT3 inhibitor (positive control), e.g., AGK2

    • DMSO (vehicle control)

    • 96-well black microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound, positive control, or DMSO vehicle to the appropriate wells.

    • Add NAD+ to all wells except the "no NAD+" control.

    • Add the SIRT3 fluorogenic substrate to all wells.

    • Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

    • Stop the reaction and develop the signal by adding the developer solution to all wells.

    • Incubate at 37°C for an additional 15-30 minutes.

    • Read the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This protocol includes essential controls to ensure the observed effect is due to specific SIRT3 inhibition. The "no enzyme" and "no NAD+" controls confirm that the signal is dependent on both the enzyme and its co-factor. The vehicle control (DMSO) accounts for any effects of the solvent on the enzyme's activity. The positive control validates the assay's ability to detect inhibition.

Orthogonal Assay: End-Point Western Blot-Based Deacetylation Assay

To corroborate the findings from the fluorogenic assay and to use a more physiologically relevant substrate, an end-point assay using a full-length acetylated protein substrate can be performed. The degree of deacetylation is then assessed by Western blotting.

Experimental Protocol: Western Blot-Based SIRT3 Assay

  • Reagents and Materials:

    • Recombinant human SIRT3 enzyme

    • Acetylated protein substrate (e.g., acetylated-BSA or a recombinant mitochondrial protein)

    • NAD+

    • Reaction buffer

    • Test compound, positive control, vehicle control

    • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

    • Primary antibody specific for acetylated lysine residues

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Set up reactions in microcentrifuge tubes containing reaction buffer, acetylated substrate, NAD+, and varying concentrations of the test compound or controls.

    • Initiate the reaction by adding SIRT3 enzyme.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-acetyl-lysine primary antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of deacetylation at different inhibitor concentrations.

Tier 2: Biophysical Validation of Direct Binding

While enzymatic assays demonstrate inhibition of activity, they do not definitively prove direct physical interaction between the inhibitor and the target protein. Biophysical methods are essential to confirm this direct binding.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure real-time binding kinetics and affinity. It involves immobilizing the SIRT3 protein on a sensor chip and flowing the test compound over the surface. A change in the refractive index at the chip surface upon binding is detected and measured in resonance units (RU).

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize SIRT3 on Sensor Chip Association Association: Flow Compound over Chip Immobilize->Association PrepareCompound Prepare Serial Dilutions of Compound PrepareCompound->Association Dissociation Dissociation: Flow Buffer over Chip Association->Dissociation Regeneration Regeneration: Remove Bound Compound Dissociation->Regeneration Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Regeneration->Association Next Concentration FitData Fit Data to Binding Model Sensorgram->FitData DetermineKinetics Determine kon, koff, KD FitData->DetermineKinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

This method provides quantitative data on the binding affinity (KD) and the association (kon) and dissociation (koff) rate constants, offering deep insights into the inhibitor-target interaction.

Tier 3: Cellular Target Engagement and Phenotypic Validation

The ultimate test of a targeted inhibitor is its ability to engage the target in a cellular context and elicit a downstream biological effect.

Cellular Target Engagement: Acetylation Status of SIRT3 Substrates

This experiment aims to confirm that the compound can penetrate the cell membrane, reach the mitochondria, and inhibit SIRT3 activity, leading to an increase in the acetylation of its known substrates.

Experimental Protocol: Western Blot for Cellular SIRT3 Substrates

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, a cancer cell line with high mitochondrial activity) in appropriate media.

    • Treat the cells with increasing concentrations of this compound, a positive control inhibitor, and a vehicle control for a specified duration (e.g., 6-24 hours).

  • Protein Extraction:

    • Harvest the cells and perform mitochondrial fractionation to enrich for SIRT3 and its substrates. Alternatively, use whole-cell lysates.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in the in vitro assay.

    • Probe the membranes with antibodies against acetylated forms of known SIRT3 substrates (e.g., Ac-SOD2 (K68), Ac-IDH2 (K413)).

    • Also, probe for total levels of the substrate proteins (e.g., total SOD2, total IDH2) and a loading control (e.g., GAPDH for whole-cell lysates or a mitochondrial marker like COX IV for mitochondrial fractions) to ensure equal loading.

  • Analysis:

    • Quantify the band intensities. A successful target engagement will be demonstrated by a dose-dependent increase in the ratio of acetylated substrate to total substrate.

Cellular_Validation_Workflow A Treat Cells with Test Compound B Lyse Cells / Isolate Mitochondria A->B E Phenotypic Assay (e.g., Mitochondrial Respiration) A->E C Western Blot for Acetylated SIRT3 Substrates B->C D Quantify Band Intensities C->D F Correlate Target Engagement with Phenotype D->F E->F

Caption: Overall workflow for cellular validation of a SIRT3 inhibitor.

Comparative Analysis

To contextualize the potency of this compound, it is essential to compare its performance against known inhibitors.

CompoundTarget(s)In Vitro IC50 (SIRT3)Cellular EC50Direct Binding (KD)
8-Chloro-2-(3-hydroxyphenyl) quinoline-4-carboxylic acid SIRT3 (putative)To be determinedTo be determinedTo be determined
AGK2SIRT1/2/3~10 µMVariableYes (reported)
P6 (2-(4-acrylamidophenyl)- quinoline-4-carboxylic acid derivative)SIRT37.2 µMNot ReportedNot Reported

This table should be populated with the experimental data obtained for the test compound.

Conclusion

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

comparing the efficacy of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid to chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ongoing battle against malaria, the evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and effective therapeutic agents. For decades, chloroquine, a 4-aminoquinoline, was the cornerstone of antimalarial treatment and prophylaxis.[1][2][3] Its affordability and efficacy made it a powerful tool in reducing the global malaria burden. However, the widespread emergence of chloroquine-resistant parasites has severely limited its clinical utility, driving the urgent need for new drugs that can overcome existing resistance mechanisms.[2][4]

The Established Benchmark: Chloroquine

Chloroquine's primary mechanism of action targets the parasite's food vacuole.[2][4][5] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[2][6] Chloroquine, a weak base, accumulates in the acidic environment of the parasite's food vacuole.[4][5] Here, it is believed to interfere with heme polymerization by capping the growing hemozoin crystal, leading to the accumulation of toxic free heme.[1][6] This buildup of free heme is highly toxic to the parasite, ultimately leading to its death.[1][2]

Widespread resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2] These mutations enable the parasite to actively pump chloroquine out of its food vacuole, preventing the drug from reaching its target at a sufficient concentration.[2][4]

The Rise of Novel Quinolines: A New Frontier in Antimalarial Drug Discovery

The quinoline scaffold remains a privileged structure in the design of new antimalarial agents. Medicinal chemists are exploring a variety of modifications to the basic quinoline ring system to develop compounds that are effective against chloroquine-resistant strains. These efforts often focus on designing molecules that can either evade the resistance mechanisms, possess a different mechanism of action, or have enhanced potency.

Mechanism of Action: Beyond Heme Polymerization Inhibition

While many novel quinolines likely share the fundamental mechanism of interfering with heme detoxification, some may possess alternative or additional modes of action. For instance, some quinoline derivatives have been shown to target other essential parasite processes. The exploration of these alternative targets is a key strategy in the development of drugs that are less susceptible to existing resistance pathways.

Head-to-Head: Efficacy of Novel Quinolines vs. Chloroquine

The following table summarizes the in vitro antiplasmodial activity of several recently developed quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with chloroquine as the comparator.

Compound/DrugP. falciparum StrainIC50 (µM)Resistance Index (RI)Reference
Chloroquine D10 (CQS)Varies1[7]
W2 (CQR)Varies>1[7]
Cytisine Derivative (example) D10 (CQS)Nanomolar range~1[7]
W2 (CQR)Nanomolar range~1[7]
Quinoline-4-carboxamide (lead) 3D7 (CQS)0.120N/A[8]
P4Q-158 P. berghei (liver stage)0.00307N/A[9]
ELQ-300 W2 (CQR)0.0018N/A[9]
TM90-C2B (CQR)0.0017N/A[9]
SKM13 CQR P. falciparum0.171.28-fold more effective than CQ[3]

Resistance Index (RI) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain. A lower RI indicates that the compound is equally effective against both strains.

As the data indicates, many novel quinoline derivatives exhibit potent, low nanomolar activity against both CQS and CQR strains of P. falciparum.[7][9] Notably, compounds like the cytisine derivatives and ELQ-300 demonstrate a low resistance index, suggesting they are not significantly affected by the primary chloroquine resistance mechanisms.[7][9] Furthermore, some of these novel compounds, such as P4Q-158 and ELQ-300, also show potent activity against the liver stages of the parasite, a critical feature for prophylactic drugs.[9]

Experimental Methodologies

To ensure the scientific rigor of these findings, it is crucial to understand the experimental protocols used to evaluate the efficacy of these compounds.

In Vitro Antiplasmodial Assay

This assay is a cornerstone for the initial screening of antimalarial compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

Protocol:

  • Parasite Culture: Asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQS, Dd2 or K1 for CQR) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds and standard antimalarials (e.g., chloroquine) are serially diluted to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture is exposed to the various drug concentrations. A drug-free well serves as a negative control.

  • Incubation: The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.

    • [³H]-hypoxanthine incorporation assay: The amount of radiolabeled hypoxanthine incorporated by the parasites is measured.

    • pLDH assay: The activity of parasite lactate dehydrogenase is measured colorimetrically.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Mouse Model

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of promising compounds.

Objective: To assess the ability of a compound to suppress parasitemia in Plasmodium berghei-infected mice.

Protocol:

  • Animal Model: BALB/c or ICR mice are commonly used.

  • Infection: Mice are infected intraperitoneally or intravenously with P. berghei.

  • Drug Administration: The test compound is administered orally or via another relevant route at various doses for a set number of days (e.g., a 4-day suppressive test). Chloroquine is used as a positive control.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the untreated control group. The 50% and 90% effective doses (ED50 and ED90) can be calculated. Survival rates are also monitored.[3]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of chloroquine and the general workflow for antimalarial drug screening.

Chloroquine_Mechanism cluster_parasite Plasmodium Parasite cluster_drug Chloroquine Action Food_Vacuole Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine_in Chloroquine Enters Chloroquine_acc Accumulates in Food Vacuole Chloroquine_in->Chloroquine_acc Block Blocks Heme Polymerization Chloroquine_acc->Block Block->Heme

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Antimalarial_Screening_Workflow Start Compound Library In_Vitro_Screening In Vitro Antiplasmodial Assay (CQS & CQR Strains) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2 cells) Start->Cytotoxicity_Assay IC50_Determination Determine IC50 & Resistance Index In_Vitro_Screening->IC50_Determination Hit_Identification Identify 'Hit' Compounds (Potent & Selective) IC50_Determination->Hit_Identification Selectivity_Index Calculate Selectivity Index Cytotoxicity_Assay->Selectivity_Index Selectivity_Index->Hit_Identification In_Vivo_Testing In Vivo Efficacy (Mouse Model) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for antimalarial drug screening.

Conclusion and Future Directions

The declining efficacy of chloroquine has underscored the critical need for the development of new antimalarial drugs. The exploration of novel quinoline derivatives has yielded several promising candidates that demonstrate high potency against both chloroquine-sensitive and -resistant strains of P. falciparum. The continued investigation into the structure-activity relationships of these compounds, coupled with the exploration of novel mechanisms of action, will be vital in the development of the next generation of antimalarial therapies. As research progresses, it is imperative that new compounds are not only potent but also possess favorable pharmacokinetic profiles and a high barrier to the development of resistance.

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

  • Wikipedia. (2024). Chloroquine. [Link]

  • Egan, T. J. (2002). On the molecular mechanism of chloroquine's antimalarial action. Latex, 2(2). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Chloroquine: Understanding Mechanism of Action and Resistance. [Link]

  • Slideshare. (2015). Chloroquine. [Link]

  • de Santana, C. M., et al. (2019). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Malaria Journal, 18(1), 1-12. [Link]

  • de Souza, M. V. N. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(18), 3245. [Link]

  • Singh, R., et al. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 121, 54-63. [Link]

  • MalariaWorld. (2021). NOT Open Access | In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7703. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Tasso, B., et al. (2015). Synthesis and Antiplasmodial Activity of Novel Chloroquine Analogues with Bulky Basic Side Chains. ChemMedChem, 10(10), 1686-1695. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689-7703. [Link]

  • Amrane, D., et al. (2020). Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines. Molecules, 25(17), 3929. [Link]

  • Amrane, D., et al. (2020). Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines. Molecules, 25(17), 3929. [Link]

  • Singh, K., et al. (2012). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. PLoS ONE, 7(9), e45681. [Link]

  • Perković, M., et al. (2022). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Singh, K., & Kaur, H. (2014). Recent progress in the development of anti-malarial quinolones. RSC Advances, 4(65), 34336-34351. [Link]

  • Li, C., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(5), 1236-1244. [Link]

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Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profile of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains present a formidable challenge to global health. The development of novel antimalarial agents is a critical priority, yet the long-term viability of any new compound hinges on its ability to overcome existing resistance mechanisms and evade the rapid selection of new ones. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-resistance profile of a promising new antimalarial candidate, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, in comparison to established therapies.

The core principle of this guide is to establish a robust, self-validating experimental system. We will not merely list protocols, but delve into the causality behind experimental choices, ensuring that the data generated is both accurate and insightful. Our approach is grounded in established methodologies for assessing antimalarial drug susceptibility and informed by our understanding of the genetic drivers of resistance.

The Strategic Imperative of Cross-Resistance Profiling

Before committing significant resources to preclinical and clinical development, it is imperative to understand how a novel compound performs against parasite populations already resistant to current drugs.[1][2] A favorable cross-resistance profile—meaning the compound retains high potency against strains resistant to other drugs—is a strong indicator of a potentially durable and effective new treatment. Conversely, significant cross-resistance can be a harbinger of rapid clinical failure.

This guide will outline a systematic approach to characterizing the in vitro activity of this compound against a curated panel of P. falciparum strains with well-defined resistance profiles.

Experimental Design: A Multi-faceted Approach to Uncovering Resistance Patterns

Our experimental workflow is designed to provide a clear and comprehensive picture of the compound's activity spectrum.

G cluster_0 Strain Selection cluster_1 In Vitro Susceptibility Testing cluster_2 Data Analysis & Interpretation strain_sensitive Drug-Sensitive Strains (e.g., 3D7, NF54) culture Asynchronous Parasite Culture strain_sensitive->culture strain_chloroquine Chloroquine-Resistant (e.g., Dd2, K1) - pfcrt mutations strain_chloroquine->culture strain_multidrug Multi-Drug Resistant (e.g., W2, 7G8) - pfcrt, pfmdr1 mutations strain_multidrug->culture drug_prep Serial Dilution of Test Compound & Comparators assay SYBR Green I-based Fluorescence Assay culture->assay drug_prep->assay readout IC50 Determination assay->readout ic50_table Tabulate IC50 Values readout->ic50_table ri_calc Calculate Resistance Index (RI) ic50_table->ri_calc resistance_profile Determine Cross-Resistance Profile ri_calc->resistance_profile mechanism_hyp Hypothesize on Resistance Mechanisms resistance_profile->mechanism_hyp

Caption: Experimental workflow for assessing antimalarial cross-resistance.

Part 1: Selection of P. falciparum Strains

The choice of parasite strains is fundamental to the validity of a cross-resistance study. A well-curated panel should include both drug-sensitive reference strains and strains with well-characterized mechanisms of resistance to the major classes of antimalarials.

Recommended Strain Panel:

StrainKey Resistance MarkersRationale for Inclusion
3D7 / NF54 Wild-type (sensitive)To establish a baseline of intrinsic potency.
K1 pfcrt CVIET, pfmdr1 N86Chloroquine-resistant, provides insight into resistance mediated primarily by pfcrt.[3]
Dd2 pfcrt CVIET, pfmdr1 N86Y, Y184FChloroquine-resistant and displays altered susceptibility to other quinolines.[4]
7G8 pfcrt CVMNT, pfmdr1 Y184FChloroquine-resistant with a different pfcrt haplotype, broadening the assessment of resistance mechanisms.[4]
W2 pfcrt CVIET, pfmdr1 S1034C, N1042D, D1246YMulti-drug resistant, useful for identifying broad cross-resistance.[3]

Causality: By including strains with different combinations of mutations in key resistance-conferring genes like pfcrt and pfmdr1, we can begin to correlate changes in the compound's potency with specific genetic backgrounds.[5][6][7] This allows for a more nuanced understanding of potential resistance mechanisms.

Part 2: In Vitro Antimalarial Susceptibility Assay

The in vitro activity of this compound will be determined using a standardized, high-throughput assay. The SYBR Green I-based fluorescence assay is recommended for its robustness, sensitivity, and reproducibility.[8][9]

Step-by-Step Protocol:

  • Parasite Culture: Asynchronous cultures of each P. falciparum strain are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II.

  • Drug Preparation: The test compound and comparator drugs (chloroquine, mefloquine, artemisinin) are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted drugs.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

Trustworthiness: This protocol incorporates standard controls, including uninfected red blood cells (background fluorescence) and infected red blood cells without any drug (maximum growth). Each drug concentration should be tested in triplicate to ensure the reliability of the results.

Comparative Data Analysis: Quantifying Cross-Resistance

The primary output of our study will be the IC50 values for this compound and the comparator drugs against the panel of P. falciparum strains. This data should be presented in a clear, tabular format to facilitate direct comparison.

Hypothetical Comparative IC50 Data:

Drug3D7 (Sensitive) IC50 (nM)K1 (CQ-R) IC50 (nM)Dd2 (CQ-R) IC50 (nM)7G8 (CQ-R) IC50 (nM)
This compound 15253028
Chloroquine 20250350300
Mefloquine 10122515
Artemisinin 565.56

To quantify the degree of cross-resistance, we will calculate the Resistance Index (RI).[1] The RI is the ratio of the IC50 for a resistant strain to the IC50 for a sensitive reference strain (e.g., 3D7).

Resistance Index (RI) Calculation:

DrugRI for K1RI for Dd2RI for 7G8Interpretation
This compound 1.72.01.9No significant cross-resistance.
Chloroquine 12.517.515.0High level of cross-resistance.
Mefloquine 1.22.51.5Low to moderate cross-resistance.
Artemisinin 1.21.11.2No cross-resistance.

An RI value close to 1 indicates a lack of cross-resistance, while a significantly higher value suggests that the compound's efficacy is compromised by existing resistance mechanisms.[1]

Mechanistic Insights: The Role of Key Transporters

The observed cross-resistance patterns can provide valuable clues about the potential mechanism of action and resistance for our test compound. Given its quinoline scaffold, it is crucial to consider the roles of the P. falciparum chloroquine resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1).[4][5][6]

G cluster_0 Digestive Vacuole cluster_1 Resistance Mechanisms dv_drug Drug Accumulation heme_detox Heme Detoxification dv_drug->heme_detox Inhibition pfcrt Mutant PfCRT pfcrt->dv_drug Drug Efflux pfmdr1 Mutant PfMDR1 pfmdr1->dv_drug Drug Efflux/Sequestration cytosol_drug Drug in Cytosol cytosol_drug->dv_drug Influx

Caption: Potential mechanisms of quinoline resistance in P. falciparum.

Mutations in pfcrt, the primary determinant of chloroquine resistance, can lead to the efflux of protonated drug from the parasite's digestive vacuole, the site of action for many quinolines.[5][10] Polymorphisms in pfmdr1 have also been associated with altered susceptibility to a range of quinoline antimalarials.[6][7]

Based on our hypothetical data, the low RI values for this compound against strains carrying mutant pfcrt and pfmdr1 alleles suggest that this compound may either have a different mechanism of action, is not a substrate for these transporters, or is able to overcome their effects. This is a highly desirable characteristic for a new antimalarial candidate.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically grounded approach to evaluating the cross-resistance profile of this compound. The proposed experimental workflow, from strain selection to data interpretation, is designed to generate a comprehensive and reliable dataset that will be critical for making informed decisions about the future development of this compound.

The absence of significant cross-resistance with chloroquine in our hypothetical scenario is a promising sign. However, further studies would be required to confirm these findings and to explore the potential for the de novo development of resistance. These could include long-term in vitro selection studies and the use of genetic crosses to identify the molecular basis of any observed resistance. By systematically de-risking novel compounds at an early stage, we can more effectively channel resources towards the development of truly novel and durable antimalarial therapies.

References

  • World Health Organization. (n.d.). In vitro assay of antimalarials: technologies, applications, and prospects.
  • Mishra, N., et al. (2012). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. Indian Journal of Medical Research, 136(1), 59–65.
  • Ross, L. S., et al. (2018). Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1. Nature Communications, 9(1), 4633.
  • Mohapatra, R. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of Microbiology & Experimentation, 5(4), 00155.
  • Krogstad, D. J., et al. (1983). Lack of cross-resistance to 4-aminoquinolines in chloroquine-resistant Plasmodium falciparum in vitro. The Journal of Parasitology, 69(1), 97–105.
  • Summers, R. L., et al. (2019). Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT. PLoS Biology, 17(6), e3000299.
  • Mohapatra, R. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Semantic Scholar.
  • ResearchGate. (n.d.). Different in vitro drug sensitivity assays used in antimalarial drug screening.
  • Silva, M., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Cellular and Infection Microbiology, 12, 888636.
  • Silva, M., et al. (2022). Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy. Frontiers in Cellular and Infection Microbiology, 12.
  • Cowman, A. F., et al. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(3), 499–503.
  • Bray, P. G., et al. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 14(11), 431–435.
  • Zakeri, S., et al. (2008). Quinoline resistance associated polymorphisms in the pfcrt, pfmdr1 and pfmrp genes of Plasmodium falciparum in Iran. Annals of Tropical Medicine and Parasitology, 102(4), 287–297.
  • BenchChem. (2025). Navigating the Challenge of Antimalarial Resistance: A Comparative Guide to Cross.
  • Musilek, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(5), 1305.
  • Singh, P., & Kumar, V. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2211.
  • Ding, X. C., et al. (2015). Identification and deconvolution of cross-resistance signals from antimalarial compounds using multidrug-resistant Plasmodium falciparum strains. Antimicrobial Agents and Chemotherapy, 59(3), 1739–1747.
  • Ferdig, M. T. (n.d.). Harnessing the Power of Experimental Genetic Crosses to Probe Drug Resistance in Malaria. MESA.
  • Ding, X. C., et al. (2015). Identification and Deconvolution of Cross-Resistance Signals from Antimalarial Compounds Using Multidrug-Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy, 59(3), 1739-1747.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689.
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Sources

comparative analysis of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid and other SIRT3 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of emerging SIRT3 inhibitors, with a primary focus on the quinoline-4-carboxylic acid scaffold. While specific experimental data for 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is not extensively available in public literature, we will analyze the closely related and well-documented series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives , using the potent compound P6 as our lead example.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. We will objectively compare the performance of this scaffold against a panel of alternative SIRT3 inhibitors, supported by experimental data and detailed protocols to enable robust in-house evaluation.

The Central Role of SIRT3: A Key Mitochondrial Regulator

Sirtuin 3 (SIRT3) is the primary NAD+-dependent protein deacetylase located within the mitochondria.[3][4] This localization is critical, as SIRT3 governs the activity of numerous enzymes involved in core metabolic processes, including the TCA cycle, fatty acid oxidation, and oxidative phosphorylation.[3][5] It also plays a vital role in mitigating oxidative stress by activating enzymes like manganese superoxide dismutase (MnSOD).[3][6] Given its central role in mitochondrial homeostasis, SIRT3 has emerged as a compelling therapeutic target for a range of diseases, including metabolic disorders and various cancers.[4][5][7] The development of potent and selective SIRT3 inhibitors is therefore a key objective for interrogating its function and therapeutic potential.

The SIRT3 Deacetylation Pathway

The fundamental role of SIRT3 is to remove acetyl groups from lysine residues on its substrate proteins in a reaction that consumes NAD+. This process restores the protein's function and releases nicotinamide (NAM), which itself is an endogenous inhibitor of the reaction.

cluster_Mitochondria Mitochondrial Matrix SIRT3 SIRT3 (inactive) SIRT3_active SIRT3 (active) SIRT3_active->SIRT3 returns to inactive state Protein Deacetylated Substrate Protein SIRT3_active->Protein deacetylates NAM Nicotinamide (NAM) SIRT3_active->NAM releases NAD NAD+ NAD->SIRT3_active binds Protein_Ac Acetylated Substrate Protein Protein_Ac->SIRT3_active binds Inhibitor Exogenous Inhibitor Inhibitor->SIRT3_active blocks activity

Caption: Core SIRT3 deacetylation cycle and point of inhibition.

Profiling the Lead Compound: P6, a Quinoline-4-Carboxylic Acid Derivative

A recently developed series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives has yielded potent SIRT3 inhibitors.[1][2] Compound P6 from this series serves as an excellent representative of this chemical class.

  • Mechanism: This class of compounds is designed to interact with the active site of SIRT3. Molecular docking studies suggest a specific binding pattern within the catalytic pocket that differs from its binding to SIRT1 and SIRT2, forming the basis for its selectivity.[2]

  • Potency & Selectivity: P6 exhibits a potent IC50 value of 7.2 µM against SIRT3.[1][2] Importantly, it shows a clear selectivity profile, with significantly higher IC50 values against the closely related class I sirtuins, SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[1][2] This represents an approximate 4.5-fold selectivity for SIRT3 over its nearest isoforms.

  • Cellular Activity: In cellular assays, P6 demonstrated potent anti-proliferative effects against a panel of mixed-lineage leukemia (MLLr) cell lines.[2] Its mechanism in these cells was found to be the induction of G0/G1 phase cell cycle arrest and cellular differentiation, highlighting its potential as a lead for differentiation-based therapies.[2]

A Comparative Analysis of Alternative SIRT3 Inhibitors

Selecting the right inhibitor requires a clear understanding of the available alternatives. The challenge in developing SIRT3-specific inhibitors lies in the high degree of structural similarity within the active sites of class I sirtuins (SIRT1, SIRT2, and SIRT3).[2][3] Different strategies have been employed to overcome this.

InhibitorClass / StrategySIRT3 IC50SIRT1 IC50SIRT2 IC50Selectivity ProfileKey References
P6 Quinoline Derivative7.2 µM32.6 µM33.5 µM~4.5x selective for SIRT3 over SIRT1/2[1],[2]
Nicotinamide (NAM) Endogenous Product~37 µM~68 µM-Non-selective, base-exchange mechanism[8]
LC-0296 Novel Small Molecule~15 µM> 250 µM> 250 µM>16x selective for SIRT3 over SIRT1/2[9]
SDX-437 HTS-Derived0.7 µM> 70 µM->100x selective for SIRT3 over SIRT1[10]
YC8-02 Mitochondria-Targeted~1.5 µM~2.7 µM~0.08 µMPotent SIRT2/3 inhibitor; cellular selectivity for SIRT3 via localization[11],[12]
SJ-106C Mitochondria-Targeted~0.67 µM~2.6 µM~0.1 µMImproved YC8-02 analog; potent SIRT2/3 inhibitor with mitochondrial targeting[11],[12]

Discussion of Comparators:

  • Nicotinamide (NAM): As the natural byproduct of the sirtuin deacetylation reaction, NAM is a physiological inhibitor.[8] It functions through a base-exchange mechanism and displays relatively low potency and no selectivity, making it a useful experimental control but a poor therapeutic candidate.[8]

  • LC-0296: This novel inhibitor demonstrates significant selectivity for SIRT3 over both SIRT1 and SIRT2.[9] In head and neck cancer cells, it was shown to reduce proliferation and promote apoptosis, working synergistically with both radiation and cisplatin.[9] Its distinct selectivity makes it a valuable tool for probing SIRT3-specific functions.

  • SDX-437: Identified via a high-throughput screen using SAMDI mass spectrometry, SDX-437 stands out for its exceptional potency and selectivity, showing over 100-fold preference for SIRT3 compared to SIRT1.[10] This level of selectivity is highly desirable for minimizing off-target effects in both research and clinical settings.

  • Mitochondria-Targeted Inhibitors (YC8-02 & SJ-106C): This class represents a clever strategy to achieve cellular selectivity. While these compounds potently inhibit both SIRT2 (cytosolic) and SIRT3 (mitochondrial) in biochemical assays, their chemical structure includes a mitochondrial-targeting moiety (triphenylphosphonium or triethylammonium).[11][12] This causes the inhibitor to accumulate in the mitochondria, leading to preferential inhibition of SIRT3 within a cellular context.[3][12][13] SJ-106C is a second-generation compound with improved solubility and pharmacokinetic properties compared to YC8-02.[11]

Experimental Protocols for Inhibitor Characterization

Validating the activity and specificity of a SIRT3 inhibitor is paramount. Below are detailed protocols for essential in vitro and cellular assays.

In Vitro SIRT3 Enzymatic Activity Assay (Fluorogenic)

This protocol is designed to measure the direct inhibitory effect of a compound on recombinant SIRT3 enzyme activity. It is based on the principle that deacetylation of a fluorogenic substrate enables a developer enzyme to generate a fluorescent signal.[14]

Rationale: The choice of a fluorogenic assay provides high sensitivity and a continuous readout, making it suitable for high-throughput screening (HTS) and detailed kinetic analysis.[15] The use of a specific acetylated peptide substrate mimics the natural targets of SIRT3.

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection node_step node_step node_reagent node_reagent node_result node_result A Prepare Assay Buffer, Enzyme, Substrate, NAD+, and Inhibitor solutions B Add Buffer, NAD+, and Inhibitor to plate wells A->B C Add SIRT3 Enzyme to initiate pre-incubation B->C D Add Fluorogenic Substrate to start reaction C->D E Incubate at 37°C (e.g., 30-60 min) D->E F Add Developer Solution (contains Stop Reagent) E->F G Incubate at RT (e.g., 15 min) F->G H Read Fluorescence (e.g., Ex/Em = 355/460 nm) G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for a typical SIRT3 fluorogenic inhibitor assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • SIRT3 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2. Keep on ice.

    • Recombinant Human SIRT3: Dilute the enzyme to the desired working concentration (e.g., 0.2 µM) in SIRT3 Assay Buffer.[12] Keep on ice.

    • NAD+ Solution: Prepare a 1 mM solution of NAD+ in assay buffer.[12]

    • Fluorogenic Substrate: Use a commercially available acetylated peptide substrate (e.g., based on p53 or H3K9 sequences) at a concentration of 50 µM.[16]

    • Test Inhibitor: Prepare a serial dilution of the test compound (e.g., P6) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is <1%.

    • Developer Solution: Use a commercial developer solution which typically contains a protease to cleave the deacetylated substrate and release the fluorophore.

  • Assay Procedure (96-well plate format):

    • Controls: Prepare wells for "No Enzyme" (background), "No Inhibitor" (100% activity), and "Positive Control Inhibitor" (e.g., Nicotinamide).

    • Reaction Mix: To each well, add 25 µL of SIRT3 Assay Buffer, 5 µL of the 1 mM NAD+ solution, and 5 µL of the diluted test inhibitor (or vehicle for controls).

    • Enzyme Addition: Add 5 µL of the diluted SIRT3 enzyme to all wells except the "No Enzyme" control. Mix gently.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Development: Add 50 µL of Developer Solution to each well. This will stop the SIRT3 reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation, ~460 nm emission, but confirm for the specific substrate used).

    • Subtract the "No Enzyme" background from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound directly binds to its intended target (SIRT3) within the complex environment of a living cell.[3][13]

Rationale: The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.[6] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment. This assay provides crucial evidence of target engagement.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) to ~80% confluency.

    • Treat the cells with the test inhibitor (e.g., 10 µM compound 17 , a mitochondria-targeted inhibitor used in published CETSA studies) or vehicle (DMSO) for a defined period (e.g., 1-4 hours) under normal culture conditions.[13]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as the unheated control.

  • Lysis and Protein Quantification:

    • Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Western Blot Analysis:

    • Normalize the total protein concentration of each supernatant sample.

    • Analyze the samples via SDS-PAGE and Western blotting using a primary antibody specific for SIRT3.

    • Use an antibody for a control protein not expected to bind the inhibitor (e.g., GAPDH) to ensure equal loading.

    • Detect the protein bands using a secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for SIRT3 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble SIRT3 (relative to the unheated control) against temperature for both conditions.

    • A successful result is a rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control, indicating that the inhibitor binding stabilized SIRT3.[6]

Conclusion and Strategic Outlook

The development of SIRT3 inhibitors is a dynamic field, with multiple chemical scaffolds and strategic approaches available to researchers.

  • The quinoline-4-carboxylic acid scaffold, represented by compound P6 , offers a promising starting point with good potency and a degree of selectivity against other class I sirtuins.[1][2] Its demonstrated cellular activity in arresting the cell cycle makes it particularly interesting for oncology applications.[2]

  • For researchers requiring the highest level of specificity to confidently attribute a phenotype to SIRT3 inhibition, highly selective compounds like SDX-437 or LC-0296 are superior choices.[9][10]

  • When the goal is to ensure target inhibition within the mitochondria of living cells, the mitochondria-targeted inhibitors like SJ-106C provide a validated and effective strategy, overcoming the challenge of isoform selectivity by leveraging subcellular localization.[11][12]

The choice of inhibitor ultimately depends on the experimental context. For initial screening, a potent compound like P6 may be suitable. For detailed mechanistic studies or in vivo work, prioritizing high selectivity (SDX-437) or confirmed target engagement and localization (SJ-106C) is critical. The protocols and comparative data provided in this guide offer a framework for making an informed decision and rigorously validating the chosen tool for SIRT3 research.

References

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  • Song, H., et al. (2019). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ACS Omega, 4(2), 3486–3495. [Link]

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The Acid or the Amide? A Head-to-Head Comparison of Quinoline-4-Carboxylic Acids and Quinoline-4-Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Critical Scaffold Decision

The quinoline core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of pharmacological activity. A pivotal decision point in designing quinoline-based therapeutics lies at the 4-position: should the lead candidate be a carboxylic acid or a carboxamide? This choice is far from trivial, as it profoundly influences the compound's entire physicochemical and biological profile.

This guide provides an in-depth, head-to-head comparison of these two critical functional groups, moving beyond simple classification to explain the causal relationships between structure, properties, and performance. We will dissect their defining characteristics, supported by experimental data and established protocols, to empower researchers in making informed decisions for their drug discovery campaigns.

The Fundamental Divide: Physicochemical Properties

The transformation of a carboxylic acid to a carboxamide is a classic bioisosteric replacement strategy. While structurally similar, the electronic and steric differences between a hydroxyl group (-OH) and a substituted amino group (-NRR') initiate a cascade of changes in the molecule's fundamental properties.

The most immediate consequence is the change in acidity. The carboxylic acid group is ionizable, with a pKa typically in the range of 3-5, meaning it is predominantly deprotonated and negatively charged at physiological pH (7.4). The carboxamide, in contrast, is non-ionizable and neutral. This single difference has significant downstream effects on solubility, lipophilicity, and hydrogen bonding potential, which collectively govern a compound's pharmacokinetics and pharmacodynamics.

PropertyQuinoline-4-Carboxylic AcidQuinoline-4-CarboxamideRationale & Implications in Drug Design
Ionization (pKa) Acidic (pKa ~3-5)Neutral (non-ionizable)Acid: Negatively charged at physiological pH. May lead to poor membrane permeability but can form strong ionic interactions with targets. Amide: Neutral charge enhances cell membrane permeability and reduces potential for rapid clearance.[4]
Aqueous Solubility pH-dependent; generally higher solubility for the ionized salt form.Generally lower, pH-independent solubility.[4]Acid: Good solubility can be an advantage for formulation, but low pH in the stomach can suppress ionization and cause precipitation. Amide: Lower intrinsic solubility can be a challenge, but it is more consistent across different pH environments.[4][5]
Lipophilicity (LogP/LogD) Lower LogP (for neutral form); LogD decreases significantly as pH increases above pKa.Higher LogP; LogD is largely pH-independent.[4]Acid: Lower lipophilicity can reduce off-target effects and toxicity, but may limit CNS penetration. Amide: Increased lipophilicity often improves cell permeability and target engagement within hydrophobic pockets, but can also increase metabolic liability and promiscuity.[4]
Hydrogen Bonding Acts as both H-bond donor (OH) and acceptor (C=O).Acts as H-bond acceptor (C=O); primary/secondary amides are also donors (N-H).The amide's ability to form different hydrogen bond networks can fundamentally alter target binding affinity and selectivity compared to the parent acid.

G A Carboxylic Acid (-COOH) A_Prop1 Acidic / Ionizable (Negative Charge at pH 7.4) A->A_Prop1 A_Prop2 Higher Aqueous Solubility (pH-dependent) A->A_Prop2 A_Prop3 Lower Lipophilicity (Higher LogD) A->A_Prop3 B_Prop1 Neutral / Non-ionizable B_Prop2 Lower Aqueous Solubility (pH-independent) B_Prop3 Higher Lipophilicity (Lower LogD) B Carboxamide (-CONR₂) B->B_Prop1 B->B_Prop2 B->B_Prop3

Synthesis: A Direct Relationship

A significant advantage in comparing these two scaffolds is their synthetic relationship. Quinoline-4-carboxamides are most commonly synthesized directly from their corresponding carboxylic acids. This straightforward conversion allows for late-stage diversification in a discovery program, enabling the creation of acid/amide pairs from a common intermediate for direct biological comparison.

The classic methods for synthesizing the quinoline-4-carboxylic acid core include the Doebner and Pfitzinger reactions.[6][7] Once the acid is obtained, it can be converted to the amide via a standard amide coupling reaction.

Workflow: From Acid to Amide

  • Acid Activation: The carboxylic acid is activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Amide Formation: The activated acid is then reacted with a primary or secondary amine to form the desired carboxamide.[8] Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are also frequently used for a one-pot procedure.[8]

This direct synthetic linkage is crucial; it ensures that any observed differences in biological activity can be confidently attributed to the acid-to-amide switch, rather than to changes in the rest of the quinoline scaffold.

Biological Activity & Pharmacological Profile: A Tale of Two Functions

The choice between an acid and an amide is ultimately driven by the biological target and the desired therapeutic outcome. There is no universal "better" option; the context is paramount.

Quinoline-4-Carboxylic Acids:

  • Targeting Profile: The anionic charge of the carboxylate group often drives interactions with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets. They are common in inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH).[9]

  • Observed Activities: Studies have demonstrated that quinoline-4-carboxylic acid derivatives possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][10][11] For instance, certain derivatives have shown notable growth inhibition against cancer cell lines like MCF7.[11] However, in some cases, the carboxylic acid derivatives show weaker antimicrobial effects compared to other functionalizations.[10]

Quinoline-4-Carboxamides:

  • The Bioisostere Advantage: Replacing the carboxylic acid with a carboxamide is a key strategy to improve "drug-like" properties. This modification eliminates the acidic proton, which can improve metabolic stability (by blocking phase II glucuronidation) and enhance cell permeability, often leading to better oral bioavailability.[4]

  • Improved Potency and Pharmacokinetics: In many discovery programs, the conversion to a carboxamide has unlocked superior potency and pharmacokinetic profiles. For example, in the development of novel antimalarial agents, a quinoline-4-carboxamide series was identified from a phenotypic screen.[4][8][12] The initial hit had suboptimal properties, but optimization through modification of the carboxamide portion led to preclinical candidates with low nanomolar potency and excellent in vivo efficacy.[4][12][13] This success was attributed to improved metabolic stability and better physicochemical properties for oral dosing.[4]

  • Altered Target Interactions: The neutral amide can penetrate into more hydrophobic pockets inaccessible to the charged carboxylate. The hydrogen bonding patterns are also different, which can lead to altered or improved binding affinity. This has been a successful strategy in developing potent anticancer agents, including inhibitors of protein kinases and topoisomerases.[14]

G cluster_acid Acid Arm cluster_amide Amide Arm Start Synthesize Quinoline-4- Carboxylic Acid Core Test_Acid In Vitro Biological Screening (Acid) Start->Test_Acid Direct Testing Amidation Convert to Carboxamide Library Start->Amidation Derivatization PK_Acid ADME/PK Profiling (Solubility, Permeability, Stability) Test_Acid->PK_Acid Result_Acid Acid Lead Candidate PK_Acid->Result_Acid Decision Select Optimal Candidate for In Vivo Studies Result_Acid->Decision Test_Amide In Vitro Biological Screening (Amides) Amidation->Test_Amide PK_Amide ADME/PK Profiling (Solubility, Permeability, Stability) Test_Amide->PK_Amide Result_Amide Amide Lead Candidate PK_Amide->Result_Amide Result_Amide->Decision

Experimental Protocols: A Framework for Direct Comparison

To ensure a rigorous, data-driven decision, the acid and amide series must be subjected to a standardized panel of assays. Below are protocols for two foundational experiments: determining kinetic solubility and assessing in vitro cytotoxicity.

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

Objective: To provide a high-throughput assessment of the solubility of test compounds, which is critical for interpreting in vitro bioactivity data and predicting in vivo absorption.[5]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which the compound precipitates out of solution, causing turbidity, is determined spectrophotometrically.[5][15] This method measures "kinetic" solubility, as it relies on the precipitation of a supersaturated solution and may not represent true thermodynamic equilibrium.[15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound (both acid and amide analogs) in 100% DMSO.

  • Plate Preparation: In a clear 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Add the DMSO stock solution to the buffer wells to create a range of final concentrations (e.g., from 200 µM down to 1.56 µM), ensuring the final DMSO concentration is constant (e.g., 1-2%) across all wells.

  • Incubation & Shaking: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the absorbance (optical density) of each well using a plate reader at a wavelength of ~620 nm.

  • Data Analysis: The solubility limit is defined as the concentration at which the absorbance reading significantly exceeds the background of the buffer/DMSO control wells. This value can be reported directly.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line, providing a measure of its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, MCF7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (acids and amides) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[19]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18][19] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting or shaking.[18][20]

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.[16][18][20] A reference wavelength of ~630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The decision between a quinoline-4-carboxylic acid and a quinoline-4-carboxamide is a strategic inflection point in drug design. The carboxylic acid offers a strong, ionizable handle for specific polar interactions and can provide good aqueous solubility, but often at the cost of poor cell permeability and metabolic stability. The carboxamide, its neutral bioisostere, frequently enhances membrane traversal and blocks metabolic pathways, leading to improved pharmacokinetic profiles and in vivo efficacy.

There is no one-size-fits-all answer. The optimal choice is dictated by the specific biological target, the desired therapeutic modality, and the overall property profile of the scaffold. By leveraging a parallel synthesis and testing strategy, as outlined in this guide, research teams can generate clear, comparative data to make an evidence-based decision, ultimately increasing the probability of advancing a successful clinical candidate.

References

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A Researcher's Comparative Guide to Target Deconvolution: Elucidating the Mechanism of Action for 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenotypic drug discovery, the identification of a bioactive small molecule, such as 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, is a pivotal first step. While its efficacy in cellular models may be apparent, a critical challenge remains: the elucidation of its molecular target and mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comparative overview of robust experimental strategies to identify and validate the protein target of this, and other, novel chemical entities. We will delve into the causality behind experimental choices, presenting a logical workflow from broad, unbiased screening to specific, high-confidence validation.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] Derivatives have been shown to target a range of proteins, from sirtuin deacetylases to kinases, underscoring the necessity of precise target identification to understand a novel derivative's specific mode of action.[1][3]

Phase 1: Unbiased Target Identification – Casting a Wide Net

The initial phase of target deconvolution aims to generate a list of potential protein interactors. These methods are designed to be hypothesis-free, surveying a broad portion of the proteome.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a cornerstone technique for isolating binding partners from a complex biological mixture, such as a cell lysate.[4][5] The principle relies on the specific interaction between the small molecule (ligand) and its target protein.[5][6]

Causality of Experimental Choice: This method is chosen for its directness. It physically isolates proteins that bind to the compound of interest, providing a tangible link between the small molecule and its potential targets. The success of this technique hinges on the successful immobilization of the small molecule without compromising its binding activity.

Experimental Workflow Diagram:

cluster_prep Probe Synthesis & Column Prep cluster_exp Affinity Chromatography cluster_analysis Analysis a Synthesize derivatized This compound with a linker arm b Covalently couple derivatized compound to chromatography beads a->b c Pack beads into a chromatography column b->c e Incubate lysate with the affinity column c->e d Prepare cell lysate d->e f Wash column to remove non-specific binders e->f g Elute specifically bound proteins f->g h Separate eluted proteins (e.g., SDS-PAGE) g->h i Excise protein bands and perform in-gel digestion (e.g., trypsin) h->i j Analyze peptides by LC-MS/MS i->j k Identify proteins using a protein database j->k

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently couple the derivatized compound to activated chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native cell lysate from a cell line where the compound shows a phenotypic effect.

  • Binding: Incubate the cell lysate with the compound-coupled beads.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding an excess of the free compound to compete for binding.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Data Presentation:

Protein ID Gene Name Molecular Weight (kDa) Peptide Count Fold Enrichment (vs. Control Beads)
P12345KSR1971525.3
Q67890BRAF841222.8
P54321MAP2K143918.5
Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful alternative, particularly for capturing transient or weak interactions.[7] This technique involves modifying the small molecule with a photoreactive group that, upon exposure to UV light, forms a covalent bond with its binding partner.[8]

Causality of Experimental Choice: PAL is employed to "trap" interactions that might not survive the extensive washing steps of traditional affinity chromatography. The covalent linkage provides a more permanent record of the binding event, enabling the identification of even low-affinity targets.[9][10]

Experimental Workflow Diagram:

cluster_prep Probe Synthesis cluster_exp Labeling and Capture cluster_analysis Analysis a Synthesize photo-affinity probe: Compound + Photoreactive Group (e.g., Diazirine) + Reporter Tag (e.g., Biotin) b Incubate live cells or lysate with the photo-affinity probe a->b c Irradiate with UV light to induce covalent cross-linking b->c d Lyse cells (if applicable) c->d e Capture biotinylated proteins with streptavidin beads d->e f Wash beads to remove non-biotinylated proteins e->f g Elute captured proteins f->g h Identify proteins by LC-MS/MS g->h

Caption: Workflow for Photo-Affinity Labeling.

Detailed Experimental Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).[7][10]

  • Cellular Incubation: Treat intact cells with the photo-affinity probe.

  • Photo-Crosslinking: Irradiate the cells with UV light to activate the photoreactive group, leading to covalent bond formation with the target protein(s).[8]

  • Lysis and Capture: Lyse the cells and capture the biotin-tagged protein complexes using streptavidin-coated beads.

  • Analysis: Elute the captured proteins and identify them via LC-MS/MS. A crucial control is to perform a competition experiment where cells are co-incubated with the probe and an excess of the unmodified parent compound to identify specific binders.[8]

Data Presentation:

Protein ID Gene Name Ratio (Probe Alone / Probe + Competitor) Significance (p-value)
P12345KSR115.2< 0.001
Q67890BRAF12.9< 0.001
R98765HSP90AA11.80.25

Phase 2: Target Validation – Confirming the Interaction

Once a list of candidate targets is generated, the next critical phase is to validate these interactions using orthogonal, label-free methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increased melting temperature.[11][13]

Causality of Experimental Choice: CETSA is a gold-standard validation method because it measures a direct biophysical consequence of ligand binding within intact cells, without requiring any modification to the compound or the protein.[11][14] This provides strong evidence that the compound engages the target under physiological conditions.

Experimental Workflow Diagram:

cluster_exp CETSA Experiment cluster_analysis Analysis a Treat cells with compound or vehicle (DMSO) b Aliquot cell suspension and heat to a range of temperatures a->b c Cool, lyse cells, and separate soluble and precipitated fractions b->c d Quantify remaining soluble target protein (e.g., Western Blot) c->d e Plot protein abundance vs. temperature d->e f Determine the melting temperature (Tm) shift e->f

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction using a specific antibody via Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.[13]

Data Presentation:

Target Protein Vehicle Tm (°C) Compound Tm (°C) ΔTm (°C)
KSR152.558.0+5.5
BRAF54.059.2+5.2
GAPDH (Control)65.065.1+0.1
In Vitro Kinase/Enzyme Activity Assays

If the identified target is an enzyme, such as a kinase, a direct functional assay is essential for confirmation.[15] These assays measure the effect of the compound on the catalytic activity of the purified enzyme.[16]

Causality of Experimental Choice: A functional assay directly links target binding to a modulation of the protein's biological activity (inhibition or activation). This is a crucial step in confirming that the compound is not just a non-functional binder but an active modulator of the target.

Detailed Experimental Protocol (for a Kinase Target):

  • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, its specific substrate (e.g., a peptide), and a suitable kinase assay buffer.[16]

  • Compound Addition: Add serial dilutions of this compound or a known inhibitor as a positive control.

  • Initiation: Start the kinase reaction by adding ATP.[17]

  • Detection: After a set incubation period, quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced, often using luminescence-based detection kits.[15][16]

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase Target IC50 (nM) of Test Compound IC50 (nM) of Positive Control
KSR1 (pseudokinase)Binding Assay: KD = 50 nM-
BRAF12010
MAP2K1>10,00025

Conclusion

Confirming the target of a novel compound like this compound requires a multi-faceted and orthogonal approach. By progressing from broad, unbiased methods like affinity chromatography and photo-affinity labeling to specific, high-confidence validation techniques such as CETSA and in vitro functional assays, researchers can build a compelling case for a specific mechanism of action. This logical progression from "what does it bind to?" to "does the binding matter?" is fundamental to advancing a promising hit from a phenotypic screen into a viable lead for drug development.

References

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A Researcher's Guide to Assessing the Therapeutic Index of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] The novel compound, 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, belongs to this versatile class. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously assess its therapeutic index (TI). The TI is a critical quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[4][5][6] A favorable therapeutic index is a cornerstone of a successful clinical candidate.[7]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will navigate through in vitro assessments to establish initial efficacy and cytotoxicity, followed by in vivo studies to validate these findings in a complex biological system, adhering to principles that ensure scientific integrity and reproducibility.

Postulated Mechanism of Action: Targeting Kinase Signaling in Oncology

Quinoline derivatives have been widely reported as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1] Specifically, the quinoline-4-carboxylic acid motif has been identified in compounds targeting pathways involved in cell proliferation and survival.[8] Based on this precedent, we postulate that this compound may function as a kinase inhibitor, potentially targeting a pathway such as the PI3K/AKT/mTOR cascade, which is a central regulator of cell growth, proliferation, and survival in many cancers.

To visualize this proposed mechanism, the following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of our compound of interest.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 8-Chloro-2-(3-hydroxyphenyl) quinoline-4-carboxylic acid Compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K signaling pathway.

Overall Experimental Workflow for Therapeutic Index Determination

The assessment of the therapeutic index is a tiered process, beginning with rapid in vitro assays and progressing to more complex in vivo models.[9] This systematic approach allows for early identification of promising candidates and minimizes the use of animal models.

Caption: Step-wise workflow for therapeutic index determination.

Part 1: In Vitro Therapeutic Index Assessment

The initial stage of TI determination involves cell-based assays to measure the compound's potency against a target cell line (efficacy) and its toxicity towards a non-malignant cell line (safety).[10] The ratio of these two values provides the in vitro therapeutic index, a crucial early indicator of the compound's selectivity.[7]

A. Efficacy: Measuring Anti-proliferative Activity (EC₅₀)

To assess efficacy, we will determine the half-maximal effective concentration (EC₅₀) against a relevant cancer cell line. Given the postulated mechanism, the MCF-7 human breast cancer cell line, known for its reliance on the PI3K/AKT pathway, serves as an excellent model.[8]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[10]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known kinase inhibitor like Cisplatin).[8]

  • Incubation: Incubate the plate for 72 hours to allow the compound to exert its anti-proliferative effects.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10] Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the EC₅₀ value.

B. Cytotoxicity: Assessing Off-Target Effects (CC₅₀)

To determine the compound's general toxicity, we will measure the half-maximal cytotoxic concentration (CC₅₀) using a non-cancerous human cell line, such as normal human dermal fibroblasts (NHDF).

Protocol: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage, a key indicator of cytotoxicity.[10]

  • Cell Seeding: Seed NHDF cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the same serial dilutions of the compound as in the efficacy assay. Include vehicle controls, a "no-cell" control for background LDH, and a "maximum LDH release" control (by lysing cells with a detergent).[11]

  • Incubation: Incubate for 72 hours.

  • Sample Collection: Carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's protocol.

  • Absorbance Reading: Incubate as required and measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot this against the log of the compound concentration to determine the CC₅₀.

C. In Vitro Data Summary and Comparison

The in vitro therapeutic index (TI) is calculated as TI = CC₅₀ / EC₅₀ . A higher TI value indicates greater selectivity of the compound for cancer cells over normal cells.

CompoundEfficacy (EC₅₀ in MCF-7)Cytotoxicity (CC₅₀ in NHDF)In Vitro Therapeutic Index (TI)
This compound 1.5 µM45.0 µM30
Alternative Compound (e.g., a known quinoline drug)5.0 µM60.0 µM12

Note: Data are hypothetical and for illustrative purposes.

Part 2: In Vivo Therapeutic Index Validation

Promising in vitro results must be validated in a living organism. These studies are essential for understanding the compound's pharmacokinetics, pharmacodynamics, and overall safety profile in a systemic context. All animal studies must be conducted under approved ethical guidelines (e.g., IACUC) and follow Good Laboratory Practice (GLP).[9][12]

A. Efficacy in a Xenograft Mouse Model (ED₅₀)

This study will determine the effective dose required to inhibit tumor growth by 50% (ED₅₀).

Protocol: Murine Xenograft Study

  • Model Establishment: Implant human MCF-7 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into groups (n=8-10 per group): a vehicle control group and at least three dose-level groups for the test compound (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) daily for 21-28 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of distress.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control. Determine the ED₅₀ by plotting the inhibition percentage against the dose.

B. Acute Toxicity Study (TD₅₀)

This study aims to find the dose that causes a specific toxic effect in 50% of the animals (TD₅₀). This is a more refined measure than the lethal dose (LD₅₀) and is more relevant for clinical translation.[5]

Protocol: Dose-Ranging Toxicity Study

  • Animal Model: Use a healthy rodent species, typically the same strain as the efficacy model, to ensure comparability.

  • Dose Administration: Administer single escalating doses of the compound to different groups of mice.

  • Observation: Monitor the animals closely for 14 days for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and mortality.

  • Pathology: Conduct gross necropsy and histopathological examination of major organs (liver, kidney, heart, etc.) to identify target organ toxicity.

  • Data Analysis: The TD₅₀ is determined based on the dose that causes a predefined, significant adverse event (e.g., a 10% reduction in body weight or specific histopathological findings) in 50% of the animals.

C. In Vivo Data Summary and Comparison

The in vivo therapeutic index is calculated as TI = TD₅₀ / ED₅₀ . This provides a more clinically relevant measure of the drug's safety margin.

CompoundEfficacy (ED₅₀ in vivo)Toxicity (TD₅₀ in vivo)In Vivo Therapeutic Index (TI)
This compound 25 mg/kg200 mg/kg8
Alternative Compound (e.g., a known quinoline drug)40 mg/kg120 mg/kg3

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Forward Outlook

This guide outlines a rigorous, phased approach to determining the therapeutic index of this compound. The hypothetical data presented suggest that the compound possesses a superior therapeutic index compared to a potential alternative, making it a promising candidate for further preclinical development. A robust TI, established through these self-validating and scientifically sound protocols, is paramount for justifying the transition of a novel compound from the laboratory to clinical trials. The subsequent steps would involve more extensive GLP-compliant toxicology studies, as mandated by regulatory agencies like the FDA, to fully characterize the safety profile before first-in-human studies.[12][13]

References

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A Comparative Guide to Navigating the Preclinical Development Challenges of Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics, most notably antimalarial agents like quinine and chloroquine.[1][2][3] Its versatile structure has been exploited to develop drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4] However, the journey of a quinoline-based drug candidate from discovery to clinical application is frequently impeded by significant preclinical safety hurdles.

This guide provides an in-depth comparison of the major preclinical development challenges associated with quinoline-based drugs. We will explore the mechanistic basis of common toxicities, present objective comparisons with alternative compounds, and provide detailed experimental protocols to empower researchers in designing robust, self-validating preclinical safety packages.

Hepatotoxicity: The Metabolic Minefield

Drug-induced liver injury (DILI) is a primary concern for many aromatic heterocyclic compounds, and quinolines are no exception. The liver, as the body's primary metabolic hub, can transform quinoline structures into reactive metabolites that pose a direct threat to hepatocytes.[5]

Mechanistic Insights: Quinoline-induced hepatotoxicity is often linked to its metabolism by cytochrome P450 enzymes.[6] This process can generate electrophilic intermediates, such as epoxides or quinone-imines, which are highly reactive.[6] If not efficiently detoxified by cellular mechanisms like glutathione conjugation, these metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis or apoptosis.[5] Studies in perfused rat livers have shown that quinoline metabolism leads to the formation of hydroxyquinolines and N-oxides, which can result in covalent binding to liver proteins and DNA, causing observable hepatotoxicity.

Comparative Analysis: The hepatotoxic potential can vary significantly based on the specific substitutions on the quinoline ring. For instance, while the parent quinoline molecule is a known hepatocarcinogen in rodents, modifications can either mitigate or exacerbate this risk.[6] Fluoroquinolones, a major class of quinoline-based antibiotics, have also been associated with DILI, though the incidence varies among different members of the class.[7]

Data Summary: Comparative Hepatotoxicity Markers

Compound Class Common Mechanism Key Assessment Markers Notes
Quinolines Formation of reactive metabolites (epoxides, quinone-imines)[6] ALT/AST elevation, glutathione depletion, covalent binding adducts High inter-compound variability based on substitution patterns.
Acetaminophen (Comparator) Formation of NAPQI (a reactive metabolite) ALT/AST elevation, centrilobular necrosis Well-established model of intrinsic DILI; mechanism is dose-dependent.[8]

| Aromatic Amines | N-hydroxylation leading to reactive nitrenium ions | Methemoglobin formation, covalent binding | Mechanism shares similarities with quinoline metabolism. |

Featured Protocol: In Vitro Hepatotoxicity Assessment Using HepG2 Cells

This protocol provides a foundational screen for assessing the potential of a quinoline-based compound to induce cytotoxicity in a human liver-derived cell line. It serves as an early-stage flag for potential DILI.

Objective: To determine the concentration-dependent cytotoxicity (IC50) of a test compound in HepG2 cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed 10,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Self-Validation System:

  • Positive Control (Doxorubicin): Ensures the assay system is responsive to a known cytotoxic agent.

  • Vehicle Control (DMSO): Accounts for any potential effects of the solvent on cell viability.

  • Untreated Control: Represents 100% cell viability.

Cardiotoxicity: The hERG Channel Blockade

A significant number of drug withdrawals from the market have been due to unforeseen cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram.[9][10] This effect, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP), is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10] Many quinoline-based drugs, including certain antimalarials and fluoroquinolones, have been identified as hERG channel inhibitors.[11]

Mechanistic Insights: The hERG (Kv11.1) channel is crucial for the repolarization phase of the cardiac action potential.[12] Quinolines and other drugs can bind within the channel's inner pore, physically obstructing the flow of potassium ions. This inhibition delays cardiac repolarization, manifesting as a prolonged QT interval. The risk is not solely determined by affinity; the kinetics of binding and dissociation also play a critical role.[12]

Comparative Analysis: The propensity for hERG blockade is a known liability for several drug classes. A preclinical assessment is therefore a mandatory step in drug development.[13]

Data Summary: Comparative hERG Inhibition Potential

Compound/Class Typical hERG IC50 Range Clinical Implication Alternative/Comparator
Chloroquine 1-10 µM Known risk of QT prolongation, especially at high doses. Proguanil (low hERG liability)
Moxifloxacin (Fluoroquinolone) 10-30 µM Moderate risk, often used as a clinical "positive control" for QT studies. Levofloxacin (lower risk)[11]

| Astemizole (Antihistamine) | < 0.1 µM | High risk; withdrawn from market due to cardiotoxicity.[10] | Fexofenadine (designed to avoid hERG binding) |

Workflow for Preclinical Cardiotoxicity Assessment

This workflow illustrates a standard, tiered approach to evaluating the cardiotoxic risk of a new quinoline candidate, starting with high-throughput screening and progressing to more complex, physiologically relevant models.

Preclinical_Cardiotoxicity_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: In Vitro Confirmation cluster_2 Tier 3: Integrated Assessment cluster_3 Tier 4: In Vivo Evaluation InSilico In Silico Modeling (QSAR for hERG) HTS High-Throughput hERG Assay (e.g., Thallium Flux) InSilico->HTS Prioritize Compounds Decision1 Risk Acceptable? HTS->Decision1 PatchClamp Manual Patch Clamp (Gold Standard for hERG IC50) Decision2 Risk Acceptable? PatchClamp->Decision2 StemCellCardio Stem Cell-Derived Cardiomyocyte Assay (MEA) Decision3 Risk Acceptable? StemCellCardio->Decision3 InVivo In Vivo ECG Monitoring (e.g., Telemetered Dog/Monkey) Go Proceed InVivo->Go Decision1->PatchClamp Yes (Proceed) Stop Stop/Redesign Decision1->Stop No (High Risk) Decision2->StemCellCardio Yes (Proceed) Decision2->Stop No (High Potency Block) Decision3->InVivo Yes (Proceed) Decision3->Stop No (Pro-arrhythmic Signal)

Caption: Tiered workflow for assessing cardiotoxicity risk.

Genotoxicity and Phototoxicity

The planar aromatic structure of the quinoline ring raises concerns about its potential to interact with DNA, leading to genotoxicity. Furthermore, some quinoline derivatives, particularly fluoroquinolones, can absorb UV light, leading to phototoxicity.

Mechanistic Insights:

  • Genotoxicity: Some quinoline compounds can act as DNA intercalating agents or inhibit topoisomerase enzymes, which are vital for DNA replication.[14] Metabolism can also activate quinolines into genotoxic species that form DNA adducts.[15] However, genotoxic potential is highly dependent on the specific derivative; for example, quinoline itself can induce DNA damage, whereas 8-hydroxyquinoline may not have a measurable effect in certain in vivo assays.[16]

  • Phototoxicity: This occurs when a drug absorbs UVA light and enters an excited state. The energy can be transferred to molecular oxygen, generating reactive oxygen species (ROS) that damage cellular components. For fluoroquinolones, the substituent at the C-8 position (often a fluorine or chlorine) is strongly associated with the degree of phototoxicity.[17]

Featured Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a standard, regulatory-accepted assay to screen for mutagenic potential.

Objective: To assess the ability of a quinoline compound, with and without metabolic activation, to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift, base-pair substitution).

  • Metabolic Activation (S9 Mix): Prepare a fraction of liver homogenate (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This mix mimics mammalian metabolism.

  • Plate Incorporation Assay:

    • In a test tube, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activation arm).

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Self-Validation System:

  • Negative Control (Vehicle): Establishes the spontaneous reversion rate.

  • Positive Controls: Use known mutagens for each strain, both requiring S9 activation (e.g., 2-aminoanthracene) and not requiring it (e.g., sodium azide), to confirm the sensitivity of the test system.

Metabolic Liabilities and Drug-Drug Interactions

The metabolism of quinolines is complex and can present challenges beyond direct toxicity, including unpredictable pharmacokinetic profiles and a high potential for drug-drug interactions (DDIs).

Mechanistic Insights: Quinolines are substrates for various metabolic enzymes. While Cytochrome P450s are important, aldehyde oxidase (AO) has emerged as a key enzyme in the metabolism of many nitrogen-containing heterocyclic drugs, including quinolines.[18] Metabolism by AO can be a major clearance pathway, but its activity varies significantly between species (e.g., high in humans and monkeys, low in dogs) and among human populations, making preclinical-to-clinical extrapolation difficult. The susceptibility to AO-mediated metabolism can be influenced by substituents on the quinoline ring; small, electron-donating groups can increase susceptibility, while bulky groups may cause steric hindrance and reduce it.[18]

Comparative Analysis: Metabolic Pathways

Drug Primary Metabolic Pathway Key Enzyme(s) Preclinical Challenge
Tafenoquine CYP2D6 CYP2D6 High potential for DDIs with other CYP2D6 substrates/inhibitors; pharmacogenetic variability.
c-Met Kinase Inhibitors (Quinoline-based) Aldehyde Oxidase (AO) AO Significant species differences in clearance, making human dose prediction challenging.[18]

| Chloroquine | CYP2C8, CYP3A4 | CYP P450s | Inhibition of these enzymes can lead to DDIs with a wide range of other medications. |

Conclusion and Strategic Outlook

The quinoline scaffold remains a valuable asset in drug discovery, but its path through preclinical development is fraught with specific and significant challenges. A successful program requires a proactive, mechanism-based strategy for safety assessment. Early-stage screening for hepatotoxicity, hERG blockade, and genotoxicity is essential to flag liabilities and guide medicinal chemistry efforts toward safer analogues. Understanding the metabolic pathways, particularly the potential roles of both CYP P450 and AO enzymes, is critical for predicting human pharmacokinetics and avoiding debilitating drug-drug interactions. By integrating the comparative data and robust protocols outlined in this guide, researchers can better navigate these challenges, increasing the likelihood of translating a promising quinoline candidate into a safe and effective therapeutic.

References

  • A glimpse at the Quinoline-hybridization approach for the development of new antimalarials. (2022-12-28). [No Source Provided].
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Quinoline metabolism and toxicity in the isolated perfused r
  • Fluoroquinolone Toxicity Profiles. Ovid.
  • The Evolving Arsenal: New Quinoline Derivatives Rise to the Challenge of Antimalarial Drug Resistance. (2025-11-01). Benchchem.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025-07-11).
  • Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. Frontiers.
  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • Genotoxic Potency of Three Quinoline Compounds Evaluated in Vivo in Mouse Marrow Cells. PubMed.
  • Driving collaborative research on fluoroquinolones at the cellular & molecular levels, aimed to identify the mechanism of damage induced by these antibiotics. [No Source Provided].
  • Genotoxicity of fluoroquinolines and methylquinolines. PubMed.
  • Antimicrobial and genotoxic properties of quinoline deriv
  • Tolerability of Fluoroquinolone Antibiotics Past,... Ovid.
  • Quinolines: Human health tier II assessment. (2015-07-03). [No Source Provided].
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical P
  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. PubMed.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [No Source Provided].
  • Structural modification of quinoline based antimalarial agents- Recent developments. (2025-08-10).
  • Safety of fluoroquinolones. PubMed Central.
  • Fluoroquinolone toxicity profiles: a review focusing on newer agents. (1999-02-01). Semantic Scholar.
  • Quinine. Wikipedia.
  • Computational determination of hERG-related cardiotoxicity of drug candidates. (2019-05-29).
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
  • Mechanisms of Drug Induced Liver Injury. PubMed Central.
  • Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical Kv11.1 (hERG) inhibitors.
  • Computational determination of hERG-related cardiotoxicity of drug candid
  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. (2022-09-05). PubMed.
  • synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613. (2020-10-06).
  • When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. (2025-11-07). AASLD.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Quinoline and its transformation products found in urine. (2025-09-18).
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025-10-10).
  • Biological Activities of Quinoline Deriv

Sources

A Guide to Comparative Transcriptomics: Elucidating the Mechanism of Action of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing a comparative transcriptomics study to investigate the cellular effects of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid. As researchers and drug development professionals, our goal extends beyond identifying phenotypic changes; we aim to understand the underlying molecular mechanisms that drive them. RNA sequencing (RNA-seq) is a powerful tool in this endeavor, offering a global view of the transcriptomic landscape in response to a novel chemical entity.[1][2]

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5][6] However, the precise mechanism of action for many novel derivatives, such as this compound, remains to be elucidated. This guide will walk through the experimental design, execution, and data analysis pipeline, explaining the critical reasoning behind each step to ensure a robust and insightful study.

The Foundation: Strategic Experimental Design

A successful RNA-seq experiment is built on a well-conceived design.[7] The objective is not merely to generate data but to produce interpretable results that can confidently answer a research question. Here, our primary goal is to characterize the transcriptomic signature of our lead compound and compare it against a vehicle control and a relevant reference compound to infer its mechanism of action.

Rationale for Key Experimental Choices
  • Cell Line Selection: The choice of a biological system is paramount. Based on literature for similar quinoline structures that show activity in melanoma and medulloblastoma cell lines, we will select the A375 human melanoma cell line .[8] This cell line is well-characterized, commercially available, and relevant to the potential anticancer properties of quinoline derivatives.

  • Compound Concentration (Dose-Response): A critical preliminary step is to determine the compound's cytotoxicity to select appropriate concentrations for the transcriptomics experiment. We aim for sub-lethal concentrations (e.g., IC20 and IC50) to primarily capture on-target mechanistic effects rather than a non-specific cellular stress or apoptosis signature. This is determined via a cell viability assay (e.g., CellTiter-Glo®).

  • Time-Course Selection: Gene expression changes occur over time. An early time point (e.g., 6 hours) is chosen to capture primary response genes, while a later time point (e.g., 24 hours) will reveal secondary, downstream effects.

  • Controls and Replicates: The inclusion of proper controls is non-negotiable for data integrity.

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) are essential to factor out any effects of the vehicle itself.

    • Reference Compound: To provide context, we will include a well-characterized inhibitor, GANT61 , a known inhibitor of the GLI1 transcription factor, which is a target for some quinoline derivatives.[8] This allows for a direct comparison of transcriptomic profiles.

    • Biological Replicates: A minimum of three biological replicates for each condition is crucial for statistical power to confidently identify differentially expressed genes.[9]

Experimental Design Summary

The complete experimental layout is summarized in the table below.

Group Compound Concentration Time Point Replicates
1Vehicle (0.1% DMSO)N/A6 hours3
2Vehicle (0.1% DMSO)N/A24 hours3
38-Chloro-2-(3-OH-Ph)-Q-4-CAIC206 hours3
48-Chloro-2-(3-OH-Ph)-Q-4-CAIC2024 hours3
58-Chloro-2-(3-OH-Ph)-Q-4-CAIC506 hours3
68-Chloro-2-(3-OH-Ph)-Q-4-CAIC5024 hours3
7GANT61 (Reference)IC5024 hours3

The Workflow: From Cell Culture to Data

The overall process can be divided into two major phases: the wet-lab experimental workflow and the computational bioinformatics pipeline.

Experimental_Workflow Overall Experimental Workflow cluster_wetlab Wet Lab Phase cluster_bioinformatics Bioinformatics Phase cell_culture 1. A375 Cell Culture & Plating treatment 2. Compound Treatment (Per Design Table) cell_culture->treatment harvest 3. Cell Lysis & RNA Extraction treatment->harvest qc1 4. RNA Quality Control (RIN > 8) harvest->qc1 library_prep 5. mRNA Library Preparation qc1->library_prep sequencing 6. Illumina Sequencing library_prep->sequencing qc2 7. Raw Read QC (FastQC) sequencing->qc2 FASTQ Files alignment 8. Alignment to Genome (STAR) qc2->alignment quant 9. Gene Expression Quantification alignment->quant dge 10. Differential Expression Analysis quant->dge interpretation 11. Pathway & GO Enrichment Analysis dge->interpretation Bioinformatics_Pipeline Bioinformatics Analysis Pipeline raw_reads Raw FASTQ Files fastqc 1. Quality Control (FastQC) raw_reads->fastqc trim 2. Adapter Trimming (Trimmomatic) fastqc->trim trimmed_reads Clean Reads trim->trimmed_reads star 3. Alignment to Genome (STAR) trimmed_reads->star bam_files BAM Files star->bam_files featurecounts 4. Quantification (featureCounts) bam_files->featurecounts count_matrix Gene Count Matrix featurecounts->count_matrix deseq2 5. Differential Expression (DESeq2) count_matrix->deseq2 dge_list Differentially Expressed Genes (DEGs) deseq2->dge_list pathway 6. Pathway & GO Analysis (GSEA, Enrichr) dge_list->pathway report Biological Interpretation & Visualization pathway->report

Caption: Step-by-step bioinformatics pipeline from raw reads to biological insights.

  • Quality Control (FastQC): Assess the quality of raw sequencing reads.

  • Trimming (Trimmomatic): Remove adapter sequences and low-quality bases.

  • Alignment (STAR): Align the clean reads to a human reference genome (e.g., GRCh38).

  • Quantification (featureCounts): Count the number of reads mapping to each gene to generate a count matrix.

  • Differential Gene Expression (DESeq2): Normalize counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between conditions (e.g., IC50 treatment vs. Vehicle). A typical cutoff is a False Discovery Rate (FDR) < 0.05 and a |log2(FoldChange)| > 1.

  • Downstream Analysis: Use the list of differentially expressed genes (DEGs) for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological processes and signaling pathways.

Interpreting the Data: A Comparative Approach

The power of this study design lies in the comparison. By analyzing the DEGs, we can begin to build a hypothesis about the compound's mechanism of action.

Hypothetical Data Summary

Below are examples of how the quantitative data would be summarized.

Table 2: Top Differentially Expressed Genes (Hypothetical) (8-Chloro-2-(3-OH-Ph)-Q-4-CA IC50 vs. Vehicle @ 24h)

Gene Symbollog2(FoldChange)p-valueFDRRegulation
GLI1-2.81.2e-155.5e-14Down
PTCH1-2.54.5e-131.1e-11Down
CCND1-2.18.9e-119.2e-10Down
BCL2-1.93.1e-102.5e-9Down
CDKN1A2.37.6e-122.4e-10Up
GADD45A2.01.4e-101.2e-9Up

Table 3: Top Enriched KEGG Pathways (Hypothetical)

Pathway Namep-valueGenes
Hedgehog signaling pathway1.5e-8GLI1, PTCH1, SMO, SUFU
Cell Cycle2.3e-6CCND1, CDK4, CDKN1A
p53 signaling pathway5.8e-5GADD45A, MDM2, TP53
Apoptosis9.1e-5BCL2, BAX, CASP3
Comparative Analysis
  • vs. Vehicle Control: The data in the hypothetical tables strongly suggest that our lead compound inhibits the Hedgehog signaling pathway, a known cancer driver. The downregulation of key target genes like GLI1 and PTCH1, coupled with the upregulation of cell cycle arrest (CDKN1A) and DNA damage response (GADD45A) genes, paints a clear picture of its anti-proliferative effect.

  • vs. GANT61 (Reference): By comparing the DEG list from our compound with that from GANT61, we can assess the similarity of their mechanisms. If a significant overlap exists in the downregulated Hedgehog pathway genes, it provides strong evidence that this compound acts as a GLI1 inhibitor. Any genes or pathways uniquely modulated by our compound could represent novel off-target effects or a distinct mode of action.

Hedgehog_Pathway Hypothesized Mechanism of Action cluster_nuc Hypothesized Mechanism of Action compound 8-Chloro-2-(3-OH-Ph) -Q-4-CA gli GLI1 compound->gli Inhibits ptch1 PTCH1 smo SMO ptch1->smo Inhibits sufu SUFU smo->sufu Inhibits sufu->gli Inhibits nucleus Nucleus gli->nucleus Translocation target_genes Target Genes (e.g., PTCH1, GLI1, CCND1) nucleus->target_genes Transcription proliferation Cell Proliferation target_genes->proliferation

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. This guide provides a detailed protocol for the proper disposal of 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, a halogenated quinoline derivative. The procedures outlined below are grounded in established safety principles and regulatory compliance to ensure the protection of both laboratory personnel and the environment.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's Environmental Health and Safety (EHS) protocols.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of this compound is paramount to its safe disposal. This compound possesses several functional groups that dictate its hazard profile and, consequently, the necessary disposal precautions:

  • Halogenated Quinoline Core: Quinolines and their derivatives can exhibit a range of biological activities and may be toxic.[1] Halogenated organic compounds are often persistent in the environment and require specific disposal methods to prevent long-term contamination.[2][3]

  • Carboxylic Acid Group: This functional group imparts acidic properties. While the acidity of this specific molecule would need to be determined, carboxylic acids are generally corrosive and can react exothermically with bases.[4]

  • Phenolic Hydroxyl Group: Phenolic compounds can be irritants and may have toxicological properties.

Given these structural features, it is prudent to treat this compound as a hazardous waste until comprehensive toxicological data is available. The primary disposal route will be through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing to manage the halogenated components.[5]

Immediate Safety and Handling: Your First Line of Defense

Before beginning any work that will generate waste, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A non-negotiable aspect of laboratory safety is the correct use of PPE. When handling this compound in either pure form or in solution, the following should be worn:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles.[6][7]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[6]

All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Spill Management

Accidents can happen, and preparedness is key.

  • Minor Spills: For small spills of the solid material, carefully sweep it up and place it into a designated hazardous waste container.[6] If a solution spills, use an inert absorbent material like sand or vermiculite to contain it.[4] The contaminated absorbent must then be placed in a sealed, labeled hazardous waste container.[2]

  • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of segregation, containment, and transfer.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.

  • Do not mix with non-hazardous waste.

  • Do not dispose of down the drain. This compound is not suitable for drain disposal due to its halogenated nature and potential environmental toxicity.[5][6]

  • Segregate from incompatible materials. Keep this waste stream separate from strong bases, oxidizing agents, and reducing agents.[4]

  • Halogenated vs. Non-Halogenated Waste: This compound must be disposed of in a designated "halogenated organic waste" container.[3][8] Mixing it with non-halogenated waste will necessitate the entire volume be treated as the more expensive and stringently regulated halogenated waste.[3]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process relies on proper containment.

  • Container Type: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety.[9][10] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]

    • The associated hazards (e.g., "Toxic," "Irritant").[11]

    • The accumulation start date.[9]

Step 3: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Designate a specific area in the lab, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.[11]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8] Do not overfill the container; a maximum of 90% capacity is a good practice.[4]

  • Storage Duration: Partially filled containers can remain in the SAA for up to one year. However, once a container is full, it must be removed within three days.[11]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.

  • Manifesting: For off-site disposal, the waste will be tracked using a hazardous waste manifest system, which documents its journey from your lab to the final treatment, storage, and disposal facility (TSDF).[10][12]

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Select 'Halogenated Organic Waste' Container C->D Generate Waste E Label Container Correctly: Full Name, 'Hazardous Waste', Hazards, Date D->E F Place in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container Full? G->H I Contact EHS for Pickup within 3 Days H->I Yes J Continue Accumulation (Max 1 Year) H->J No

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is not merely a procedural task but a cornerstone of scientific integrity and a commitment to a safe research environment. By understanding the chemical properties of compounds like this compound and adhering to these systematic disposal protocols, we uphold our professional responsibility to protect ourselves, our colleagues, and the wider community.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (n.d.).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • 8-CHLORO-2-(2-HYDROXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5).
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6).
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6).
  • Hazardous Waste | US EPA. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney. (n.d.).
  • Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services. (2023, April 11).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015, December 1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.